N-Acetyltyramine Glucuronide-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H21NO8 |
|---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-[(2,2,2-trideuterioacetyl)amino]ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i1D3 |
InChI Key |
DDAQSNRNVPNZJX-XDOKUOKQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyltyramine Glucuronide-d3: A Comprehensive Technical Guide for Researchers
An in-depth whitepaper for researchers, scientists, and drug development professionals on the application and analysis of N-Acetyltyramine Glucuronide-d3.
Introduction
This compound is the deuterated analog of N-Acetyltyramine Glucuronide (NATOG), a significant phase II metabolite of N-acetyltyramine.[1][2] N-acetyltyramine, a derivative of the biogenic amine tyramine, is a molecule of interest in diverse scientific fields, from being a key metabolite in invertebrates to an emerging biomarker in human diseases.[1] Understanding its metabolic fate, particularly its conversion to the glucuronide conjugate, is crucial for pharmacology, toxicology, and diagnostics.[1] This guide provides a comprehensive overview of this compound, its role in quantitative analysis, the metabolic pathway of its non-labeled counterpart, and detailed experimental protocols.
This compound is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of NATOG in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The use of a deuterated standard is the gold standard in quantitative bioanalysis as it is chemically almost identical to the analyte, ensuring similar extraction recovery and chromatographic behavior, which corrects for variability during sample preparation and analysis, thereby enhancing assay robustness, accuracy, and precision.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its non-labeled analog, N-Acetyltyramine, is provided below.
| Property | This compound | N-Acetyltyramine |
| Molecular Formula | C16H18D3NO8 | C10H13NO2 |
| Molecular Weight | 358.36 g/mol [5] | 179.22 g/mol [6] |
| CAS Number | 1429623-59-5[1][2][7] | 1202-66-0[6] |
| Synonyms | - | N-(4-Hydroxyphenethyl)acetamide, N-[2-(4-Hydroxyphenyl)ethyl]acetamide[6] |
Metabolic Pathway of N-Acetyltyramine
The primary metabolic route for N-acetyltyramine in vertebrates is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG).[1] This is a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferases (UGTs) that increases the water solubility of the compound, thereby facilitating its excretion.[1][2] The biosynthesis of N-acetyltyramine itself involves the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation.[1]
Metabolic pathway of N-acetyltyramine and its glucuronidation.
Notably, NATOG has been identified as a specific biomarker for onchocerciasis, a neglected tropical disease caused by the parasitic worm Onchocerca volvulus.[8] Elevated levels of NATOG are found in the urine of infected individuals, making its accurate quantification a valuable tool for diagnosis and monitoring.[8]
Experimental Protocols
The accurate quantification of NATOG in biological samples is critical for its application as a biomarker and in pharmacokinetic studies.[2][3] The following are detailed protocols for sample preparation and analysis using this compound as an internal standard.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol (B129727).[3]
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.[3]
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL.[3]
Sample Preparation from Biological Matrices
The choice of sample preparation method depends on the biological matrix and the required sensitivity.[3]
This method is simpler and faster, suitable for initial screening.[3]
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).[3]
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[9]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
SPE provides cleaner extracts, reducing matrix effects and improving sensitivity.[3]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulate matter.[3]
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).[3]
-
Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Load the sample mixture onto the SPE cartridge.[3]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[3]
-
Elute the analyte and internal standard with 1 mL of methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Experimental workflow for sample preparation and analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instrumentation.[3]
| Parameter | Condition |
| LC Column | Reverse-phase C18 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Typical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetyltyramine Glucuronide | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically |
Note: Specific precursor and product ions should be optimized by direct infusion of the analytical standards.
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area ratio of the analyte (NATOG) to the internal standard (this compound) against the concentration of the calibration standards.[3] A linear regression with a weighting factor of 1/x² is typically used.[3] The concentration of NATOG in unknown samples is then determined from this calibration curve.[3]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of its endogenous analog, NATOG. This is particularly relevant in the context of onchocerciasis research, where NATOG serves as a critical biomarker.[8] The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to conduct quantitative bioanalysis of this important metabolite, facilitating further investigations into its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. N-Acetyltyramine | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 8. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Acetyltyramine Glucuronide-d3
This technical guide provides a comprehensive overview of the chemical properties, metabolic fate, and analytical applications of N-Acetyltyramine Glucuronide-d3. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and diagnostics.
Core Chemical Properties
This compound is the deuterated form of N-Acetyltyramine Glucuronide, a primary metabolite of N-acetyltyramine. Its isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).
| Property | Value | Reference |
| CAS Number | 1429623-59-5 | [1][2] |
| Molecular Formula | C16H18D3NO8 | [1][3] |
| Molecular Weight | 358.36 g/mol | [3] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | [1] |
Metabolic Pathway of N-Acetyltyramine
N-acetyltyramine is a derivative of the biogenic amine tyramine (B21549) and plays a significant role in various biological processes. In vertebrates, its primary metabolic pathway involves a phase II detoxification process known as glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates N-acetyltyramine with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG). This process increases the water solubility of the compound, facilitating its excretion from the body.[4][5][6]
The biosynthesis of N-acetyltyramine itself originates from the amino acid L-tyrosine. L-tyrosine is first decarboxylated by tyrosine decarboxylase to form tyramine. Subsequently, tyramine is N-acetylated by an N-acetyltransferase to yield N-acetyltyramine.[4][7]
References
- 1. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 2. This compound - CAS:1429623-59-5 - KKL Med Inc. [kklmed.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyltyramine Glucuronide-d3 synthesis pathway
An In-depth Technical Guide on the Synthesis and Application of N-Acetyltyramine Glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its metabolic context, a proposed synthesis pathway, and its application in quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this stable isotope-labeled internal standard.
Introduction
N-Acetyltyramine is a naturally occurring biogenic amine found in various organisms, where it plays diverse physiological roles. In vertebrates, it undergoes phase II metabolism, primarily through glucuronidation, to form N-Acetyltyramine Glucuronide. This process enhances its water solubility and facilitates its excretion. The accurate quantification of N-Acetyltyramine Glucuronide in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, thereby improving assay accuracy and precision.[1]
Metabolic Pathway of N-Acetyltyramine
The primary metabolic pathway for N-acetyltyramine in vertebrates involves conjugation with glucuronic acid.[2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The biosynthesis of N-acetyltyramine itself originates from the amino acid L-tyrosine.
Proposed Synthesis Pathway for this compound
Stage 1: Synthesis of N-Acetyltyramine-d3
The introduction of deuterium (B1214612) atoms can be achieved through various methods. A common approach for labeling the ethylamine (B1201723) side chain would be the reduction of a suitable precursor with a deuterated reducing agent.
Stage 2: Glucuronidation of N-Acetyltyramine-d3
The glucuronidation of the phenolic hydroxyl group of N-Acetyltyramine-d3 can be accomplished using a protected glucuronic acid donor, followed by deprotection. The Koenigs-Knorr reaction or methods employing trichloroacetimidate (B1259523) donors are common strategies.[3][4][5]
Application in Quantitative Bioanalysis
This compound is primarily used as an internal standard for the accurate quantification of N-Acetyltyramine Glucuronide in biological samples like urine and plasma.[1] The following sections detail a typical experimental protocol for this application.
Experimental Protocols
4.1.1. Standard Solutions Preparation [1]
-
Primary Stock Solutions (1 mg/mL): Individual stock solutions of N-Acetyltyramine Glucuronide and this compound are prepared in methanol (B129727).
-
Working Standard Solutions: Serial dilutions of the N-Acetyltyramine Glucuronide stock solution are made in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: A suitable concentration (e.g., 100 ng/mL) of this compound is prepared in the same diluent.
4.1.2. Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).[1]
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.[1]
-
-
Solid-Phase Extraction (for urine):
-
Centrifuge urine samples to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution and 500 µL of phosphate (B84403) buffer (pH 6.8).
-
Condition an SPE cartridge (e.g., Mixed-mode C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
The eluate is evaporated and reconstituted for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.[1]
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole |
Table 1: Typical LC-MS/MS Parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | Value | Value | Value |
| This compound | Value | Value | Value |
Table 2: Example Mass Spectrometry Transitions. (Note: Specific m/z values would need to be determined experimentally).
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from this calibration curve.[1]
Experimental Workflow Visualization
Conclusion
This compound is an essential tool for the accurate and precise quantification of its endogenous counterpart in biological matrices. This guide has provided a comprehensive overview of its metabolic relevance, a proposed synthetic pathway based on established chemical principles, and a detailed protocol for its application as an internal standard in LC-MS/MS-based bioanalysis. The methodologies and data presented herein should serve as a valuable resource for researchers in pharmacology, toxicology, and drug metabolism.
References
A Technical Guide to N-Acetyltyramine Glucuronide-d3 for Researchers and Drug Development Professionals
An In-depth Overview of its Commercial Availability, Synthesis, Metabolism, and Application as an Internal Standard in Quantitative Bioanalysis
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource on N-Acetyltyramine Glucuronide-d3. This deuterated analog serves as a critical internal standard for the accurate quantification of N-Acetyltyramine Glucuronide in biological matrices, a key metabolite in various physiological and pathological processes.
Commercial Availability
This compound is available from several commercial suppliers specializing in biochemicals and research compounds. Sourcing this stable isotope-labeled internal standard is the first step for researchers conducting pharmacokinetic, metabolic, or biomarker studies. The table below lists some of the known suppliers.
| Supplier | Website | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers the compound for proteomics research.[1] |
| MedchemExpress | --INVALID-LINK-- | Provides the deuterated compound for research use, highlighting its application as a tracer and internal standard for NMR, GC-MS, or LC-MS.[2] |
| Mithridion | --INVALID-LINK-- | Supplies the compound in various quantities.[3] |
| BIOFOUNT | --INVALID-LINK-- | Lists the compound for scientific research experiments.[4] |
| KKL Med Inc. | --INVALID-LINK-- | Offers the product for scientific research purposes.[5] |
| Biotech Hub Africa | --INVALID-LINK-- | Lists the compound among its chemical offerings.[6] |
The Role of N-Acetyltyramine and its Glucuronidation
N-acetyltyramine is a metabolite of the biogenic amine tyramine (B21549) and is implicated in various biological processes. Its metabolic fate in vertebrates primarily involves a phase II detoxification process known as glucuronidation.[1] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to N-acetyltyramine, forming the more water-soluble N-acetyltyramine-O-glucuronide (NATOG), which is then readily excreted.[1][2] This metabolic pathway is crucial for the clearance and detoxification of N-acetyltyramine.[2]
Metabolic Pathway of N-Acetyltyramine
The biosynthesis of N-acetyltyramine begins with the amino acid L-tyrosine. The metabolic conversion to its glucuronide conjugate is a two-step process.[1]
Quantitative Data: N-Acetyltyramine-O-Glucuronide as a Biomarker
The quantification of N-acetyltyramine-O-glucuronide (NATOG) has been particularly significant in the study of onchocerciasis, also known as river blindness. Elevated levels of NATOG in urine have been identified as a potential biomarker for active infection with the nematode Onchocerca volvulus.[2][3][4]
The following table summarizes urinary NATOG concentrations from a study on onchocerciasis, highlighting the quantitative differences between infected and uninfected individuals.
| Cohort | Mean Urinary NATOG Concentration (µM ± SEM) |
| O. volvulus-infected individuals | 36.9 ± 4.0 |
| African control individuals | 7.0 ± 2.7 |
| North American control individuals | 1.1 ± 0.2 |
| Doxycycline-treated O. volvulus-infected patients | 9.5 ± 1.7 |
| Placebo-treated O. volvulus-infected patients | 33.5 ± 10.7 |
| Guatemalan O. volvulus-positive individuals | 8.4 ± 1.6 |
| Data sourced from PNAS.[2] |
Another study provided further data on urinary NATOG levels in the context of onchocerciasis-associated epilepsy.
| Cohort | Median Urinary NATOG Concentration (µM) |
| Persons with epilepsy (PWE) | 3.67 |
| Men without epilepsy | 1.74 |
| Persons with severe epilepsy | 7.62 |
| Persons with mild epilepsy | 2.16 |
| Non-epileptic individuals with O. volvulus infection | 2.23 |
| Non-epileptic individuals without O. volvulus infection | 0.71 |
| Data sourced from MDPI.[3] |
Experimental Protocols: Quantification of N-Acetyltyramine Glucuronide
The use of this compound as an internal standard is essential for the accurate and precise quantification of endogenous N-Acetyltyramine Glucuronide in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[6]
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common method for preparing plasma samples for LC-MS analysis.[6]
-
Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
For urine samples, which can have a more complex matrix, solid phase extraction is often employed for cleaner extracts.[6]
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. To 100 µL of the supernatant, add 10 µL of the internal standard working solution and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
SPE Cartridge Conditioning: Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS injection.
LC-MS/MS Parameters
The following are typical starting parameters for an LC-MS/MS method for the quantification of N-Acetyltyramine Glucuronide. Optimization for specific instrumentation is recommended.[6]
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3.5 min, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | [To be optimized] | [To be optimized] | [To be optimized] |
| This compound | [To be optimized] | [To be optimized] | [To be optimized] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of N-Acetyltyramine Glucuronide in biological samples.
This comprehensive guide provides a foundational understanding of this compound and its critical role in bioanalysis. For researchers embarking on studies involving this compound, careful method development and validation are paramount to ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Acetyltyramine Glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, a critical internal standard for the quantitative analysis of its non-deuterated counterpart, N-Acetyltyramine Glucuronide. This document details its metabolic pathway, analytical methodologies, and relevant experimental protocols, offering valuable insights for researchers in pharmacology, toxicology, and diagnostics.
Introduction
This compound is the deuterium-labeled version of N-Acetyltyramine Glucuronide.[1] It serves as an ideal internal standard for bioanalytical assays using techniques like liquid chromatography-mass spectrometry (LC-MS) due to its chemical and physical similarity to the analyte of interest.[1] The primary metabolite of N-acetyltyramine, N-Acetyltyramine Glucuronide, is formed through a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2] This glucuronidation process increases the water solubility of the compound, facilitating its excretion from the body.[2][3] Accurate quantification of N-Acetyltyramine Glucuronide is essential for pharmacokinetic studies, drug metabolism research, and its potential use as a biomarker.[2][4]
Metabolic Pathway of N-Acetyltyramine
The formation of N-Acetyltyramine Glucuronide is a key step in the metabolism of N-acetyltyramine. This biotransformation is a major Phase II detoxification pathway.[2] The metabolic journey begins with the amino acid L-tyrosine, which is decarboxylated to tyramine. Tyramine then undergoes N-acetylation to form N-acetyltyramine, which is subsequently conjugated with glucuronic acid to yield N-acetyltyramine-O-glucuronide (NATOG).[3]
Interestingly, the biosynthesis of NATOG has been linked to the endosymbiotic bacterium Wolbachia within the nematode Onchocerca volvulus.[5] This has led to the validation of NATOG as a biomarker for onchocerciasis, a neglected tropical disease.[5]
Caption: Metabolic pathway from L-Tyrosine to N-Acetyltyramine-O-Glucuronide.
Quantitative Data
The following table summarizes illustrative quantitative data for the pharmacokinetic properties of a representative glucuronide conjugate in rodent models. It is important to note that this data is for illustrative purposes and may not be directly representative of empirically validated figures for N-acetyltyramine glucuronide.[3]
| Parameter | Value | Units |
| Bioavailability (Oral) | < 10 | % |
| Volume of Distribution | 0.2 - 0.5 | L/kg |
| Plasma Protein Binding | > 90 | % |
| Elimination Half-life | 2 - 4 | hours |
| Clearance | 5 - 10 | mL/min/kg |
| Major Excretion Route | Urine | - |
Experimental Protocols
Accurate quantification of N-Acetyltyramine Glucuronide in biological matrices is crucial. The use of this compound as an internal standard is considered the gold standard in quantitative bioanalysis with LC-MS/MS.[4]
Sample Preparation
The choice of sample preparation technique is critical and depends on the biological matrix and the required sensitivity.[4]
4.1.1. Protein Precipitation (for Plasma Samples) [4]
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.1.2. Solid-Phase Extraction (SPE) (for Urine Samples) [4]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the internal standard working solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).
-
Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Caption: General workflow for sample preparation prior to analysis.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis and may require optimization.[4]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, then return to 5% B and equilibrate for 1 min.[4]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor > Product Ion Transitions: To be determined for N-Acetyltyramine Glucuronide and this compound
Data Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in unknown samples is then determined from this calibration curve.[4]
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of N-Acetyltyramine Glucuronide in biological matrices. Understanding its metabolic context and employing robust analytical methods are paramount for advancing research in areas such as drug metabolism, pharmacokinetics, and the development of novel diagnostic biomarkers. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working with this important molecule.
References
An In-depth Technical Guide on the Role of N-Acetyltyramine Glucuronide-d3 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, detailing its critical role as an internal standard in metabolomics for the accurate quantification of its unlabeled counterpart, N-acetyltyramine-O-glucuronide (NATOG). This document covers the metabolic pathway of tyramine, experimental protocols for sample analysis, and quantitative data presentation.
Introduction: The Significance of N-Acetyltyramine and its Glucuronide
N-acetyltyramine is a key metabolite of the biogenic amine tyramine, produced through the enzymatic action of arylalkylamine N-acetyltransferase (AANAT).[1] It is not merely a metabolic byproduct but an active participant in diverse biological processes.[1] In vertebrates, the primary metabolic route for N-acetyltyramine is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG), a phase II detoxification process that increases its water solubility and facilitates excretion.[2] This glucuronidated form has gained prominence as a specific biomarker for certain diseases, most notably onchocerciasis ("river blindness").[3][4]
Accurate quantification of NATOG in biological fluids like urine and plasma is crucial for diagnostic, pharmacokinetic, and metabolic studies.[5] The gold standard for such quantitative bioanalysis is liquid chromatography-mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard.[5] this compound, a deuterated analog, is an ideal internal standard because it is chemically and physically almost identical to the endogenous analyte, ensuring similar extraction recovery, chromatographic behavior, and ionization response.[5][6] This minimizes variability during sample preparation and analysis, leading to enhanced accuracy and precision.[5][7]
Metabolic Pathway of N-Acetyltyramine Glucuronidation
The biosynthesis of N-acetyltyramine begins with the amino acid L-tyrosine. L-tyrosine is first decarboxylated by tyrosine decarboxylase to form tyramine.[2][3] Tyramine is then acetylated by an N-acetyltransferase to yield N-acetyltyramine.[1][3] Finally, in a phase II metabolic reaction, N-acetyltyramine is glucuronidated by UDP-glucuronosyltransferase (UGT) enzymes to form N-acetyltyramine-O-glucuronide.[2][8] This process makes the molecule more water-soluble for easier excretion.[8]
Experimental Protocols
The following protocols outline the quantification of N-Acetyltyramine Glucuronide in biological samples using this compound as an internal standard.
-
N-Acetyltyramine Glucuronide (Analyte)
-
This compound (Internal Standard)[5]
-
LC-MS grade formic acid, acetonitrile (B52724), methanol (B129727), and water[5]
-
Human plasma (K2EDTA) or urine[5]
-
Phosphate (B84403) buffer (pH 6.8)[5]
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents[5]
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.[5]
-
Working Standard Solutions: Create serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to generate calibration standards.[5] Prepare a working solution of the internal standard (e.g., 100 ng/mL).[5]
Sample preparation is critical and can be achieved through protein precipitation for plasma or solid-phase extraction for urine to ensure cleaner extracts.[9]
3.3.1. Protein Precipitation (for Plasma)
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution.[5]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.[10]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[10]
3.3.2. Solid Phase Extraction (SPE) (for Urine)
-
Centrifuge urine samples to remove particulates.[5]
-
To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution and 500 µL of phosphate buffer (pH 6.8).[5]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the sample mixture onto the cartridge.[5]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[5]
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.[6]
The following table provides typical starting parameters for LC-MS/MS analysis, which may require optimization for specific instruments.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[5] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Table 1: Example LC-MS/MS Parameters
Data Presentation and Analysis
The concentration of N-Acetyltyramine Glucuronide is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the concentration of the prepared calibration standards. A linear regression with a weighting factor (typically 1/x²) is used to fit the curve.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | [Value] | [Value] | [Value] |
| This compound | [Value + 3] | [Value] | [Value] |
Table 2: Example MRM Transitions for MS/MS Detection (Note: Specific m/z values need to be optimized for the instrument used.)
Conclusion
This compound is an indispensable tool in modern metabolomics, enabling robust and accurate quantification of its endogenous analog, NATOG. The use of this stable isotope-labeled internal standard is fundamental for reliable bioanalytical methods, particularly in pharmacokinetic studies and in the validation of biomarkers for diseases such as onchocerciasis. The detailed protocols and methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to implement these advanced analytical techniques in their work.
References
- 1. N-Acetyltyramine | High-Purity Biochemical Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. Glucuronidation - Wikipedia [en.wikipedia.org]
- 9. Tyramine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
N-Acetyltyramine-O-glucuronide (NATOG) as a Diagnostic Biomarker for Onchocerciasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onchocerciasis, or "river blindness," is a debilitating neglected tropical disease caused by the filarial nematode Onchocerca volvulus. Effective control and elimination programs are hampered by the lack of a sensitive and specific diagnostic tool that can accurately identify active infections. This technical guide provides a comprehensive overview of N-acetyltyramine-O-glucuronide (NATOG), a promising urinary biomarker for onchocerciasis. We delve into the biosynthesis of NATOG, present detailed experimental protocols for its quantification using N-Acetyltyramine Glucuronide-d3 as an internal standard, and summarize the key quantitative data from clinical studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working towards improved diagnostics and therapeutics for onchocerciasis.
Introduction to NATOG as a Biomarker
N-acetyltyramine-O,β-glucuronide (NATOG) is a metabolite derived from the neurotransmitter tyramine (B21549), which is produced by the parasitic nematode Onchocerca volvulus.[1] The biosynthesis of this urinary biomarker is a collaborative process between the nematode and its human host, making it a specific indicator of active infection.[2] The parasite-derived N-acetyltyramine is secreted into the host's bloodstream and subsequently glucuronidated in the liver before being excreted in the urine.[3] This unique metabolic pathway makes NATOG an attractive biomarker for the development of non-invasive diagnostic tests for onchocerciasis.[2]
Biosynthesis of N-Acetyltyramine-O-glucuronide (NATOG)
The formation of NATOG is a multi-step process that begins within the Onchocerca volvulus nematode and is completed in the human host. The pathway involves enzymatic activities from the parasite, its endosymbiotic Wolbachia bacteria, and human metabolic enzymes.
Parasite-mediated Synthesis of N-acetyltyramine
The initial steps of the pathway occur within the O. volvulus nematode. L-tyrosine is converted to N-acetyltyramine through a two-step enzymatic process. First, L-tyrosine is decarboxylated to tyramine by a tyrosine decarboxylase (TDC). Subsequently, tyramine is N-acetylated by an N-acetyltransferase (NAT) to yield N-acetyltyramine.[3] The endosymbiotic bacterium Wolbachia, which resides within the nematode, is believed to play a crucial role in this biosynthetic process.[2]
Host-mediated Glucuronidation
Once N-acetyltyramine is released into the human host's circulation, it undergoes a phase II metabolic reaction known as glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[4] The glucuronidation of N-acetyltyramine results in the formation of the more water-soluble N-acetyltyramine-O-glucuronide (NATOG), which is then readily excreted in the urine. While the specific human UGT isoform responsible for this reaction has not been definitively identified, UGT1A4 is known to catalyze the N-glucuronidation of various amine-containing compounds.[5][6]
Quantitative Data on NATOG in Onchocerciasis
Several studies have quantified the levels of NATOG in urine samples from individuals with and without onchocerciasis. The data consistently show elevated concentrations of NATOG in infected individuals.
| Patient Group | Number of Subjects (N) | Mean NATOG Concentration (µM ± SEM) | Reference |
| O. volvulus-positive (Africa) | 81 | 36.9 ± 4.0 | [3] |
| O. volvulus-negative (African controls) | 16 | 7.0 ± 2.7 | [3] |
| O. volvulus-positive (doxycycline-treated) | 24 | 9.5 ± 1.7 | [3] |
| O. volvulus-positive (placebo-treated) | Not specified | 33.5 ± 10.7 | [3] |
| O. volvulus-positive (all) | 298 | 39.2 ± 2.5 | [2] |
| O. volvulus-negative (all) | 302 | 9.29 ± 0.95 | [2] |
| Loa loa mono-infection | Not specified | 14.7 ± 2.5 | [2] |
| Mansonella perstans mono-infection | Not specified | 13.6 ± 2.5 | [2] |
A proposed diagnostic threshold for active onchocerciasis has been suggested at 13 µM of NATOG in urine.[7]
Experimental Protocols
Accurate and reproducible quantification of NATOG is essential for its validation and potential use as a diagnostic biomarker. The following sections detail the experimental workflow for NATOG analysis in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Materials and Reagents
-
N-Acetyltyramine-O-glucuronide (analytical standard)
-
N-Acetyltyramine-O-glucuronide-d3 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine (control and patient samples)
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)
Sample Preparation
-
Sample Thawing and Clarification: Thaw frozen urine samples on ice. Vortex the samples and then centrifuge at 2000 rpm for 5 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 100 µL of the urine supernatant, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Buffering: Add 500 µL of phosphate buffer (pH 6.8) to the sample mixture.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical parameters for LC-MS/MS analysis of NATOG. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine-O-glucuronide (NATOG) | 356.1 | 180.1 | Optimized for instrument |
| N-Acetyltyramine-O-glucuronide-d3 (IS) | 359.1 | 183.1 | Optimized for instrument |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the NATOG analytical standard into control urine. Process these standards alongside the unknown samples.
-
Peak Integration: Integrate the peak areas for both the analyte (NATOG) and the internal standard (NATOG-d3) in the chromatograms.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each standard and unknown sample.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression model (typically with a 1/x² weighting) to determine the concentration of NATOG in the unknown samples.
Synthesis of this compound Internal Standard
A potential synthetic route would involve:
-
Synthesis of d3-N-acetyltyramine: This can be achieved by reacting tyramine with d6-acetic anhydride.
-
Glucuronidation: The resulting d3-N-acetyltyramine can then be glucuronidated using methods such as the Koenigs-Knorr reaction with a protected glucuronic acid donor, followed by deprotection. Alternatively, enzymatic synthesis using liver microsomes and UDP-glucuronic acid could be explored.
For researchers requiring this internal standard, it is advisable to either pursue a custom synthesis through a specialized chemical synthesis company or purchase it from a commercial supplier if available.
Conclusion and Future Perspectives
N-Acetyltyramine-O-glucuronide has emerged as a highly promising, non-invasive biomarker for the diagnosis and monitoring of active Onchocerca volvulus infection. Its unique biosynthesis, involving both parasite and host metabolism, provides a high degree of specificity. The LC-MS/MS method, utilizing a deuterated internal standard, offers a robust and sensitive platform for its quantification in urine.
Future research should focus on several key areas:
-
Clinical Validation: Large-scale clinical studies across different endemic regions are needed to further validate the diagnostic accuracy of NATOG and to refine the diagnostic threshold.
-
Point-of-Care Test Development: The development of a simple, rapid, and field-deployable point-of-care test based on NATOG detection would be a significant advancement for onchocerciasis control programs.
-
Therapeutic Monitoring: Further investigation into the correlation between NATOG levels and treatment efficacy could establish its utility for monitoring the success of antifilarial therapies.
-
Biosynthetic Pathway Elucidation: Identifying the specific O. volvulus N-acetyltransferase and human UGT isoforms involved in NATOG biosynthesis could provide insights for the development of new therapeutic targets.
The continued development and validation of NATOG as a biomarker holds great potential to significantly improve the management of onchocerciasis and accelerate efforts towards its elimination.
References
- 1. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences [mdpi.com]
- 6. Biosynthesis of imipramine glucuronide and characterization of imipramine glucuronidation catalyzed by recombinant UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacogenomics of human UDP-glucuronosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Deuterated Glucuronides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic synthesis of deuterated glucuronides, valuable tools in drug metabolism studies and as internal standards for mass spectrometry-based quantification. The focus is on the core methodologies, quantitative data, and practical workflows necessary for their successful preparation.
Introduction: The Role of Enzymatic Synthesis and Deuteration
Glucuronidation is a critical Phase II metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), that conjugates a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate.[1][2] This process increases the hydrophilicity of xenobiotics and endogenous compounds, facilitating their excretion.[1][3] The resulting metabolites are known as glucuronides.
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically similar to their unlabeled counterparts but are easily distinguishable by mass spectrometry.[4] This mass shift makes deuterated glucuronides ideal internal standards in quantitative bioanalysis, as they co-elute with the analyte of interest and can correct for variations in sample extraction, matrix effects, and instrument response.[5]
While chemical synthesis of glucuronides is possible, it can be complex and yield mixtures of isomers.[6] Enzymatic synthesis offers a highly specific and efficient alternative, mirroring the biological process to produce the correct stereoisomer.[6][7]
Core Components of Enzymatic Glucuronide Synthesis
The successful enzymatic synthesis of deuterated glucuronides relies on several key components:
-
Enzyme Source: The most common sources are human liver microsomes (HLM), which contain a mixture of UGT isoforms, or recombinant UGT enzymes expressed in cell lines (e.g., baculovirus-infected insect cells).[8][9] Recombinant enzymes allow for the use of specific UGT isoforms known to metabolize the target substrate.
-
Deuterated Substrate (Aglycone): The drug or compound of interest, isotopically labeled with deuterium at positions that are not metabolically labile.
-
Deuterated Co-substrate (UDPGA-d₄): Uridine 5'-diphospho-D-glucuronic acid, with deuterium atoms incorporated into the glucuronic acid moiety. This is the donor of the deuterated glucuronic acid.
-
Buffer and Cofactors: A buffer system to maintain optimal pH (typically around 7.4) and magnesium chloride (MgCl₂), which is often required for UGT activity.[10]
-
Activating Agent: For reactions using microsomes, a pore-forming agent like alamethicin (B1591596) is used to disrupt the microsomal membrane, allowing the UDPGA co-substrate to access the UGT active site located in the lumen of the endoplasmic reticulum.[11]
Biosynthesis of Deuterated UDP-Glucuronic Acid (UDPGA-d₄)
The essential deuterated co-substrate, UDPGA-d₄, is synthesized from a deuterated glucose precursor through a two-step enzymatic pathway. While commercial availability of UDPGA-d₄ is limited, it can be prepared enzymatically. Toronto Research Chemicals is a known supplier of complex organic small molecules and offers custom synthesis of stable isotope-labeled analogs.[8]
The biosynthetic pathway involves the following key transformations:
-
UDP-Glucose-d₇ Synthesis: Deuterated glucose (e.g., D-Glucose-d₇) is converted to UDP-Glucose-d₇.
-
Oxidation to UDP-Glucuronic Acid-d₄: The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent oxidation of UDP-Glucose-d₇ to produce UDP-Glucuronic Acid-d₄.[12][13]
Below is a diagram illustrating the core pathway for the synthesis of UDP-Glucuronic Acid. For the synthesis of the deuterated form, one would start with a deuterated UDP-Glucose.
References
- 1. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 2. scbt.com [scbt.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. youtube.com [youtube.com]
- 5. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. insightbio.com [insightbio.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 13. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of N-Acetyltyramine Glucuronide-d3 in Solution
Executive Summary
N-Acetyltyramine Glucuronide-d3 is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its non-labeled counterpart in biological matrices via mass spectrometry. The reliability of bioanalytical data is fundamentally dependent on the stability of the analyte and the internal standard throughout the sample lifecycle—from collection and storage to final analysis.
Factors Influencing Glucuronide Stability
Glucuronide conjugates, particularly O-glucuronides like N-Acetyltyramine Glucuronide, can be susceptible to degradation through chemical or enzymatic hydrolysis. The primary factors influencing their stability in solution include:
-
pH: Glucuronides are generally most stable at a slightly acidic to neutral pH (typically pH 5.0-7.0). They are highly labile under basic conditions (pH > 8), which can catalyze the hydrolysis of the glycosidic bond, cleaving the glucuronic acid moiety from the parent aglycone. Acidic conditions can also promote hydrolysis, although often to a lesser extent than basic conditions[1].
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, maintaining low temperatures is the most critical factor for ensuring long-term stability[1][2].
-
Enzymatic Activity: Biological matrices like plasma, serum, or tissue homogenates may contain active β-glucuronidase enzymes, which can enzymatically cleave the glucuronide conjugate. Proper and rapid sample processing and freezing are essential to minimize this enzymatic degradation.
-
Solvent Composition: The choice of solvent for stock and working solutions can impact stability. Organic solvents like methanol (B129727) or acetonitrile (B52724) are generally preferred for primary stock solutions. Subsequent dilutions into aqueous-organic mixtures or purely aqueous buffers require careful evaluation.
Manufacturer Storage Recommendations
While detailed stability data is not provided, commercial suppliers offer consistent storage guidelines for the solid compound. These recommendations form the basis for handling stock solutions.
| Supplier | Short-Term Storage (Solid) | Long-Term Storage (Solid) | Source |
| BIOFOUNT | -4°C (1-2 weeks) | -20°C (1-2 years) | [2] |
| MedchemExpress | Room Temperature (in transit) | Refer to Certificate of Analysis (typically -20°C or colder) | [3] |
| KKL Med Inc. | Room Temperature (in transit) | Refer to Certificate of Analysis (typically -20°C or colder) | [4] |
General Recommendation for Solutions: Based on these guidelines and general chemical principles, stock solutions of this compound prepared in organic solvents (e.g., methanol, DMSO) should be stored at -20°C or -80°C to ensure long-term stability.
Experimental Protocols for Stability Validation
The stability of this compound as an internal standard must be experimentally verified under the specific conditions of a bioanalytical assay. This is a mandatory component of method validation according to regulatory bodies like the EMA and ICH[5][6]. The following protocols describe the standard procedures for this validation.
The core principle is to compare the analytical response of the standard in an aged or stressed sample against the response of a freshly prepared standard. Acceptance criteria typically require the mean concentration of the aged sample to be within ±15% of the nominal concentration[5].
Stock and Working Solution Stability
This experiment assesses the stability of the internal standard in its storage solvent.
Protocol:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). From this, prepare a working solution at a concentration relevant to the assay (e.g., 10 µg/mL).
-
Storage: Store aliquots of the stock and working solutions at the intended storage temperatures (e.g., 4°C and -20°C).
-
Analysis: At specified time points (e.g., 0, 7, 14, 30 days), dilute an aliquot of the stored solutions to a final concentration suitable for LC-MS analysis.
-
Comparison: Analyze the stored ("aged") samples against a freshly prepared dilution from a new or validated stock solution.
-
Evaluation: Calculate the percentage difference between the mean response of the aged samples and the fresh samples.
Caption: Workflow for Stock and Working Solution Stability Testing.
Table 1: Illustrative Data for Stock Solution Stability at -20°C (Note: This data is for illustrative purposes only.)
| Storage Duration | Mean Response (Aged) | Mean Response (Fresh) | % Difference | Stability Status |
| 7 Days | 1,025,000 | 1,010,000 | +1.5% | Stable |
| 14 Days | 1,005,000 | 1,015,000 | -1.0% | Stable |
| 30 Days | 998,000 | 1,020,000 | -2.2% | Stable |
| 90 Days | 985,000 | 1,012,000 | -2.7% | Stable |
Freeze-Thaw Stability in Biological Matrix
This test evaluates the stability of the internal standard after repeated freezing and thawing cycles, which often occurs during sample retrieval and analysis.
Protocol:
-
Spike Matrix: Spike blank biological matrix (e.g., human plasma) with the internal standard at the concentration used in the analytical method.
-
Freeze-Thaw Cycles: Aliquot the spiked matrix and subject them to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, process and analyze the samples.
-
Comparison: Analyze the freeze-thaw samples against freshly spiked and processed matrix samples that have not undergone a freeze-thaw cycle (T=0).
-
Evaluation: Calculate the percentage difference between the mean response of the freeze-thaw samples and the fresh (T=0) samples.
Caption: Experimental Workflow for Freeze-Thaw Stability Evaluation.
Table 2: Illustrative Data for Freeze-Thaw Stability in Plasma (Note: This data is for illustrative purposes only.)
| Number of Cycles | Mean Response (F-T) | Mean Response (Fresh) | % Difference | Stability Status |
| 1 | 987,000 | 995,000 | -0.8% | Stable |
| 2 | 975,000 | 995,000 | -2.0% | Stable |
| 3 | 968,000 | 995,000 | -2.7% | Stable |
| 5 | 952,000 | 995,000 | -4.3% | Stable |
Short-Term (Bench-Top) Stability in Biological Matrix
This experiment determines if the internal standard is stable in the biological matrix for the duration it may be left at room temperature during sample processing.
Protocol:
-
Spike Matrix: Spike blank biological matrix with the internal standard.
-
Storage: Leave the spiked samples on the laboratory bench at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, 24 hours).
-
Analysis: At the end of the period, process and analyze the samples.
-
Comparison: Analyze against freshly spiked and immediately processed matrix samples (T=0).
-
Evaluation: Calculate the percentage difference between the mean response of the bench-top samples and the fresh (T=0) samples.
Table 3: Illustrative Data for Short-Term Stability in Plasma at Room Temperature (Note: This data is for illustrative purposes only.)
| Duration at RT | Mean Response (Aged) | Mean Response (Fresh) | % Difference | Stability Status |
| 4 Hours | 991,000 | 998,000 | -0.7% | Stable |
| 8 Hours | 982,000 | 998,000 | -1.6% | Stable |
| 24 Hours | 965,000 | 998,000 | -3.3% | Stable |
Long-Term Stability in Biological Matrix
This is a critical test to ensure the internal standard does not degrade over the entire storage period of study samples, from collection to final analysis.
Protocol:
-
Spike and Store: Spike a large batch of blank matrix with the internal standard. Aliquot and store frozen at the intended temperature (e.g., -80°C).
-
Analysis: At specified time points that bracket the expected storage duration of study samples (e.g., 1, 3, 6, 12 months), retrieve and analyze a set of stored aliquots.
-
Comparison: Analyze against freshly spiked and processed matrix samples.
-
Evaluation: Calculate the percentage difference between the mean response of the long-term storage samples and the fresh samples.
Table 4: Illustrative Data for Long-Term Stability in Plasma at -80°C (Note: This data is for illustrative purposes only.)
| Storage Duration | Mean Response (Aged) | Mean Response (Fresh) | % Difference | Stability Status |
| 1 Month | 1,002,000 | 1,010,000 | -0.8% | Stable |
| 3 Months | 995,000 | 1,010,000 | -1.5% | Stable |
| 6 Months | 981,000 | 1,010,000 | -2.9% | Stable |
| 12 Months | 965,000 | 1,010,000 | -4.5% | Stable |
Stability of Deuterated Label
This compound features a deuterium (B1214612) label on the acetyl group (-C(O)CD₃). This position is not readily exchangeable under typical physiological or analytical pH conditions. Unlike deuterium on heteroatoms (like -OH, -NH) or acidic carbons, the C-D bonds on a methyl group are strong and stable. Therefore, loss of the deuterium label via back-exchange is highly unlikely during storage or analysis[7]. However, it is good practice to monitor the mass spectrum of the standard over time to ensure isotopic purity is maintained.
Conclusion and Recommendations
While specific stability data for this compound is not published, a robust stability profile can be ensured by adhering to best practices.
-
Storage: All stock and working solutions, as well as biological samples containing the internal standard, should be stored at -20°C, with -80°C being preferable for long-term storage of biological samples.
-
pH Control: Avoid exposure of the compound to basic conditions. If aqueous solutions are required, they should be buffered to a pH between 5.0 and 7.0.
-
Method Validation: It is imperative that researchers perform and document their own stability assessments as part of bioanalytical method validation[8][9]. The protocols and illustrative data in this guide provide a comprehensive framework for conducting these experiments.
-
Handling: Thawed biological samples should be processed promptly to minimize time at room temperature and potential enzymatic degradation.
By following these guidelines, researchers can confidently use this compound as a reliable internal standard, ensuring the integrity and accuracy of their bioanalytical results.
References
- 1. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS:1429623-59-5 - KKL Med Inc. [kklmed.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to N-Acetyltyramine Glucuronide-d3: Properties, Analysis, and Application
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
N-Acetyltyramine Glucuronide-d3 is the deuterated form of N-acetyltyramine glucuronide, a significant metabolite of N-acetyltyramine. This isotopically labeled compound serves as an essential internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. N-acetyltyramine, a derivative of the biogenic amine tyramine, is a molecule of considerable interest in diverse scientific fields, from its role as a key metabolite in invertebrates to its emergence as a biomarker in human diseases.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in quantitative analysis, and its application in metabolic and clinical research.
Core Data Presentation
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analog.
| Property | This compound | N-Acetyltyramine Glucuronide |
| CAS Number | 1429623-59-5[2][3] | 28116-26-9[4][5] |
| Molecular Formula | C₁₆H₁₈D₃NO₈[2] | C₁₆H₂₁NO₈[4] |
| Molecular Weight | 358.36 g/mol [6] | 355.34 g/mol [4] |
| Synonyms | - | β-D-p-(2-Acetamidoethyl)phenyl Glucopyranosiduronic Acid; 4-[2-(Acetylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid[5] |
Metabolic Pathway and Significance
N-acetyltyramine undergoes Phase II metabolism in vertebrates, primarily through conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG).[1] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, thereby facilitating its excretion from the body.[1][7] The biosynthesis of N-acetyltyramine itself originates from the decarboxylation of L-tyrosine to tyramine, followed by N-acetylation.[1]
The quantification of NATOG has proven to be a valuable tool in the diagnosis and monitoring of onchocerciasis, also known as river blindness.[8][9] Elevated levels of NATOG in urine have been identified as a specific biomarker for active infection with the parasitic nematode Onchocerca volvulus.[8][9][10]
Biosynthesis and metabolism of N-Acetyltyramine.
Experimental Protocols
The accurate quantification of N-Acetyltyramine Glucuronide in biological samples, such as urine and plasma, is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[11]
Sample Preparation
1. Protein Precipitation (for Plasma Samples): [11]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Solid-Phase Extraction (SPE) (for Urine Samples): [11][12]
-
Centrifuge urine samples to remove particulate matter.[11]
-
Condition a mixed-mode or weak cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[11][12]
-
Load the pre-treated urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[12]
-
Elute the analyte and internal standard with 1 mL of a suitable solvent (e.g., 5% formic acid in methanol).[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.[11]
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetyltyramine Glucuronide | 356.1 | 179.1 |
| This compound | 359.1 | 182.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Workflow for the quantification of N-Acetyltyramine Glucuronide.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for measuring N-acetyltyramine glucuronide, a key metabolite and a promising biomarker for onchocerciasis. The detailed protocols and data presented in this guide are intended to support the scientific community in the robust analysis of this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 3. This compound - CAS:1429623-59-5 - KKL Med Inc. [kklmed.com]
- 4. calpaclab.com [calpaclab.com]
- 5. N-Acetyltyramine Glucuronide | 28116-26-9 - Coompo [coompo.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as diagnostic biomarker for Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Properties of N-Acetyltyramine Glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyltyramine Glucuronide-d3, a deuterated metabolite of N-acetyltyramine. This document details its molecular weight, chemical properties, and its significance in metabolic and pharmacokinetic studies. It includes detailed experimental protocols for its synthesis and quantification, along with visual representations of key metabolic pathways and analytical workflows.
Core Quantitative Data
The incorporation of three deuterium (B1214612) atoms in this compound results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the endogenous, non-deuterated N-Acetyltyramine Glucuronide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₁₈D₃NO₈ | 358.36 |
| N-Acetyltyramine Glucuronide | C₁₆H₂₁NO₈ | 355.34 |
Metabolic Pathway: Glucuronidation of N-Acetyltyramine
N-acetyltyramine undergoes phase II metabolism primarily through glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the conjugation of glucuronic acid to the phenolic hydroxyl group of N-acetyltyramine, forming a more water-soluble O-glucuronide that is readily excreted.
Metabolic pathway of N-acetyltyramine glucuronidation.
Experimental Protocols
Chemical Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound from N-Acetyltyramine-d3, based on the Koenigs-Knorr reaction for O-glucuronidation of phenolic compounds.
a) Materials:
-
N-Acetyltyramine-d3
-
Acetobromoglucuronic acid methyl ester (or a similarly protected glucuronic acid donor)
-
Silver carbonate (Ag₂CO₃) or other suitable promoter
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Molecular sieves
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH) or other base for deprotection
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)
b) Procedure:
-
Glycosylation Reaction:
-
To a solution of N-Acetyltyramine-d3 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add freshly activated molecular sieves.
-
Add the protected glucuronic acid donor (e.g., acetobromoglucuronic acid methyl ester) to the mixture.
-
Add the promoter (e.g., silver carbonate) portion-wise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through celite to remove insoluble salts and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected this compound.
-
-
Purification of the Protected Glucuronide:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the protected glucuronide.
-
-
Deprotection:
-
Dissolve the purified protected glucuronide in methanol.
-
Add a solution of sodium hydroxide in methanol and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of acid.
-
Filter and concentrate the solution to yield the crude this compound.
-
-
Final Purification:
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques to obtain pure this compound.
-
c) Characterization:
-
Confirm the structure and purity of the final product using:
-
Mass Spectrometry (MS): To verify the molecular weight (m/z for [M-H]⁻ or [M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the glucuronide linkage.
-
The Metabolic Fate of N-acetyltyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of N-acetyltyramine, a significant biogenic amine with diverse physiological roles. N-acetyltyramine is a key metabolite of tyramine (B21549) and is involved in various biological processes, from neurotransmission in invertebrates to its potential as a biomarker in human diseases.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for pharmacology, toxicology, and drug development.
Biosynthesis and Physicochemical Properties
N-acetyltyramine is primarily formed from the amino acid L-tyrosine through a two-step enzymatic process.[2][3] First, L-tyrosine is decarboxylated to tyramine by the enzyme tyrosine decarboxylase (TDC). Subsequently, tyramine is N-acetylated by an arylalkylamine N-acetyltransferase (AANAT) to form N-acetyltyramine, utilizing acetyl-CoA as the acetyl group donor.[3][4]
The physicochemical properties of N-acetyltyramine are fundamental to understanding its biological behavior.
Table 1: Physicochemical Properties of N-acetyltyramine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]acetamide | [2][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][5] |
| Molecular Weight | 179.22 g/mol | [2][5] |
| Monoisotopic Mass | 179.094628657 Da | [2] |
| CAS Number | 1202-66-0 | [2] |
| Physical Form | Solid |[2] |
Metabolism, Distribution, and Excretion
The metabolic pathway for N-acetyltyramine in vertebrates is primarily a Phase II detoxification process designed to increase its water solubility and facilitate excretion.[1]
Primary Metabolic Pathway: Glucuronidation The main metabolic fate of N-acetyltyramine is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG).[1][6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[6] The resulting glucuronide conjugate is significantly more water-soluble, allowing for efficient renal clearance and excretion in the urine.[1][6]
N-acetyltyramine itself is a metabolite of tyramine. Tyramine is metabolized through two main pathways: oxidative deamination by monoamine oxidases (MAO) and N-acetylation by AANAT.[7] The formation of N-acetyltyramine represents a key step in the metabolism and termination of tyramine's biological activity.
While detailed pharmacokinetic data for N-acetyltyramine in humans is not extensively documented in the provided search results, its formation from tyramine and subsequent rapid conversion to a glucuronide conjugate suggest a profile typical of Phase II metabolized compounds. The data below is illustrative of patterns for glucuronide conjugates.[1]
Table 2: Illustrative Pharmacokinetic Data Patterns for Glucuronide Conjugates
| Parameter | Typical Observation | Rationale |
|---|---|---|
| Bioavailability (Oral) | Low to Moderate | Subject to first-pass metabolism (glucuronidation) in the gut wall and liver. |
| Half-life (t½) | Short | Rapidly formed and efficiently cleared by the kidneys. |
| Volume of Distribution (Vd) | Small | High water solubility of the glucuronide conjugate limits distribution into tissues. |
| Clearance (CL) | High | Primarily via renal excretion of the water-soluble conjugate. |
Note: This table presents illustrative patterns and does not represent empirically validated figures for N-acetyltyramine.[1]
Experimental Protocols
Accurate characterization of N-acetyltyramine's metabolic fate relies on robust analytical methods. The use of a stable isotope-labeled internal standard, such as N-acetyltyramine-d4, is essential for precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][7]
Protocol 1: Quantification of N-acetyltyramine in Plasma
This protocol describes a common protein precipitation method for extracting N-acetyltyramine from plasma samples for LC-MS/MS analysis.[8][7][9]
Materials:
-
Plasma samples
-
N-acetyltyramine-d4 internal standard (IS) working solution (e.g., 1 µg/mL in methanol)[9]
-
Ice-cold acetonitrile[8]
-
Microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of the N-acetyltyramine-d4 IS working solution.[8][9]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[8][9]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.[8]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8][7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[8]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting | Source |
|---|---|---|
| LC Column | C18 reverse-phase | [9] |
| Mobile Phase A | Water with 0.1% formic acid | [9] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | General Practice |
| MRM Transition (Analyte) | To be determined empirically | [8] |
| MRM Transition (IS) | Predicted based on +4 Da shift | [8] |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.[9]
Protocol 2: In Vitro Glucuronidation Assay
This protocol is for determining the in vitro metabolism of N-acetyltyramine to its glucuronide conjugate using human liver microsomes (HLM).[1]
Materials:
-
N-acetyltyramine
-
Human Liver Microsomes (HLM)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Ice-cold stop solution (e.g., acetonitrile)
-
Incubator/shaking water bath
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl₂, and HLM.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to equilibrate.[1]
-
Substrate Addition: Add N-acetyltyramine (substrate) to the pre-incubated mixture.
-
Reaction Initiation: Initiate the reaction by adding the cofactor, UDPGA.[1]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of an ice-cold stop solution.[10]
-
Sample Processing: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.[10]
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of N-acetyltyramine-O-glucuronide.
Conclusion
The metabolic fate of N-acetyltyramine is characterized by its formation from tyramine via N-acetylation and its subsequent, primary conversion to N-acetyltyramine-O-glucuronide through Phase II glucuronidation.[1] This process enhances water solubility and promotes rapid excretion, representing an efficient detoxification and clearance pathway. For drug development professionals, understanding this metabolic route is crucial when considering drugs that may interact with AANAT or UGT enzymes, or for interpreting the pharmacokinetic profile of tyramine and related compounds. The experimental protocols outlined provide a framework for the precise quantification and characterization of these metabolic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyltyramine | High-Purity Biochemical Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. De novo biosynthesis of N-acetyltyramine in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyltyramine | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Isotopic Labeling of N-Acetyltyramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopic labeling of N-acetyltyramine, a key biogenic amine with significant roles in neurotransmission and metabolic pathways. The strategic incorporation of stable and radioactive isotopes into the N-acetyltyramine structure is invaluable for a multitude of research applications, including metabolic profiling, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. This document details the synthetic methodologies for deuterium, carbon-13, and carbon-14 (B1195169) labeling, analytical techniques for characterization, and the biological context of N-acetyltyramine's signaling pathways.
Data Presentation: A Comparative Overview of Isotopic Labeling Strategies
The selection of an isotopic labeling strategy for N-acetyltyramine depends on the specific research application. The following tables summarize the key quantitative parameters associated with different labeling approaches to facilitate an informed decision.
Table 1: Isotopic Precursors for the Synthesis of Labeled N-Acetyltyramine
| Isotope | Labeled Precursor | Commercial Availability | Notes |
| Deuterium (²H) | Tyramine-d₄ | Readily available | Labeling on the ethyl side chain. |
| Acetic anhydride-d₆ | Readily available | Labeling on the acetyl group. | |
| Carbon-13 (¹³C) | Tyramine (B21549) (ring-¹³C₆) | Available by custom synthesis | Provides labeling on the aromatic ring. |
| Tyramine-1-¹³C | Available by custom synthesis | Labeling at the C1 position of the ethyl side chain. | |
| Tyramine-2-¹³C | Available by custom synthesis | Labeling at the C2 position of the ethyl side chain. | |
| Acetyl-1-¹³C chloride | Readily available | Labeling at the carbonyl carbon of the acetyl group. | |
| Acetyl-2-¹³C chloride | Available | Labeling at the methyl carbon of the acetyl group. | |
| Acetyl-1,2-¹³C₂ chloride | Readily available | Labeling at both carbons of the acetyl group.[1][2] | |
| Carbon-14 (¹⁴C) | Tyramine-¹⁴C | Available by custom synthesis | Labeling position can be specified. |
| Acetic anhydride-1-¹⁴C | Available | Labeling at the carbonyl carbon of the acetyl group. | |
| Acetic anhydride-2-¹⁴C | Available | Labeling at the methyl carbon of the acetyl group. |
Table 2: Comparative Summary of N-Acetyltyramine Labeling Syntheses
| Parameter | Deuterium Labeling (from Tyramine-d₄) | Carbon-13 Labeling (from ¹³C-Acetyl Chloride) | Carbon-14 Labeling (from ¹⁴C-Acetic Anhydride) |
| Typical Starting Materials | Tyramine-d₄, Acetic Anhydride (B1165640) | Tyramine, Acetyl-1-¹³C chloride | Tyramine, Acetic-1-¹⁴C anhydride |
| Reaction Type | N-Acetylation | N-Acetylation | N-Acetylation |
| Typical Yield | High (>90%) | High (>90%) | High (>90%) (radiochemical yield) |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) for precursor[3] | Typically >98 atom % ¹³C for precursor | Dependent on precursor specific activity |
| Chemical Purity | ≥98%[3] | High, dependent on purification | High, dependent on purification |
| Primary Analytical Techniques | LC-MS, ¹H NMR, ²H NMR | LC-MS, ¹³C NMR | LSC, Radio-TLC, LC-MS |
| Key Application | Internal standard for mass spectrometry | Metabolic fate studies, NMR-based structural analysis | ADME studies, autoradiography |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of isotopically labeled N-acetyltyramine are presented below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.
Protocol 1: Synthesis of N-Acetyltyramine-d₄
This protocol describes the N-acetylation of commercially available tyramine-d₄.
Materials:
-
Tyramine-d₄
-
Acetic anhydride
-
Dichloromethane (B109758) (anhydrous)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolution: Dissolve tyramine-d₄ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine to the solution to act as a proton scavenger.[4]
-
Acetylation: Cool the reaction mixture in an ice bath. Add acetic anhydride dropwise to the stirred solution.[4] Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of water.[4] Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure N-acetyltyramine-d₄.[4]
Protocol 2: Synthesis of N-(Acetyl-1-¹³C)-tyramine
This protocol is an adaptation for the synthesis of ¹³C-labeled N-acetyltyramine using a labeled acetylating agent.
Materials:
-
Tyramine
-
Acetyl-1-¹³C chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolution: Dissolve tyramine in anhydrous dichloromethane and cool the solution in an ice bath.
-
Base and Acetylating Agent Addition: Add anhydrous pyridine to the solution, followed by the dropwise addition of acetyl-1-¹³C chloride.
-
Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting solid by flash column chromatography.
Protocol 3: Purification by Column Chromatography
This is a general procedure for the purification of N-acetyltyramine derivatives.
Procedure:
-
Column Preparation: A glass column is dry-packed with silica gel (60-120 mesh) and the silica gel is then wetted with the chosen solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Sample Loading: The crude N-acetyltyramine is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column under gravity or with positive pressure. The polarity of the solvent system can be gradually increased to elute compounds of increasing polarity.
-
Fraction Collection: Eluted fractions are collected in separate test tubes.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Concentration: Fractions containing the pure N-acetyltyramine are combined and the solvent is removed by rotary evaporation to yield the purified product.
Protocol 4: Determination of Isotopic Enrichment by Mass Spectrometry
Procedure:
-
Sample Preparation: Prepare a dilute solution of the isotopically labeled N-acetyltyramine in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer or analyze by LC-MS. Acquire the mass spectrum in the region of the molecular ion.
-
Data Analysis:
-
Identify the cluster of peaks corresponding to the molecular ion of N-acetyltyramine and its isotopologues.
-
Measure the intensity of each isotopic peak.
-
Correct for the natural abundance of isotopes (e.g., ¹³C).
-
Calculate the isotopic enrichment as the percentage of the labeled species relative to the sum of all isotopic species in the cluster.[5]
-
Mandatory Visualizations
Biosynthesis and Signaling Pathways of N-Acetyltyramine
N-acetyltyramine is a key molecule in the metabolic and signaling pathways of tyramine, particularly in invertebrates.
In invertebrates, tyramine and octopamine act as neurotransmitters and neuromodulators, often with opposing effects, by binding to their respective G-protein coupled receptors (GPCRs). N-acetylation is a primary route for the inactivation of tyramine.
Experimental and Logical Workflows
The use of isotopically labeled N-acetyltyramine is central to quantitative bioanalysis, where it serves as an ideal internal standard.
In mammalian systems, the metabolism of tyramine is primarily governed by monoamine oxidases (MAOs) and N-acetyltransferases (NATs).[6][7][8][9] The NAT enzyme family, particularly NAT1, is involved in the acetylation of various arylamine compounds. While the primary role of N-acetyltyramine in mammals is less defined than in invertebrates, its formation represents a key metabolic pathway for tyramine.
References
- 1. Acetyl chloride-13C2 | Isotope-Labeled Reagent | RUO [benchchem.com]
- 2. ACETYL CHLORIDE | Eurisotop [eurisotop.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylamine N-acetyltransferases: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyltransferase 1 - Wikipedia [en.wikipedia.org]
A Technical Guide to Procuring and Utilizing High-Purity N-Acetyltyramine Glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview for the procurement and application of high-purity N-Acetyltyramine Glucuronide-d3. This deuterated internal standard is essential for the accurate quantification of N-Acetyltyramine Glucuronide in various biological matrices. This document outlines product specifications from various suppliers, detailed experimental protocols for its use, and visual diagrams of relevant biochemical pathways and analytical workflows.
Sourcing and Specifications of this compound
High-purity this compound is available from several specialized chemical suppliers. It is crucial for researchers to assess the product's specifications to ensure its suitability for their experimental needs.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated analog.
Table 1: Product Specifications for this compound
| Parameter | Specification | Analytical Method |
| Chemical Formula | C₁₆H₁₈D₃NO₈ | - |
| Molecular Weight | 358.36 g/mol | Mass Spectrometry |
| CAS Number | 1429623-59-5 | - |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Purity | Typically ≥99% deuterated forms | Mass Spectrometry |
| Storage Conditions | Refer to Certificate of Analysis | - |
Table 2: Product Specifications for N-Acetyltyramine Glucuronide (Non-Deuterated)
| Parameter | Specification | Analytical Method |
| Chemical Formula | C₁₆H₂₁NO₈ | - |
| Molecular Weight | 355.34 g/mol | Mass Spectrometry |
| CAS Number | 28116-26-9 | - |
| Chemical Purity | ≥95% | HPLC |
Table 3: List of Potential Suppliers
| Supplier | Product Name |
| MedChemExpress | This compound |
| BenchChem | This compound |
| Santa Cruz Biotechnology | This compound |
| KKL Med Inc. | This compound |
| BIOFOUNT | This compound |
| LGC Standards | N-Acetyltyramine Glucuronide |
Metabolic Pathway of N-Acetyltyramine
N-Acetyltyramine is a metabolite of the biogenic amine tyramine. Its primary route of metabolism in vertebrates is through glucuronidation, a Phase II detoxification process. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of N-Acetyltyramine-O-Glucuronide (NATOG), a more water-soluble conjugate that is readily excreted.[1] Understanding this pathway is critical for interpreting pharmacokinetic and metabolomic data.
Metabolic pathway of N-acetyltyramine and its glucuronidation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of this compound, as well as its application in quantitative analysis.
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that begins with the deuterated precursor, Tyramine-d3.
Step 1: Acetylation of Tyramine-d3 to N-Acetyltyramine-d3
A common method for the synthesis of N-Acetyltyramine-d3 involves the acetylation of Tyramine-d3.[2]
-
Dissolution: Dissolve Tyramine-d3 in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.
-
Addition of Base: Add a base, typically triethylamine, to the solution to act as a proton scavenger.
-
Acetylation: Add acetic anhydride-d6 dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Glucuronidation of N-Acetyltyramine-d3
The glucuronidation of N-Acetyltyramine-d3 can be achieved through enzymatic or chemical synthesis. Enzymatic synthesis offers high selectivity.
-
Reaction Mixture: Prepare a reaction mixture containing N-Acetyltyramine-d3, a source of UDP-glucuronosyltransferase (e.g., human liver microsomes or recombinant UGT enzymes), and the co-factor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Termination and Extraction: Terminate the reaction by adding a cold organic solvent such as acetonitrile (B52724). Centrifuge to precipitate proteins and collect the supernatant.
-
Purification: The this compound can be purified from the supernatant using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
General synthesis and purification workflow.
Analytical Characterization
To ensure the high purity and correct isotopic labeling of this compound, a combination of analytical techniques is employed.
3.2.1. Determination of Chemical Purity by HPLC
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: A typical flow rate is between 0.5-1.0 mL/min.
-
Detection: UV detection at the absorbance maximum of N-Acetyltyramine Glucuronide (around 275 nm).
-
-
Analysis: Inject the sample into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3.2.2. Confirmation of Identity and Isotopic Enrichment by Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent for infusion or injection into the mass spectrometer.
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is typically used.
-
Analysis Mode: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and resolve isotopic peaks.
-
-
Data Analysis: The mass spectrum will confirm the molecular weight and show a cluster of peaks corresponding to different isotopic species. The isotopic enrichment is calculated as the percentage of the d3 species relative to the sum of all isotopic species, after correcting for the natural abundance of isotopes.
3.2.3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum. The absence or significant reduction of signals at the positions of deuterium (B1214612) labeling confirms the successful incorporation of deuterium.
-
²H NMR Analysis: A ²H (deuterium) NMR spectrum can be acquired to directly observe the signals of the deuterium atoms, confirming their presence and chemical environment.
Analytical workflow for quality control.
Quantification of N-Acetyltyramine Glucuronide in Biological Samples
This compound is used as an internal standard for the quantification of endogenous N-Acetyltyramine Glucuronide by LC-MS/MS.[3]
3.3.1. Sample Preparation
The choice of sample preparation method is critical and depends on the biological matrix and the required sensitivity.
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) (for urine):
-
Centrifuge urine samples to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Condition an SPE cartridge (e.g., mixed-mode C18) with methanol followed by water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with water, followed by a weak organic solvent solution (e.g., 20% methanol in water).
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
3.3.2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both N-Acetyltyramine Glucuronide and this compound.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of N-Acetyltyramine Glucuronide in the unknown samples from this calibration curve.
Workflow for quantitative analysis using the internal standard.
References
Methodological & Application
Application Note: Quantification of N-Acetyltyramine Glucuronide-d3 in Biological Matrices Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyltyramine Glucuronide is a significant metabolite of tyramine (B21549), a biogenic amine found in various foods and produced endogenously. The process of glucuronidation, a major phase II metabolic pathway, facilitates the excretion of tyramine and other xenobiotics by increasing their water solubility.[1][2] The quantification of N-Acetyltyramine Glucuronide is crucial for pharmacokinetic studies, toxicology, and in understanding the metabolic pathways of various drugs and endogenous compounds.[3][4] N-Acetyltyramine-O-glucuronide (NATOG) has also been identified as a biomarker for the parasitic disease onchocerciasis.[5]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Acetyltyramine Glucuronide in biological matrices such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, N-Acetyltyramine Glucuronide-d3, to ensure accuracy and precision by correcting for matrix effects and procedural variability.[6]
Experimental Protocols
2.1. Materials and Reagents
-
Analytes: N-Acetyltyramine Glucuronide, this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Biological Matrix: Human Plasma (K2EDTA), Human Urine
-
Supplies: 1.5 mL microcentrifuge tubes, 96-well plates, autosampler vials
2.2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound by dissolving the accurately weighed compounds in methanol.[6]
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the N-Acetyltyramine Glucuronide primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to construct the calibration curve.[6]
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard (this compound) by diluting the primary stock solution with 50:50 (v/v) methanol:water.[6]
2.3. Sample Preparation
The choice of sample preparation is critical and depends on the matrix and required sensitivity.[6] Protein precipitation is a rapid method suitable for initial screening, while Solid Phase Extraction (SPE) offers cleaner extracts, thereby reducing matrix effects and enhancing sensitivity.[6][7]
2.3.1. Plasma - Protein Precipitation [6]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.
2.3.2. Urine - Solid Phase Extraction (SPE) [6]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.[6]
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).[6]
-
Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[6]
-
Load the sample mixture onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[6]
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2.4. LC-MS/MS Method
The following table summarizes the optimized Liquid Chromatography and Mass Spectrometry parameters for the analysis of this compound.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Data Presentation
The following tables summarize the key quantitative data for the LC-MS/MS method.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | 356.1 | 179.1 | 20 |
| This compound | 359.1 | 182.1 | 20 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Corrected by Internal Standard |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Metabolic pathway of Tyramine to N-Acetyltyramine Glucuronide.
References
- 1. Human Metabolome Database: Showing metabocard for Tyramine glucuronide (HMDB0010328) [hmdb.ca]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Analysis of N-Acetyltyramine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine Glucuronide (NATG) is a primary phase II metabolite of N-Acetyltyramine, a biogenic amine with diverse physiological roles. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates N-Acetyltyramine with glucuronic acid, increasing its water solubility and facilitating its excretion from the body.[1] The accurate quantification of NATG in biological matrices such as plasma and urine is essential for pharmacokinetic studies, metabolism research, and for evaluating its potential as a biomarker in various physiological and pathological conditions.[1]
Due to the hydrophilic nature of NATG, robust and efficient sample preparation is paramount to minimize matrix effects and ensure the accuracy and reproducibility of analytical methods, which are typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the sample preparation and analysis of N-Acetyltyramine Glucuronide.
Metabolic Pathway of N-Acetyltyramine Glucuronidation
N-Acetyltyramine is synthesized from the amino acid L-tyrosine. Tyrosine is first decarboxylated to tyramine, which is then acetylated to form N-Acetyltyramine. In the subsequent phase II metabolic step, N-Acetyltyramine is conjugated with glucuronic acid via the action of UGTs to form N-Acetyltyramine Glucuronide, a more polar compound readily eliminated from the body.
Metabolic pathway of N-Acetyltyramine glucuronidation.
Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on the biological matrix, the required sensitivity of the assay, and the available instrumentation. The most common methods for the extraction of NATG from biological samples are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Enzymatic Hydrolysis.
Comparison of Sample Preparation Techniques
| Technique | Biological Matrix | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma, Serum | 80 - 95% | Simple, fast, and cost-effective. | Results in a less clean extract, which can lead to significant matrix effects in LC-MS/MS analysis. |
| Solid-Phase Extraction (SPE) | Urine, Plasma | 85 - 105% | Provides high selectivity and cleaner extracts, leading to reduced matrix effects and improved sensitivity.[2] | More complex, time-consuming, and costly compared to PPT. |
| Enzymatic Hydrolysis | Urine, Plasma | >90% (analyte dependent) | Allows for the measurement of total aglycone (N-Acetyltyramine) by cleaving the glucuronide conjugate. | Requires careful optimization of enzyme source, pH, and temperature; adds complexity and time to the workflow.[3][4][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of plasma and urine samples for NATG analysis. It is recommended to use a stable isotope-labeled internal standard, such as N-Acetyltyramine Glucuronide-d3, to correct for matrix effects and variability during sample processing.[2]
Protocol 1: Protein Precipitation for Plasma Samples
This method is a rapid and straightforward approach for the extraction of NATG from plasma.
Materials:
-
Human plasma (K2EDTA)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (e.g., 100 ng/mL).[2]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[2][6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in the mobile phase.
Protein Precipitation Workflow.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a more rigorous method that yields a cleaner sample extract, which is often necessary for achieving high sensitivity and accuracy.
Materials:
-
Human urine
-
This compound (Internal Standard)
-
Phosphate (B84403) buffer (pH 6.8)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
SPE manifold
Procedure:
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulate matter.[2]
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (e.g., 100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).[2]
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove hydrophilic interferences.[2]
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow.
Protocol 3: Enzymatic Hydrolysis for Total N-Acetyltyramine Measurement
This protocol is used to cleave the glucuronide moiety, allowing for the quantification of total N-Acetyltyramine (conjugated and unconjugated).
Materials:
-
Plasma or urine sample
-
β-glucuronidase (e.g., from E. coli or Helix pomatia)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Internal standard (e.g., N-Acetyltyramine-d4)
-
Acetonitrile (LC-MS grade)
Procedure:
-
To 100 µL of plasma or urine, add 25 µL of internal standard solution.
-
Add 50 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (activity to be optimized, typically ≥30 units/µL of sample).[7]
-
Incubate the mixture at 37°C for at least 4 hours. Optimal incubation time and temperature should be determined based on the enzyme source and substrate.[7]
-
Stop the reaction by adding 300 µL of ice-cold acetonitrile.
-
Proceed with protein precipitation steps (vortexing and centrifugation) as described in Protocol 1.
-
Analyze the supernatant for N-Acetyltyramine.
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for the sensitive and selective quantification of NATG.
Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Compound |
| N-Acetyltyramine Glucuronide | |
| This compound |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation and Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for bioanalytical assays. The concentration of NATG in unknown samples is then determined from this calibration curve.
Signaling Pathways and Logical Relationships
While N-Acetyltyramine is a precursor to the neurotransmitter octopamine (B1677172) in invertebrates, its glucuronidated form, NATG, is primarily considered an inactive metabolite in vertebrates, destined for excretion.[8] There is currently limited evidence to suggest a direct signaling role for NATG itself. The primary logical relationship in the context of its analysis is the workflow from sample collection to data interpretation.
General workflow for NATG analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Protein Precipitation for the Quantification of N-Acetyltyramine Glucuronide in Plasma Samples
Abstract
This application note details a robust and reproducible protein precipitation protocol for the quantification of N-acetyltyramine glucuronide in plasma samples. The method employs a simple and efficient protein precipitation step using acidified acetonitrile (B52724), incorporating N-Acetyltyramine Glucuronide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[1][2] This protocol is optimized for a 96-well plate format, making it suitable for high-throughput bioanalytical workflows commonly used in pharmacokinetic, toxicokinetic, and metabolomic studies.[3][4][5] The use of a SIL-IS is critical for correcting variability during sample preparation and analysis, leading to reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7]
Introduction
Protein precipitation is a widely used technique in bioanalysis for the removal of high-abundance proteins from complex biological matrices like plasma prior to LC-MS/MS analysis.[8] The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the hydration layer of proteins, causing them to precipitate out of solution.[8] This method is favored for its simplicity, speed, and broad applicability.[9]
N-acetyltyramine glucuronide is a phase II metabolite of N-acetyltyramine.[1] Accurate measurement of its concentration in plasma is essential for understanding the metabolic fate of the parent compound.[1] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS assays.[1][2] Because they share near-identical physicochemical properties with the analyte, they co-elute chromatographically and experience similar matrix effects, allowing for reliable correction of signal variations.[2][7]
This protocol provides a step-by-step guide for plasma sample preparation using protein precipitation with this compound as the internal standard.
Experimental Protocol
Materials and Reagents
-
Human plasma (K2EDTA)
-
N-Acetyltyramine Glucuronide (Analyte)
-
This compound (Internal Standard)[1]
-
Methanol (LC-MS grade)[1]
-
Water (LC-MS grade)
-
Plate shaker[5]
Preparation of Solutions
2.1. Primary Stock Solutions (1 mg/mL)
-
Individually prepare stock solutions of N-Acetyltyramine Glucuronide and this compound by dissolving the accurately weighed compounds in methanol.[1]
2.2. Working Standard Solutions
-
Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards at the desired concentrations.[1]
2.3. Internal Standard (IS) Working Solution (e.g., 100 ng/mL)
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
2.4. Protein Precipitation Solution
-
Prepare a solution of acetonitrile containing 0.1% formic acid. This solution should be chilled before use to enhance protein precipitation.[1]
Sample Preparation Procedure
The following procedure is designed for a 96-well plate format.
-
Sample Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into the wells of a 96-well collection plate.[10]
-
Internal Standard Addition: Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to every well.[1]
-
Protein Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to each well.[1] The 3:1 ratio of organic solvent to plasma is crucial for efficient protein removal.[5][8]
-
Mixing: Cover the plate with a sealing mat and mix thoroughly on a plate shaker for 5 minutes at a medium speed.[5][10] This step ensures complete interaction between the solvent and the plasma proteins.
-
Centrifugation: Centrifuge the plate at approximately 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.
-
Analysis: The plate is now ready for injection into the LC-MS/MS system.
Data Presentation
Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied to determine the concentrations in unknown samples.[1]
| Parameter | Specification |
| Analyte | N-Acetyltyramine Glucuronide |
| Internal Standard | This compound |
| Matrix | Human Plasma (K2EDTA) |
| Sample Volume | 100 µL |
| Precipitation Solvent | Acetonitrile with 0.1% Formic Acid |
| Solvent to Sample Ratio | 3:1 (v/v) |
| Analysis Platform | LC-MS/MS (Triple Quadrupole) |
| Regression Model | Linear, weighted (1/x²) |
Table 1: Summary of key experimental and analytical parameters.
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.015 | 98.5 | 6.2 |
| 5.0 | 0.078 | 101.2 | 4.5 |
| 25.0 | 0.395 | 100.5 | 3.1 |
| 100.0 | 1.588 | 99.8 | 2.5 |
| 500.0 | 7.950 | 100.1 | 2.1 |
| 1000.0 (ULOQ) | 15.912 | 100.8 | 1.8 |
Table 2: Representative calibration curve data. LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.
Visualizations
Caption: Experimental workflow for plasma protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. agilent.com [agilent.com]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. a protein precipitation extraction method [protocols.io]
Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of N-Acetyltyramine Glucuronide in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine Glucuronide is a significant phase II metabolite of N-acetyltyramine, a compound with known physiological and potential pharmacological relevance. Accurate and reliable quantification of this metabolite in biological matrices such as urine is essential for pharmacokinetic assessments, metabolic profiling, and biomarker discovery.[1] Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers cleaner extracts compared to simpler methods like protein precipitation, thereby reducing matrix effects and enhancing the sensitivity and robustness of subsequent analytical measurements, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]
This application note provides a detailed protocol for the solid-phase extraction of N-Acetyltyramine Glucuronide from human urine, optimized for high recovery and reproducibility. The use of a stable isotope-labeled internal standard, such as N-Acetyltyramine Glucuronide-d3, is strongly recommended to compensate for any variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.[1]
Metabolic Pathway of N-Acetyltyramine Glucuronidation
N-Acetyltyramine undergoes glucuronidation, a major Phase II biotransformation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs).[3] This process involves the conjugation of glucuronic acid to N-acetyltyramine, which increases its water solubility and facilitates its elimination from the body via urine.[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents:
-
N-Acetyltyramine Glucuronide analytical standard
-
This compound (Internal Standard)[1]
-
Methanol (B129727) (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Phosphate (B84403) buffer (pH 6.8)[1]
-
Mixed-mode or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges[1][4]
-
Human urine (drug-free for quality controls)
Standard and Sample Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.[1]
-
Sample Pre-treatment:
Solid-Phase Extraction (SPE) Procedure:
The following workflow outlines the key steps for the solid-phase extraction of N-Acetyltyramine Glucuronide from urine samples.
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated urine sample mixture onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[4]
-
-
Washing:
-
Elution:
-
Post-Elution:
Data Presentation
The following tables summarize typical performance data for SPE methods used in the analysis of glucuronide metabolites in urine.
Table 1: SPE Method Performance for Glucuronide Metabolites
| Parameter | Typical Value | Reference |
| Recovery | 85 - 105% | [2] |
| Limit of Detection (LOD) | < 0.1 mg/L | [6] |
| Assay Imprecision (CV) | < 5.5% | [6] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Matrix | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Plasma, Serum | 80 - 95% | Simple, fast, cost-effective | Less clean extract, potential for matrix effects |
| Solid-Phase Extraction (SPE) | Urine, Plasma | 85 - 105% | High selectivity, cleaner extracts, reduced matrix effects | More complex, time-consuming, higher cost |
| Liquid-Liquid Extraction (LLE) | Brain Tissue, Plasma | 75 - 90% | Effective for complex matrices, good for removing interferences | Labor-intensive, requires larger solvent volumes |
Data in tables are compiled from literature on N-Acetyltyramine and other glucuronide metabolites and represent expected performance.[2][6]
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of N-Acetyltyramine Glucuronide from human urine. The described SPE method, coupled with the use of a deuterated internal standard and subsequent LC-MS/MS analysis, offers a robust, sensitive, and accurate approach for the quantification of this important metabolite. This methodology is well-suited for applications in clinical research, drug metabolism studies, and other areas where precise measurement of N-Acetyltyramine Glucuronide is required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-Acetyltyramine Glucuronide-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Acetyltyramine Glucuronide-d3 as an internal standard in the quantitative analysis of N-Acetyltyramine Glucuronide in biological matrices. The protocols outlined are essential for pharmacokinetic, metabolic, and biomarker research.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its chemical and physical properties are nearly identical to the analyte of interest, which allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization. This corrects for variability during sample preparation and analysis, leading to enhanced accuracy, precision, and robustness of the analytical method.[1] Deuterated compounds, in general, are invaluable tools in pharmacokinetic studies for tracing molecular pathways and understanding the behavior of drugs in biological systems.[2][3]
Metabolic Pathway of N-Acetyltyramine
N-acetyltyramine is a metabolite of the biogenic amine tyramine. In vertebrates, its primary metabolic route is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide.[4] This Phase II detoxification process increases the water solubility of the compound, which facilitates its excretion from the body.[4][5]
Metabolic pathway of N-Acetyltyramine glucuronidation.
Quantitative Analysis of N-Acetyltyramine Glucuronide in Biological Matrices by LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of N-Acetyltyramine Glucuronide in plasma and urine.
Materials and Reagents
| Reagent/Material | Grade |
| N-Acetyltyramine Glucuronide | ≥95% |
| This compound | ≥98% atom D |
| Acetonitrile (B52724) (ACN) | LC-MS grade |
| Methanol (B129727) (MeOH) | LC-MS grade |
| Formic Acid | LC-MS grade |
| Water | Ultrapure (Type I) |
| Human Plasma (K2EDTA) | Sourced commercially |
| Human Urine | Sourced commercially |
| Phosphate (B84403) Buffer (pH 6.8) | Analytical grade |
| Solid Phase Extraction (SPE) Cartridges | e.g., Mixed-mode C18 |
Standard Solution Preparation
| Solution Type | Preparation Protocol |
| Primary Stock Solutions (1 mg/mL) | Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.[1] |
| Working Standard Solutions | Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.[1] |
| Internal Standard Working Solution | Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. |
Sample Preparation
The choice of sample preparation method is critical and depends on the biological matrix and the required sensitivity. Protein precipitation is a simpler and faster method suitable for initial screening, while Solid Phase Extraction (SPE) provides cleaner extracts, which can reduce matrix effects and improve sensitivity.[1]
3.1. Plasma Sample Preparation: Protein Precipitation [1]
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.2. Urine Sample Preparation: Solid Phase Extraction (SPE) [1]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.
-
To 100 µL of the urine supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Experimental workflow for sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.[1]
4.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
| Analyte: Precursor Ion > Product Ion | |
| Internal Standard: Precursor Ion > Product Ion | |
| Collision Energy | To be optimized for specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte (N-Acetyltyramine Glucuronide) to the internal standard (this compound) against the concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.[1]
-
The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from the calibration curve.[1]
Data analysis workflow for quantification.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of N-Acetyltyramine Glucuronide in plasma and urine using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving reliable and accurate results in pharmacokinetic studies. The described LC-MS/MS method, coupled with appropriate sample preparation, offers a robust and sensitive approach for researchers in drug development and metabolic studies.
References
Application Note: Quantification of N-Acetyltyramine Glucuronide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyltyramine glucuronide is a phase II metabolite of N-acetyltyramine, a compound with known physiological and potential pharmacological significance. The accurate quantification of this glucuronide conjugate in human plasma is essential for pharmacokinetic, metabolic, and biomarker research. This application note provides a comprehensive protocol for the sensitive and selective quantification of N-acetyltyramine glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-Acetyltyramine Glucuronide-d3, is recommended to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2]
This document outlines two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). While PPT is a simpler and faster method suitable for initial screening, SPE provides cleaner extracts, which can reduce matrix effects and improve sensitivity.[1][2]
Metabolic Pathway of N-Acetyltyramine Glucuronidation
N-acetyltyramine is formed from the amino acid L-tyrosine through a two-step enzymatic process involving decarboxylation to tyramine, followed by N-acetylation.[3] The primary metabolic route for N-acetyltyramine in vertebrates is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide. This Phase II biotransformation, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its excretion from the body.[3][4][5][6]
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the quantification of N-acetyltyramine glucuronide in human plasma.
Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Phosphate (B84403) buffer (pH 6.8) (for SPE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18) (for SPE)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and its deuterated internal standard in methanol.[2]
-
Working Standard Solutions: Perform serial dilutions of the N-Acetyltyramine Glucuronide stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.[2]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the Internal Standard Working Solution (100 ng/mL).[2]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE)
-
Centrifuge plasma samples to remove any particulate matter.
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).[2]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the sample mixture onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[2]
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3.5 min, hold for 1 min, then return to initial conditions and equilibrate.[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The specific precursor and product ions should be optimized for the instrument in use. The following are representative transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | To be determined empirically | To be determined empirically | To be optimized |
| This compound | To be determined empirically | To be determined empirically | To be optimized |
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from this calibration curve.[2]
Bioanalytical Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15.[5] |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Experimental Workflow
The overall experimental workflow for the quantification of N-Acetyltyramine Glucuronide in human plasma is depicted below.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of N-Acetyltyramine Glucuronide in human plasma. The use of a stable isotope-labeled internal standard and a choice between two effective sample preparation techniques allows for reliable and high-throughput analysis. This method is well-suited for pharmacokinetic and metabolomic studies involving N-acetyltyramine and its metabolites. Proper validation in accordance with regulatory guidelines is essential before its application in clinical studies.[5]
References
Application Notes and Protocols for N-Acetyltyramine Glucuronide-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Acetyltyramine Glucuronide is a significant phase II metabolite of N-acetyltyramine, a compound with known physiological relevance.[1] Accurate quantification of this metabolite in biological matrices like plasma and urine is essential for pharmacokinetic, metabolic, and biomarker research.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), specifically N-Acetyltyramine Glucuronide-d3, is the established gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
The deuterated analog is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3][4] This co-eluting internal standard effectively corrects for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the assay.[1][5] These application notes provide detailed methodologies for the quantification of N-Acetyltyramine Glucuronide using its d3-labeled internal standard.
Metabolic Pathway and Principle of Internal Standardization
N-Acetyltyramine is formed from the biogenic amine tyramine (B21549) through the action of N-acetyltransferase enzymes.[3] Subsequently, it undergoes phase II metabolism, primarily glucuronidation, to form N-Acetyltyramine Glucuronide, a more water-soluble conjugate that can be readily excreted.[1][6] Accurate measurement of this metabolite is critical for understanding the disposition of its parent compounds.
An internal standard (IS) is a known quantity of a reference compound added to samples to account for variability introduced during the analytical process.[5][7] A SIL-IS like this compound is the preferred choice in LC-MS bioanalysis because it shares the same physicochemical properties as the analyte.[7] By calculating the peak area ratio of the analyte to the internal standard, variations from sample preparation, injection volume, matrix effects, and instrument drift can be effectively normalized, leading to highly reliable data.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. youtube.com [youtube.com]
Application Note: Quantification of N-Acetyltyramine Glucuronide-d3 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine is a significant biogenic amine involved in various physiological processes. Its primary route of metabolism in vertebrates is through glucuronidation, a Phase II detoxification process, resulting in the formation of N-Acetyltyramine Glucuronide (NATG).[1][2] This metabolic conversion increases the water solubility of the compound, thereby facilitating its excretion.[1][2] The accurate quantification of NATG in biological matrices, such as plasma and urine, is essential for pharmacokinetic studies, drug metabolism research, and for its potential use as a biomarker.[1][2]
This document provides a detailed methodology for the sensitive and selective quantification of N-Acetyltyramine Glucuronide using a stable isotope-labeled internal standard, N-Acetyltyramine Glucuronide-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated analog as an internal standard is the benchmark in quantitative bioanalysis as it accounts for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[3]
Metabolic Pathway of N-Acetyltyramine Glucuronidation
N-Acetyltyramine is converted to N-Acetyltyramine Glucuronide through the action of UDP-glucuronosyltransferases (UGTs).[1][4] This enzymatic reaction conjugates glucuronic acid to the parent molecule.[2][4]
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.[4]
Experimental Protocols
Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte)
-
This compound (Internal Standard)[3]
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA) and urine
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)[3]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Individually prepare stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.[3]
-
Working Standard Solutions: Perform serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.[3]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) methanol:water mixture.[3]
Sample Preparation
The choice of sample preparation is critical and depends on the biological matrix and the required sensitivity.[3] Protein precipitation is a faster method suitable for initial screening, while Solid Phase Extraction (SPE) yields cleaner extracts, which reduces matrix effects and enhances sensitivity.[3]
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).[3]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.[3]
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).[3]
-
Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[3]
-
Load the sample mixture onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[3]
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.[3]
Table 1: LC-MS/MS Parameters [3]
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% formic acid in water[4] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[4] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40°C[4] |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[3] |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | 356.1 | 180.1 | Optimize for instrument |
| This compound | 359.1[4] | 180.1[4] | Optimize for instrument |
Note: Collision energies should be optimized for the specific instrument used.[5]
Experimental Workflow
The general workflow for the quantification of N-Acetyltyramine Glucuronide is depicted below.
Caption: Experimental workflow for the quantification of N-Acetyltyramine Glucuronide.[3]
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[3] A linear regression with a weighting factor of 1/x² is typically employed.[3] The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from this calibration curve.[3]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of N-Acetyltyramine Glucuronide in biological samples. The use of a deuterated internal standard, coupled with optimized sample preparation and instrumental parameters, ensures high accuracy, precision, and sensitivity, making this protocol well-suited for a variety of research and development applications.
References
Application Notes and Protocols for the Quantification of N-Acetyltyramine Glucuronide and its d3 Analog using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine Glucuronide is a phase II metabolite of N-Acetyltyramine, a compound with known physiological and potential pharmacological significance. The accurate quantification of this glucuronide metabolite in biological matrices such as urine and plasma is essential for pharmacokinetic, metabolic, and biomarker research.[1] The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard (SIL-IS).[1] N-Acetyltyramine Glucuronide-d3, a deuterated analog, is the ideal internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for variability and enhances the accuracy and precision of the analysis.[1][2]
This document provides detailed application notes and protocols for the extraction and quantification of N-Acetyltyramine Glucuronide in biological samples using this compound as an internal standard.
Data Presentation: MRM Transitions and Mass Spectrometry Parameters
The following tables summarize the key quantitative data for the analysis of N-Acetyltyramine Glucuronide and its d3 analog. These parameters are typical starting points and may require optimization for specific instrumentation.[1]
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyltyramine Glucuronide | 356.1 | 180.1 | Optimized by user |
| This compound | 359.1 | 180.1 | Optimized by user |
Note: The product ion at m/z 180.1 corresponds to the N-acetyltyramine aglycone fragment. The collision energy should be optimized for the specific mass spectrometer being used to achieve the most intense and stable signal.
Table 2: Typical Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
| Dwell Time | 200 ms |
Experimental Protocols
Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte)
-
This compound (Internal Standard)[1]
-
Methanol (B129727), LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA) or urine
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Individually prepare stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.[1]
-
Working Standard Solutions: Create a series of calibration standards by performing serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) methanol:water mixture.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) methanol:water mixture.[1]
Sample Preparation
The choice of sample preparation is critical and depends on the biological matrix and the required sensitivity.[1] Protein precipitation is a simpler and faster method suitable for initial screening, while Solid Phase Extraction (SPE) yields cleaner extracts, which reduces matrix effects and improves sensitivity.[1]
3.1. Plasma Sample Preparation: Protein Precipitation [1]
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3.2. Urine Sample Preparation: Solid Phase Extraction (SPE) [1]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.[1]
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).[1]
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]
-
Load the sample mixture onto the SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[1]
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
-
LC System: A suitable UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Gradient Elution:
-
Start at 5% B for 0.5 min.
-
Ramp to 95% B over 3.5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and equilibrate for 1 min.[1]
-
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from this calibration curve.[1]
Visualizations
References
Application Notes and Protocols for the Analysis of N-Acetyltyramine Glucuronide-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acetyltyramine glucuronide is a significant phase II metabolite of N-acetyltyramine. The accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic, metabolic, and biomarker research. The use of a stable isotope-labeled internal standard, such as N-Acetyltyramine Glucuronide-d3, is the established gold standard for quantitative bioanalysis utilizing liquid chromatography-mass spectrometry (LC-MS/MS). The deuterated analog is chemically almost identical to the analyte, ensuring comparable extraction recovery and chromatographic behavior. This corrects for variability during sample preparation and analysis, thereby improving the robustness, accuracy, and precision of the assay.[1] This document provides detailed methodologies for the analysis of N-Acetyltyramine Glucuronide, with a specific focus on the optimal reconstitution solvent for sensitive and reliable quantification.
Experimental Protocols
Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte)
-
This compound (Internal Standard)[1]
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA) or Human urine
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Individual stock solutions of N-Acetyltyramine Glucuronide and this compound should be prepared in methanol.[1]
-
Working Standard Solutions: Serial dilutions of the N-Acetyltyramine Glucuronide stock solution are prepared in a 50:50 (v/v) mixture of methanol and water to create calibration standards.[1]
-
Internal Standard Working Solution (100 ng/mL): A working solution of the internal standard is also prepared.
Sample Preparation
The choice of sample preparation method is critical and depends on the biological matrix and the required sensitivity of the assay. Protein precipitation is a simpler, faster method suitable for initial screening, while Solid Phase Extraction (SPE) yields cleaner extracts, which reduces matrix effects and enhances sensitivity.[1]
3.1. Plasma Sample Preparation: Protein Precipitation [1]
-
To 100 µL of a plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water). [1]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
3.2. Urine Sample Preparation: Solid Phase Extraction (SPE) [1]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (0.1% formic acid in water). [1]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, then return to 5% B and equilibrate for 1 min.[1] |
| Flow Rate | To be optimized for the specific column and system |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |
| MRM Transitions | To be optimized for N-Acetyltyramine Glucuronide and this compound |
Table 2: Summary of Reconstitution Solvents
| Analyte/Method | Reconstitution Solvent | Reference |
|---|---|---|
| N-Acetyltyramine Glucuronide | Mobile Phase A (0.1% formic acid in water) | [1] |
| N-Acetyltyramine | Initial mobile phase conditions |
| General Glucuronide Analysis | Methanol |[2] |
Visualizations
Caption: Experimental workflow for the quantification of N-Acetyltyramine Glucuronide.
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
References
Application Note and Protocol for the Quantification of N-Acetyltyramine Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyltyramine Glucuronide is a phase II metabolite of N-Acetyltyramine, a compound with known physiological and potential pharmacological significance.[1] The accurate quantification of this metabolite in biological matrices such as urine and plasma is essential for pharmacokinetic, metabolic, and biomarker investigations.[1][2] Glucuronidation is a primary pathway for the detoxification and excretion of various compounds from the body.[2] This process involves the conjugation of glucuronic acid to a substrate, which increases its water solubility and facilitates its elimination.[2]
This application note provides a comprehensive protocol for the preparation of a calibration curve and the quantification of N-Acetyltyramine Glucuronide in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-Acetyltyramine Glucuronide-d3, is recommended to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1]
Data Presentation
A summary of typical calibration curve parameters for the quantification of N-Acetyltyramine Glucuronide is presented in the table below. These values are representative and may vary depending on the specific instrumentation and matrix used.
| Parameter | Value |
| Analyte | N-Acetyltyramine Glucuronide |
| Internal Standard | This compound |
| Matrix | Human Plasma, Human Urine |
| Concentration Range | 1 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
Experimental Protocols
Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte)
-
This compound (Internal Standard)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Human urine
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)[1]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Individually prepare stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.[1]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the N-Acetyltyramine Glucuronide stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[1]
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Sample Preparation
Protein precipitation is a rapid method suitable for initial screening.[1]
-
To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL).[1]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Solid Phase Extraction (SPE) is recommended for cleaner extracts, which reduces matrix effects and improves sensitivity.[1]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.[1]
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).[1]
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]
-
Load the sample mixture onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[1]
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3.5 min, hold for 1 min, then return to 5% B and equilibrate for 1 min.[1] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetyltyramine Glucuronide | [M+H]⁺ or [M-H]⁻ | To be determined empirically |
| This compound | [M+H]⁺ or [M-H]⁻ | To be determined empirically |
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both the analyte (N-Acetyltyramine Glucuronide) and the internal standard (this compound) for each calibration standard and unknown sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.[1]
-
Perform a linear regression analysis, typically with a weighting factor of 1/x², to determine the best-fit line.[1]
-
Use the regression equation to calculate the concentration of N-Acetyltyramine Glucuronide in the unknown samples.
Visualizations
References
Application Notes: N-Acetyltyramine Glucuronide-d3 for Quantitative Bioanalysis in ADME Studies
Introduction
N-Acetyltyramine Glucuronide-d3 is the deuterated, stable isotope-labeled version of N-Acetyltyramine Glucuronide. N-Acetyltyramine is a metabolite of the biogenic amine tyramine (B21549) and has been identified as a molecule of interest in various biological contexts, including as a potential biomarker for diseases such as onchocerciasis.[1][2] In drug development and metabolic studies, understanding the fate of compounds is critical. This involves studying their Absorption, Distribution, Metabolism, and Excretion (ADME). The primary metabolic route for N-acetyltyramine in vertebrates is conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG), a Phase II detoxification process that increases its water solubility to facilitate excretion.[1]
The accurate quantification of metabolites like N-Acetyltyramine Glucuronide in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic and metabolic profiling.[3][4] The "gold standard" for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] To ensure accuracy and precision, a stable isotope-labeled internal standard is crucial. This compound serves this purpose perfectly. Because it is chemically almost identical to the target analyte, it co-elutes chromatographically and exhibits similar behavior during sample extraction and ionization.[5][6] This allows it to effectively correct for variability in sample preparation and instrument response, leading to robust and reliable data.[3][7]
Core Applications in ADME Studies
-
Internal Standard for Bioanalysis: The primary application of this compound is as an internal standard for the precise quantification of endogenous or administered N-Acetyltyramine Glucuronide in biological samples.[3]
-
Pharmacokinetic (PK) Studies: Enables accurate determination of key PK parameters such as peak plasma concentration (Cmax), half-life, and clearance for N-acetyltyramine by tracking the formation and elimination of its major glucuronide metabolite.[8]
-
Metabolite Identification and Quantification: Used to confirm the identity and measure the concentration of N-Acetyltyramine Glucuronide in in vitro and in vivo ADME models, such as studies using liver microsomes or hepatocytes.[9][10]
-
Biomarker Quantification: Essential for the accurate measurement of N-Acetyltyramine Glucuronide as a potential biomarker, for example, in monitoring onchocerciasis.[2]
Metabolic Pathway and Bioanalytical Workflow
The metabolic conversion of L-tyrosine to N-Acetyltyramine and its subsequent glucuronidation is a key pathway.[1] The quantification of the final metabolite relies on a well-defined bioanalytical workflow.
Caption: Metabolic conversion of L-Tyrosine to N-Acetyltyramine Glucuronide.
Caption: Workflow for metabolite quantification using a deuterated internal standard.
Quantitative Data and Method Parameters
The following tables summarize typical parameters for an LC-MS/MS method for the quantification of N-Acetyltyramine Glucuronide using its d3-labeled internal standard.[3]
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| N-Acetyltyramine Glucuronide | User-defined | User-defined | User-defined |
| This compound | User-defined (+3) | User-defined | User-defined |
Note: Specific m/z values and collision energies must be optimized for the specific instrument used.
Table 3: Example Calibration Curve Data Structure
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 1,500 | 105,000 | 0.014 |
| 5 | 7,800 | 107,000 | 0.073 |
| 20 | 31,500 | 104,500 | 0.301 |
| 100 | 155,000 | 106,000 | 1.462 |
| 500 | 780,000 | 105,500 | 7.393 |
| 1000 | 1,550,000 | 105,000 | 14.762 |
Data is illustrative. A linear regression with a weighting factor (e.g., 1/x²) is typically applied to generate the standard curve for quantification.
Detailed Experimental Protocols
This section provides detailed protocols for sample preparation and analysis.
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
This method is rapid and suitable for high-throughput analysis.
-
Sample Thawing: Thaw human plasma samples and calibration standards on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, standard, or quality control (QC) sample into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to every well except for blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well to precipitate plasma proteins.[3]
-
Mixing: Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: The plate is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation from Human Urine (Solid Phase Extraction - SPE)
This method provides a cleaner extract, reducing matrix effects and enhancing sensitivity.[3]
-
Sample Pre-treatment: Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.[3]
-
Dilution & Spiking: Dilute 100 µL of the urine supernatant with 400 µL of phosphate (B84403) buffer (pH 6.8). Add 10 µL of the this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the entire diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube or 96-well plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Quantification
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence, including blank matrix, calibration standards, QC samples, and unknown samples.
-
Data Acquisition: Inject the samples and acquire data using the optimized MRM parameters (as outlined in Tables 1 & 2).
-
Data Analysis: Integrate the chromatographic peaks for both the analyte (N-Acetyltyramine Glucuronide) and the internal standard (this compound).
-
Calibration Curve Construction: Calculate the peak area ratio (analyte/internal standard) for each calibration standard. Plot this ratio against the nominal concentration of each standard. Apply a linear regression model to fit the curve.
-
Concentration Determination: Determine the concentration of N-Acetyltyramine Glucuronide in the unknown samples by back-calculating from their peak area ratios using the regression equation from the calibration curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. admescope.com [admescope.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
Application Notes and Protocols for the Quantitative Bioassay of N-Acetyltyramine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyltyramine Glucuronide (NATOG) is a primary phase II metabolite of N-acetyltyramine, a biogenic amine involved in various physiological and pathological processes.[1][2] The quantification of NATOG in biological matrices such as plasma and urine is essential for pharmacokinetic studies, drug metabolism research, and for its potential use as a biomarker.[2][3] Glucuronidation, a key detoxification pathway, increases the water solubility of compounds, facilitating their excretion.[3] This application note provides a detailed protocol for the sensitive and specific quantification of NATOG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical assays. The use of a stable isotope-labeled internal standard, N-Acetyltyramine Glucuronide-d3, is incorporated to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation.[1]
Metabolic Pathway of N-Acetyltyramine Glucuronidation
The metabolic conversion of L-tyrosine to N-acetyltyramine and its subsequent glucuronidation is a key pathway for its detoxification and excretion.[3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[2]
Metabolic pathway of N-Acetyltyramine glucuronidation.
Experimental Protocols
Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
-
Human urine
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) mixture of methanol and water.
Sample Preparation
The choice of sample preparation is critical and depends on the matrix and required sensitivity.[5][6] Protein precipitation is a simpler, faster method suitable for initial screening, while Solid Phase Extraction (SPE) provides cleaner extracts, reducing matrix effects and improving sensitivity.[5][6]
-
To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from the calibration curve.
Quantitative Data Summary
The following tables present example data for the calibration curve and quality control samples for the quantification of N-Acetyltyramine Glucuronide in human plasma.
Table 1: Calibration Curve for N-Acetyltyramine Glucuronide in Human Plasma
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,310,000 | 50,100 | 26.148 |
Table 2: Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 4.5 |
| Medium | 80 | 82.4 | 103.0 | 3.2 |
| High | 800 | 789.6 | 98.7 | 2.8 |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of N-Acetyltyramine Glucuronide in biological samples.
Experimental workflow for NATOG quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
Application Notes and Protocols for In Vitro Metabolism Studies of N-Acetyltyramine Glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro metabolism studies of N-Acetyltyramine, with a specific focus on its glucuronidation and the use of its deuterated analog, N-Acetyltyramine Glucuronide-d3, for quantitative analysis.
Introduction
N-acetyltyramine, a key metabolite of the biogenic amine tyramine, undergoes extensive phase II metabolism, primarily through glucuronidation, to facilitate its excretion.[1] This process, catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), is critical for the detoxification and clearance of N-acetyltyramine.[1] Understanding the metabolic fate of N-acetyltyramine is crucial for researchers in pharmacology, toxicology, and diagnostics.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), enhancing assay robustness, accuracy, and precision.[3]
Metabolic Pathway
The primary metabolic pathway for N-acetyltyramine in vertebrates involves conjugation with glucuronic acid to form N-acetyltyramine-O-glucuronide (NATOG) or N-glucuronide.[2][4] This reaction is a phase II detoxification process that increases the water solubility of the compound, facilitating its excretion from the body.[2][4] The UGT superfamily of enzymes catalyzes this reaction.[1] N-acetyltyramine has two potential sites for glucuronidation: the phenolic hydroxyl group (O-glucuronidation) and the secondary amine of the acetyl group (N-glucuronidation).[1]
dot
Caption: Metabolic pathway of N-Acetyltyramine biosynthesis and glucuronidation.
Quantitative Data
While specific kinetic data for N-acetyltyramine glucuronidation is not extensively available in the literature, the following tables provide illustrative data for related compounds and typical performance characteristics of analytical methods used for quantification.[1]
Table 1: Illustrative Kinetic Parameters for UGT-Mediated Glucuronidation of Structurally Related Compounds
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg) | Kinetic Model | Reference |
| Amitriptyline | rUGT2B10 | 2.6 | - | Michaelis-Menten | [1] |
| Cotinine | rUGT2B10 | 14.4 | - | Michaelis-Menten | [1] |
| Ticagrelor | HIM | 2.52 | 0.0009 | Substrate Inhibition | [1] |
Note: This table presents data for compounds other than N-acetyltyramine to provide a comparative context.
Table 2: Typical Performance Characteristics of Analytical Methods for N-Acetyltyramine Quantification
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | 80 - 120% |
| Precision (RSD %) | < 5% | < 15% | < 15% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 40 - 150 ng/mL | 0.05 - 5 ng/mL | 0.5 - 20 ng/mL |
Source: Adapted from validated assays for analogous small molecules.[5]
Experimental Protocols
Protocol 1: In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM)
This protocol describes a general method for assessing the glucuronidation of N-acetyltyramine using pooled human liver microsomes.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
N-acetyltyramine
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal standard (e.g., this compound)[2]
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, alamethicin, and HLM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add N-acetyltyramine (substrate) to the pre-incubated mixture. After a brief pre-incubation, initiate the reaction by adding UDPGA.[2]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to ensure the reaction is in the linear range.[1][2]
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[1][2]
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.[1]
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: In Vitro Glucuronidation Assay Using Recombinant Human UGT Isoforms
This protocol allows for the identification of specific UGT isoforms involved in N-acetyltyramine glucuronidation.[1]
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, UGT2B10) expressed in a suitable system.[1]
-
Same reagents as in the HLM assay.
Procedure: The procedure is similar to the HLM assay, with the substitution of HLM with a specific recombinant UGT isoform at an appropriate protein concentration. Each UGT isoform should be tested individually to determine its catalytic activity towards N-acetyltyramine. A control incubation with a mock-transfected or empty vector-containing cell lysate should be included to account for any non-enzymatic degradation or background activity.[1]
dot
Caption: Experimental workflow for in vitro N-acetyltyramine glucuronidation analysis.
LC-MS/MS Analysis
Accurate quantification of N-acetyltyramine glucuronide is achieved using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for matrix effects and variability during sample preparation and analysis.
Typical LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be optimized.
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from this calibration curve.[3]
Sample Preparation for Biological Matrices
For the analysis of N-Acetyltyramine Glucuronide in biological matrices like plasma and urine, appropriate sample preparation is essential to remove interferences.[4]
-
Protein Precipitation (PPT): A simple and fast method suitable for initial screening. It involves adding a solvent like acetonitrile to the sample to precipitate proteins.[6]
-
Solid-Phase Extraction (SPE): Provides cleaner extracts, reducing matrix effects and improving sensitivity. This method is more selective but also more time-consuming and costly.[6]
-
Liquid-Liquid Extraction (LLE): An effective method for complex matrices, good for removing interferences.[6]
dot
Caption: General workflows for sample preparation techniques.
References
Application Note: Analytical Workflow for N-Acetyltyramine Glucuronide Biomarker Validation
Introduction
N-Acetyltyramine Glucuronide (NATOG) is a phase II metabolite of N-acetyltyramine.[1][2] The accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and its application as a biomarker.[3] Notably, NATOG has been identified as a specific biomarker for active onchocerciasis (River Blindness) infections, a neglected tropical disease caused by the parasite Onchocerca volvulus.[4][5] The biosynthesis of NATOG is proposed to involve metabolic steps in both the nematode and the human host, where N-acetyltyramine secreted by the parasite is subsequently glucuronidated by the host's metabolic system.[4] This application note provides a comprehensive analytical workflow and detailed protocols for the validation of NATOG as a biomarker in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The validation of a biomarker assay is essential to ensure that the method is accurate, precise, sensitive, and reproducible.[6][7] This workflow is designed in consideration of regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), which recommend that the validation of biomarker assays should start with the principles outlined for drug assays, particularly for chromatographic methods.[6][8]
Metabolic Pathway of N-Acetyltyramine Glucuronidation
The formation of N-Acetyltyramine Glucuronide is a critical step in the metabolism of N-Acetyltyramine.[3] This process, known as glucuronidation, is a major Phase II biotransformation pathway that detoxifies and facilitates the elimination of various compounds from the body.[3][9] The reaction is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to N-acetyltyramine, increasing its water solubility for easier excretion.[3][10]
Analytical Method Validation Workflow
The validation of a bioanalytical method ensures the reliability of the data for its intended use. The following sections detail the key experiments and parameters for validating an LC-MS/MS assay for N-Acetyltyramine Glucuronide. The approach should be aligned with regulatory expectations for biomarker assays.[6][11]
Experimental Protocols
1. Materials and Reagents
-
N-Acetyltyramine Glucuronide (Analyte) reference standard
-
N-Acetyltyramine Glucuronide-d3 (Internal Standard, IS)[1]
-
LC-MS grade Formic acid, Acetonitrile (B52724), Methanol (B129727), and Water[1]
-
Human plasma (K2EDTA) and human urine[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)[1]
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard (IS) in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution appropriately.[1]
3. Sample Preparation The choice of sample preparation is critical and depends on the matrix and required sensitivity.[1] Solid Phase Extraction (SPE) is recommended for cleaner extracts, which reduces matrix effects and improves sensitivity.[1]
-
Urine Sample Preparation (SPE):
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulates.[1]
-
To 100 µL of supernatant, add 10 µL of the IS Working Solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).[1]
-
Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]
-
Load the sample mixture onto the SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, then 1 mL of 20% methanol in water.[1]
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase starting condition.
-
-
Plasma Sample Preparation (Protein Precipitation):
4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions and may require optimization for a specific instrument.[1]
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, then return to 5% B and equilibrate for 1 min.[1]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
N-Acetyltyramine Glucuronide: Q1/Q3 (e.g., 356.1 -> 180.1)
-
This compound (IS): Q1/Q3 (e.g., 359.1 -> 183.1)
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity.[10]
-
5. Data Analysis and Calibration Curve Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[1] The concentration of the analyte in unknown samples is then determined from this curve.[1]
Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and typical acceptance criteria based on regulatory guidance.
Table 1: Accuracy and Precision Assesses the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision).
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) Acceptance Criteria | Precision (%CV) Acceptance Criteria |
| LLOQ | 1.0 | ± 25% | ≤ 25% |
| LQC | 3.0 | ± 20% | ≤ 20% |
| MQC | 50 | ± 20% | ≤ 20% |
| HQC | 150 | ± 20% | ≤ 20% |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Criteria are based on general biomarker guidance.[6][12] |
Table 2: Stability Assessment Evaluates the stability of the analyte in the biological matrix under different storage and handling conditions.
| Stability Type | Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw | 3 Cycles (-20°C to RT) | 3 days | ± 20% |
| Bench-Top | Room Temperature | 6 hours | ± 20% |
| Long-Term | -80°C | 90 days | ± 20% |
| Post-Preparative | Autosampler (4°C) | 24 hours | ± 20% |
| Stability is assessed at LQC and HQC levels. Criteria are based on general biomarker guidance.[6][12] |
Table 3: Matrix Effect and Recovery Evaluates the influence of matrix components on ionization (Matrix Effect) and the efficiency of the extraction process (Recovery).
| Parameter | LQC | HQC | Acceptance Criteria |
| Matrix Factor | 0.95 | 1.02 | %CV of IS-normalized matrix factor ≤ 20% |
| Recovery (%) | 88% | 91% | Should be consistent and reproducible |
| Overall Process Efficiency (%) | 84% | 93% | Data provided for information |
| Data shown are for illustrative purposes. |
Conclusion
This application note outlines a comprehensive analytical workflow for the validation of N-Acetyltyramine Glucuronide as a biomarker. The provided protocols for sample preparation and LC-MS/MS analysis, combined with a systematic validation approach, will ensure the generation of reliable and reproducible data.[7] Adherence to these detailed methodologies is critical for applications in clinical research and drug development, particularly for studies involving onchocerciasis where NATOG serves as a key diagnostic and monitoring tool.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioanalytical Method Validation for Biomarkers - Formiventos [formiventos.com]
- 12. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
troubleshooting poor recovery of N-Acetyltyramine Glucuronide-d3 in SPE
Welcome to the technical support center for troubleshooting Solid-Phase Extraction (SPE) of N-Acetyltyramine Glucuronide-d3. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to poor recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low recovery of this compound. What are the most common causes?
Poor recovery of this compound, a polar and acidic metabolite, typically stems from several key factors during the SPE process.[1][2] The most frequent culprits include:
-
Suboptimal pH: The pH of your sample and loading buffer is critical. Since N-Acetyltyramine Glucuronide is acidic, its ionization state, and therefore its retention on the SPE sorbent, is highly pH-dependent.[3][4]
-
Incorrect Sorbent Selection: Using a sorbent that is not suitable for retaining a polar, acidic compound can lead to the analyte passing through the cartridge without being retained.[1]
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing the elution of this compound along with interferences before the final elution step.
-
Inefficient Elution: The elution solvent may be too weak to displace the analyte from the sorbent effectively.[1]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can result in analyte breakthrough during the loading step.[1]
Q2: How can we optimize the sample pH for better retention of this compound?
To maximize the retention of an acidic analyte like this compound on most common SPE phases (e.g., mixed-mode or reversed-phase), you need to ensure the molecule is in its neutral form. This is achieved by adjusting the sample pH to be at least 2 pH units below the pKa of the analyte.[3] For glucuronides, the carboxylic acid group is the primary site of ionization.
Troubleshooting Steps for pH Optimization:
-
Determine the pKa: The pKa of the glucuronic acid moiety is approximately 3.2.
-
Adjust Sample pH: Lower the pH of your sample (and equilibration buffer) to around 1.2-2.2. This can be done by adding a small amount of a weak acid like formic acid or a buffer such as a phosphate (B84403) buffer.[5]
-
Verify Retention: Process a small number of samples at the adjusted pH and compare the recovery to your previous results.
Q3: Which type of SPE sorbent is recommended for this compound?
Given the polar and acidic nature of this compound, several types of sorbents can be effective. The choice depends on your sample matrix and the desired level of cleanup.
| Sorbent Type | Retention Mechanism | Best For |
| Mixed-Mode Anion Exchange (MAX/WAX) | Combines reversed-phase and anion exchange. | Provides high selectivity for acidic compounds and allows for rigorous washing steps to remove neutral and basic interferences. |
| Polymeric Reversed-Phase (e.g., HLB) | Hydrophilic-Lipophilic Balanced sorbents are effective for a wide range of compounds, including polar ones.[6] | Good for general-purpose extraction from complex matrices with less method development. |
| Normal-Phase | Based on polarity, suitable for polar compounds. | Can be used to separate neutral organic compounds ranging from hydrophobic to moderately polar. |
Q4: We suspect our analyte is being lost during the wash step. How can we troubleshoot this?
If this compound is eluting prematurely during the wash step, your wash solvent is likely too strong. The goal of the wash step is to remove interferences that are less strongly retained than your analyte.
Troubleshooting Wash Step:
-
Analyze the Wash Eluate: Collect the fraction from the wash step and analyze it to confirm the presence of your analyte.
-
Decrease Organic Content: If using a reversed-phase or mixed-mode sorbent, reduce the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your wash solution. For example, if you are using 20% methanol, try 5% or 10%.[5]
-
Maintain Low pH: Ensure the pH of your wash solution is kept low to maintain the neutral state of the analyte, thus maximizing its retention through reversed-phase interactions.
Q5: What should we do if the final elution step is not recovering the analyte efficiently?
Inefficient elution occurs when the elution solvent is not strong enough to break the interactions between the analyte and the sorbent.
Troubleshooting Elution Step:
-
Increase Elution Solvent Strength:
-
For Reversed-Phase: Increase the percentage of organic solvent in your elution buffer.
-
For Anion Exchange: Increase the pH of the elution solvent to deprotonate the analyte, disrupting the ionic bond. A common approach is to use a basic modifier like ammonium (B1175870) hydroxide (B78521) in an organic solvent (e.g., 2-5% NH4OH in methanol).[3]
-
-
Optimize Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte. You can try collecting multiple small elution fractions to see where the analyte is eluting.
-
Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution. This can improve the efficiency of the desorption process.
Experimental Protocols
Generic SPE Protocol for this compound using Mixed-Mode Anion Exchange (WAX)
This protocol is a starting point and may require optimization for your specific application.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water (or a buffer at pH ~2).
-
Sample Loading:
-
Pre-treat your sample by diluting it with an equal volume of the equilibration buffer.
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).[7]
-
-
Washing:
-
Wash 1: 1 mL of 25 mM ammonium acetate (B1210297) in water.
-
Wash 2: 1 mL of 5% methanol in water.
-
-
Elution: Elute the analyte with 1 mL of 2% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for your analytical method.
Visualizations
Below are diagrams to help visualize the troubleshooting process and the SPE workflow.
Caption: A logical workflow for troubleshooting poor SPE recovery.
Caption: A typical Weak Anion Exchange (WAX) SPE workflow.
References
- 1. specartridge.com [specartridge.com]
- 2. silicycle.com [silicycle.com]
- 3. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SPE for Glucuronide Analysis
Welcome to the technical support center for optimizing Solid-Phase Extraction (SPE) wash and elution steps for glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the SPE of glucuronides, offering step-by-step solutions.
Problem: Low Recovery of Glucuronide Analyte
Low recovery is a frequent challenge in SPE, often stemming from issues in the wash or elution steps.
Possible Causes & Solutions:
-
Analyte Breakthrough During Wash Step: The wash solvent may be too strong, causing the polar glucuronide to elute prematurely.
-
Solution: Decrease the organic solvent percentage in the wash solution. A stepwise wash with increasing organic solvent concentration can help determine the optimal strength that removes interferences without eluting the analyte.[1] It is crucial to find a balance where the wash is aggressive enough to remove matrix components but not so strong as to cause analyte loss.[1]
-
-
Incomplete Elution: The elution solvent may be too weak to displace the glucuronide from the sorbent.
-
Solution: Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent or by modifying the pH. For acidic glucuronides, adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent can improve recovery by neutralizing the analyte and reducing its interaction with the sorbent.[2]
-
-
Irreversible Binding to Sorbent: The analyte may be too strongly retained on the SPE sorbent.
-
Solution: Consider using a less retentive sorbent. For example, if using a C18 sorbent, switching to a C8 or a polymeric sorbent might be beneficial.[3] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide better selectivity and recovery for ionizable compounds like glucuronides.[4][5]
-
-
Incorrect pH: The pH of the sample, wash, or elution solvent can significantly impact the ionization state of the glucuronide and its interaction with the sorbent.
-
Solution: For reversed-phase SPE, adjust the pH of the sample and wash solution to be at least 2 pH units below the pKa of the glucuronic acid moiety (typically around 3.2) to ensure it is in its neutral, more retentive form.[6][7] During elution, increasing the pH above the pKa will ionize the glucuronide, making it more polar and easier to elute.[6]
-
Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting logic for low glucuronide recovery in SPE.
Problem: High Matrix Effects in Final Eluate
Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to inaccurate quantification.
Possible Causes & Solutions:
-
Inefficient Wash Step: The wash step is not effectively removing interfering matrix components.
-
Co-elution of Interferences: Matrix components are being eluted along with the analyte.
-
Solution: Employ a more selective elution strategy. A stepwise elution with solvents of increasing strength can help to fractionate the eluate, separating the analyte from interferences. Alternatively, using mixed-mode SPE can provide orthogonal retention mechanisms to better separate the analyte from matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the wash step when using reversed-phase SPE for glucuronides?
For reversed-phase SPE, it is generally recommended to keep the glucuronide in its neutral (protonated) form during the loading and wash steps to maximize retention. Since the pKa of the carboxylic acid group on glucuronic acid is approximately 3.2, a wash solution with a pH of 2.5-3.0 is often a good starting point.[6][8] This ensures the carboxyl group is protonated, increasing the hydrophobicity of the molecule and its retention on the non-polar sorbent.
Q2: How can I improve the elution of a very polar glucuronide?
For highly polar glucuronides that are difficult to elute from reversed-phase sorbents even with high organic content, modifying the pH of the elution solvent is a key strategy. By increasing the pH of the elution solvent to be at least 2 pH units above the pKa of the glucuronide (e.g., pH > 5.2), the carboxylic acid group will be deprotonated and negatively charged. This increased polarity will weaken the interaction with the non-polar sorbent and facilitate elution.[2][6] Adding a small amount of a base like ammonium hydroxide (B78521) (e.g., 1-5%) to the organic elution solvent is a common practice.
Q3: When should I consider using a mixed-mode SPE sorbent for glucuronide analysis?
Mixed-mode SPE is particularly advantageous for glucuronides due to their dual nature: a relatively non-polar aglycone and a polar, ionizable glucuronic acid moiety.[4][5] Consider using a mixed-mode sorbent (e.g., reversed-phase with anion exchange) when:
-
You need to remove complex matrix interferences.
-
You are experiencing low recovery with a single retention mechanism.
-
You want to achieve higher selectivity in your sample cleanup.
With mixed-mode SPE, you can use a combination of hydrophobic and ionic interactions to retain the glucuronide, allowing for more rigorous wash steps to remove a wider range of interferences.
Experimental Protocols
Protocol 1: Optimization of the SPE Wash Step
This protocol outlines a systematic approach to determine the optimal wash solvent strength to maximize interference removal while minimizing analyte loss.
Materials:
-
SPE cartridges (e.g., C18, polymeric, or mixed-mode)
-
Glucuronide standard solution
-
Matrix sample (e.g., plasma, urine)
-
Series of wash solutions with increasing organic content (e.g., 5%, 10%, 20%, 30%, 40%, 50% methanol (B129727) in water, pH adjusted to 2.5)
-
Elution solvent (e.g., 90:10 methanol:water with 1% ammonium hydroxide)
-
LC-MS/MS system for analysis
Methodology:
-
Condition and Equilibrate: Condition the SPE cartridges with methanol followed by an equilibration step with water (pH adjusted to 2.5).
-
Load Sample: Load the spiked matrix sample onto the SPE cartridges.
-
Wash: Wash each cartridge with a different wash solution from the prepared series. Collect the wash fractions for each concentration.
-
Elute: Elute the analyte from all cartridges using the same elution solvent.
-
Analyze: Analyze the collected wash fractions and the final eluates by LC-MS/MS to determine the percentage of analyte lost in each wash step and the final recovery.
-
Determine Optimal Wash: The optimal wash solvent will be the one with the highest organic concentration that does not result in significant analyte loss in the wash fraction.[1]
Workflow for Wash Step Optimization:
Caption: Workflow for optimizing the SPE wash step.
Protocol 2: Optimization of the SPE Elution Step
This protocol provides a method for determining the most effective elution solvent to achieve complete recovery of the glucuronide analyte.
Materials:
-
SPE cartridges
-
Glucuronide standard solution
-
Matrix sample
-
Optimal wash solution (determined from Protocol 1)
-
Series of elution solutions with varying organic strength and/or pH (e.g., 60%, 70%, 80%, 90% methanol in water; with and without 1% ammonium hydroxide)
-
LC-MS/MS system
Methodology:
-
Condition, Equilibrate, Load, and Wash: Process the spiked matrix samples on the SPE cartridges up to and including the optimized wash step.
-
Elute: Elute the analyte from each cartridge with a different elution solution from the prepared series.
-
Analyze: Analyze the final eluates by LC-MS/MS to determine the recovery for each elution condition.
-
Determine Optimal Elution: The optimal elution solvent will be the one that provides the highest analyte recovery.[2]
Data Presentation
Table 1: Effect of Wash Solvent Strength on Glucuronide Recovery
| % Methanol in Wash | Analyte in Wash Fraction (%) | Final Recovery (%) |
| 5 | < 1 | 95 |
| 10 | < 1 | 94 |
| 20 | 2 | 92 |
| 30 | 8 | 86 |
| 40 | 25 | 69 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of Elution Solvent Composition on Glucuronide Recovery
| Elution Solvent | Final Recovery (%) |
| 80% Methanol | 75 |
| 90% Methanol | 85 |
| 80% Methanol + 1% NH4OH | 96 |
| 90% Methanol + 1% NH4OH | 98 |
Data are hypothetical and for illustrative purposes.
References
- 1. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 2. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 3. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of experimental design in optimization of solid phase extraction of mycophenolic acid and mycophenolic acid glucuronide from human urine and plasma and SPE-RP-HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Acetyltyramine Glucuronide by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantitative analysis of N-Acetyltyramine Glucuronide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for N-Acetyltyramine Glucuronide analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In the analysis of N-Acetyltyramine Glucuronide from biological samples like plasma or urine, endogenous components such as phospholipids, salts, and other metabolites can co-elute and interfere with the ionization process in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: How can I detect and quantify matrix effects in my assay?
A: A common and effective method to assess matrix effects is the post-extraction spike method.[1][4] This technique allows for the quantification of matrix effects by comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat (pure) solvent. The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative method is the post-column infusion experiment.[2][5] In this setup, a constant flow of N-Acetyltyramine Glucuronide solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any deviation (a dip or rise) in the constant signal of the analyte indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[2][5]
Q3: What is the most effective internal standard for quantifying N-Acetyltyramine Glucuronide?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-Acetyltyramine Glucuronide-d3.[6][7] A SIL internal standard is chemically almost identical to the analyte, meaning it will have very similar chromatographic behavior and experience nearly the same degree of matrix effects.[6] By calculating the peak area ratio of the analyte to the SIL internal standard, variations during sample preparation and ionization can be effectively corrected, leading to highly accurate and precise quantification.[6]
Q4: Which sample preparation technique is best for reducing matrix effects for N-Acetyltyramine Glucuronide?
A: The choice of sample preparation is critical and depends on the matrix and the required sensitivity.[6] While Protein Precipitation (PPT) is a simple and fast method, it is often insufficient for removing all ion-suppressing components, particularly phospholipids.[7][8] For cleaner extracts and reduced matrix effects, Solid-Phase Extraction (SPE) is highly recommended.[7][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective at removing a broad range of interferences.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of N-Acetyltyramine Glucuronide.
Issue 1: Poor Sensitivity and Low Signal Intensity
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If you are using Protein Precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[7][10] Phospholipid removal SPE plates or cartridges are particularly effective for plasma samples.[9][11]
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Optimize Chromatography: Modify the LC gradient to achieve better separation between N-Acetyltyramine Glucuronide and the regions of ion suppression.[12] A longer gradient or a different stationary phase can improve resolution.[13]
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Check MS Parameters: Re-optimize the ion source parameters (e.g., capillary voltage, gas flows, and temperature) and MS/MS parameters (e.g., collision energy) for N-Acetyltyramine Glucuronide and its internal standard.[10] This can be done by direct infusion of a standard solution.[10]
-
Issue 2: High Variability in Results (Poor Precision)
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Possible Cause: Inconsistent matrix effects between samples or inefficient internal standard correction.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure you are using a stable isotope-labeled internal standard like this compound.[6] Check that the internal standard response is consistent across all samples. Significant variation may indicate a problem with its addition or stability.
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Improve Sample Cleanup: Inconsistent matrix effects can be mitigated by a more robust and reproducible sample preparation method, such as automated SPE.[8]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components to a level where they have a less significant impact on ionization.[4][5]
-
Issue 3: Non-Linear Calibration Curve
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Possible Cause: Saturation of the detector at high concentrations or concentration-dependent matrix effects.[3]
-
Troubleshooting Steps:
-
Extend Concentration Range: Analyze a wider range of concentrations, particularly at the lower end, to better define the linear dynamic range.
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Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your study samples (e.g., blank plasma or urine).[3] This ensures that the calibrants and samples experience similar matrix effects, which can improve linearity.
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Check for Contamination: Ensure there is no carryover from high-concentration samples to subsequent injections by including blank injections in your sequence.
-
Data and Protocols
Comparison of Sample Preparation Methods
The following table summarizes the typical performance of common sample preparation techniques for the analysis of N-Acetyltyramine Glucuronide in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 75 (Suppression)[7] | Fast, simple, inexpensive | Inefficient removal of phospholipids, leading to significant matrix effects[7][8] |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 (Minimal Effect)[7] | Provides cleaner extracts than PPT | Can have lower recovery for polar analytes, more labor-intensive[7][8] |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 (No Significant Effect)[7] | Highly effective for removing interferences, high recovery and concentration | More complex and costly than PPT[9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a starting point and may require optimization for your specific application and instrumentation.[6]
-
Sample Pre-treatment: To 100 µL of plasma or urine, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL). Add 500 µL of phosphate (B84403) buffer (pH 6.8).[6]
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SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[6]
-
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.[6]
-
Elution: Elute N-Acetyltyramine Glucuronide with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[14] Reconstitute the residue in 100 µL of the initial mobile phase.[10]
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions and will require optimization for your specific instrumentation.[6]
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, then return to 5% B and equilibrate for 1 min.[6]
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetyltyramine Glucuronide | [To be optimized] | [To be optimized] |
| This compound | [To be optimized] | [To be optimized] |
Note: The specific m/z transitions for the precursor and product ions need to be determined by infusing a standard solution of each compound into the mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Workflow for N-Acetyltyramine Glucuronide analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biorxiv.org [biorxiv.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. organomation.com [organomation.com]
Technical Support Center: Analysis of N-Acetyltyramine Glucuronide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the LC-MS/MS analysis of N-Acetyltyramine Glucuronide (NATG).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for N-Acetyltyramine Glucuronide (NATG) analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as NATG, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased detector response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] NATG, being a polar, hydrophilic metabolite, is particularly susceptible because it often elutes early in reversed-phase chromatography, a region where many endogenous matrix components like phospholipids (B1166683) and salts also elute.[4][5]
Q2: What are the primary sources of ion suppression when analyzing NATG in biological samples?
A2: The main sources of ion suppression in biological matrices are endogenous and exogenous substances that interfere with the ionization process.
-
In plasma: Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[5] Other significant sources include salts, proteins, and other endogenous metabolites.
-
In urine: High concentrations of salts (e.g., chlorides) and urea (B33335) can significantly disrupt the ionization of NATG.
-
General sources: Non-volatile buffers (phosphate), detergents, plasticizers from labware, and co-administered drugs can also contribute to ion suppression.[2]
Q3: How can I detect if my NATG analysis is being affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI) Experiment: This is a qualitative method to identify regions in the chromatogram where suppression occurs. It involves infusing a constant flow of a pure NATG standard into the mass spectrometer after the analytical column while injecting a blank matrix extract. A drop in the stable baseline signal indicates the retention time at which matrix components are eluting and causing suppression.[1][2][6]
-
Post-Extraction Spike Method: This is a quantitative method to determine the extent of ion suppression, often expressed as a Matrix Factor (MF). It compares the peak area of NATG in a blank matrix extract that has been spiked post-extraction to the peak area of NATG in a pure solvent solution at the same concentration.[7][8]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q4: What is the best type of internal standard to use to compensate for NATG matrix effects?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard, such as N-Acetyltyramine Glucuronide-d3.[7] A SIL-IS has nearly identical chemical and physical properties to NATG, meaning it will co-elute and experience the same degree of ion suppression. This allows for accurate correction, significantly improving assay precision and accuracy.[7]
Q5: Can changing my chromatography method help reduce ion suppression for NATG?
A5: Yes. Since NATG is a highly polar molecule, standard reversed-phase (RP) chromatography may not provide adequate retention, leading to co-elution with early-eluting matrix components. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) can be highly effective.[9][10] HILIC uses a polar stationary phase and a high organic mobile phase, which provides better retention for polar compounds like NATG, separating them from the bulk of interfering phospholipids and salts.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No NATG Signal in Matrix Samples | Severe ion suppression from co-eluting matrix components. | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] 2. Optimize Chromatography: Switch to a HILIC column to better retain NATG and separate it from interfering compounds.[10] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[4] |
| Poor Reproducibility / High Variability in Peak Areas | Inconsistent matrix effects between different sample lots or injections. | 1. Use a Stable Isotope-Labeled Internal Standard: An SIL-IS like NATG-d3 is essential to correct for variability.[7] 2. Enhance Sample Preparation: Use a validated SPE protocol to ensure consistent removal of matrix components across all samples. Mixed-mode or polymeric SPE sorbents are often effective for polar glucuronides. |
| Peak Tailing or Poor Peak Shape | Interaction with active sites on the column or interference from the matrix. | 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent charge state. 2. Switch Chromatography Mode: Asymmetrical peaks in reversed-phase can sometimes be resolved by moving to a HILIC separation, which operates under a different retention mechanism.[12] |
| Signal Declines Over an Analytical Run | Buildup of matrix components (especially phospholipids) on the analytical column or in the MS source. | 1. Implement a Diverter Valve: Program the valve to send the early-eluting, highly contaminated portion of the sample flow to waste, protecting the MS source. 2. Improve Column Washing: Ensure the gradient includes a high-organic wash step sufficient to elute late-eluting, non-polar contaminants like lipids. 3. Perform a Post-Column Infusion Test: This can confirm if late-eluting compounds are causing the suppression.[1][13] |
Quantitative Data Summary
While specific values are highly dependent on the matrix, instrumentation, and exact protocol, the following table provides a representative comparison of the effectiveness of different sample preparation techniques in reducing matrix effects for polar glucuronide metabolites.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Factor (MF) | Notes |
| Protein Precipitation (PPT) | >90% | 0.2 - 0.7 | Simple and fast, but often results in significant ion suppression due to residual phospholipids.[14] |
| Liquid-Liquid Extraction (LLE) | 60 - 85% | 0.7 - 0.9 | More effective at removing salts and some phospholipids, but recovery can be lower for highly hydrophilic compounds like NATG. |
| Solid-Phase Extraction (SPE) | >85% | 0.85 - 1.1 | Generally provides the cleanest extracts and the least amount of ion suppression by selectively removing interferences.[14] |
Matrix Factor (MF) is calculated as (Peak Response in Matrix) / (Peak Response in Neat Solution). An MF of 1.0 indicates no matrix effect.
Experimental Protocols & Visualizations
Protocol 1: Detecting Ion Suppression via Post-Column Infusion (PCI)
This experiment identifies the regions of a chromatogram where matrix components cause ion suppression.
Methodology:
-
Setup: Connect a syringe pump to the LC flow path using a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Infusion Solution: Prepare a solution of N-Acetyltyramine Glucuronide (e.g., 50 ng/mL) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Establish Baseline: Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min). Monitor the NATG signal to establish a stable baseline.
-
Inject Blank Matrix: Inject a blank, extracted sample matrix (e.g., plasma extract prepared by protein precipitation).
-
Analyze Data: Monitor the NATG signal trace. Any significant drop from the stable baseline indicates a region of ion suppression caused by co-eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for NATG from Plasma
This protocol provides a robust method for cleaning biological samples to minimize matrix effects.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (this compound). Dilute with 200 µL of 2% phosphoric acid in water and vortex.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute NATG with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10] Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[10]
Troubleshooting Logic for Ion Suppression
This diagram outlines a logical workflow for diagnosing and mitigating ion suppression issues during method development for NATG.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. uhplcs.com [uhplcs.com]
- 10. halocolumns.com [halocolumns.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Optimizing N-Acetyltyramine Glucuronide Analysis by HPLC
Welcome to the technical support center for the chromatographic analysis of N-Acetyltyramine Glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the HPLC analysis of N-Acetyltyramine Glucuronide.
Question 1: My N-Acetyltyramine Glucuronide peak is tailing. What are the possible causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC and can compromise the accuracy and reproducibility of your results.[1][2] For N-Acetyltyramine Glucuronide, a polar and potentially ionizable compound, several factors can contribute to this problem.
Troubleshooting Workflow for Peak Tailing:
References
Technical Support Center: N-Acetyltyramine Glucuronide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of N-Acetyltyramine Glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyltyramine Glucuronide?
N-Acetyltyramine Glucuronide is a phase II metabolite of N-acetyltyramine.[1] Its accurate quantification in biological matrices like urine and plasma is essential for pharmacokinetic, metabolic, and biomarker research.[1] The compound has a molecular formula of C16H21NO8 and a molecular weight of 355.34 g/mol .[2][3][4]
Q2: What are the common causes of poor peak shape in the analysis of N-Acetyltyramine Glucuronide?
The most prevalent issue is peak tailing. This asymmetry, where the latter part of the peak is wider than the front, is often due to secondary interactions between the analyte and the stationary phase.[5][6] Other causes include issues with the mobile phase, column degradation, or sample-related problems.[7]
Q3: Why is my N-Acetyltyramine Glucuronide peak tailing?
Peak tailing for an acidic compound like N-Acetyltyramine Glucuronide can stem from several factors:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the analyte, causing tailing.[6]
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the analyte's pKa can lead to inconsistent ionization and interactions with the stationary phase.[6] For acidic compounds, maintaining a mobile phase pH below the pKa generally improves peak shape.[6][7]
-
Column Contamination: Buildup of strongly retained components from the sample matrix at the column inlet can distort the peak shape.[6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[6][7]
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Extra-Column Effects: Dead volume from lengthy or wide-bore tubing and poorly fitted connections can cause band broadening and peak tailing.[6][8]
Troubleshooting Guide: Resolving Peak Tailing for N-Acetyltyramine Glucuronide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for N-Acetyltyramine Glucuronide.
Troubleshooting Workflow
References
addressing peak fronting in N-Acetyltyramine Glucuronide chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak fronting during the chromatographic analysis of N-Acetyltyramine Glucuronide (NATOG).
Troubleshooting Guide: Addressing Peak Fronting
Peak fronting, an asymmetry where the leading edge of a chromatographic peak is less steep than the trailing edge, can compromise the accuracy and resolution of your analysis.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My N-Acetyltyramine Glucuronide peak is fronting. What are the potential causes and how can I fix it?
Answer:
Peak fronting for N-Acetyltyramine Glucuronide can stem from several factors, primarily related to column overload, sample and mobile phase incompatibility, or column integrity.[1][4] The following troubleshooting workflow can help you identify and resolve the root cause.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting peak fronting in N-Acetyltyramine Glucuronide chromatography.
Frequently Asked Questions (FAQs)
1. What is peak fronting?
Peak fronting is a type of peak asymmetry where the peak has a broad, leading shoulder and a sharp trailing edge.[5] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution, which is crucial for accurate quantification and resolution.[1]
2. Why is peak fronting a problem for my N-Acetyltyramine Glucuronide analysis?
Peak fronting can significantly impact the accuracy and reliability of your results by:
-
Complicating Peak Area Measurement: The distorted peak shape makes it difficult to accurately determine the start and end of the peak, leading to errors in quantification.[1]
-
Reducing Peak Height Accuracy: The peak height is decreased, which can affect detection sensitivity.[1]
-
Masking Minor Components: Fronting can obscure smaller, closely eluting peaks, making their detection and quantification challenging.[1]
3. Could my sample preparation method be causing peak fronting?
Yes, the final composition of your sample diluent is critical. If the sample solvent is significantly stronger (i.e., has a higher organic content in reverse-phase chromatography) than your initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.[6] It is recommended to dissolve your sample in a solvent that is as close in composition to the mobile phase as possible.[1]
4. How do I know if I'm overloading the column?
Column overloading can be categorized into mass overload and volume overload.
-
Mass Overload: This occurs when the concentration of the analyte is too high for the stationary phase to handle, leading to premature elution of some analyte molecules.[4][7] To check for this, dilute your sample (e.g., by a factor of 10) and re-inject it. If the peak shape improves, mass overload was likely the issue.[7]
-
Volume Overload: Injecting too large a volume of sample can also cause peak distortion.[7] Try reducing the injection volume to see if the peak shape becomes more symmetrical.[1]
5. Can the pH of my sample or mobile phase cause peak fronting?
6. What if only the N-Acetyltyramine Glucuronide peak is fronting?
If only a specific peak is fronting, the issue is likely related to the analyte itself rather than a system-wide problem. This could point towards mass overload for that specific compound or a co-elution with an interfering substance that has a fronting peak shape.[6][7] Adjusting the chromatographic method, such as changing the gradient or mobile phase composition, may help to resolve the co-elution.[7]
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Glucuronide Conjugate Analysis
This table provides a summary of typical starting parameters for the analysis of glucuronide conjugates, which can be adapted for N-Acetyltyramine Glucuronide method development.
| Parameter | Typical Condition | Rationale |
| Column | C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) | Biphenyl columns can offer different selectivity for metabolites.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization mode ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%) | Gradient elution is typically required for analyzing metabolites in complex matrices.[9] |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp. | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Smaller volumes minimize the risk of volume overload. |
| Ionization Mode | ESI Negative or Positive | Glucuronides can often be detected in both modes; optimization is required. |
Experimental Protocols
Protocol 1: Troubleshooting Peak Fronting by Sample Dilution and Injection Volume Reduction
This protocol helps determine if column overload (mass or volume) is the cause of peak fronting.
Methodology:
-
Prepare a Dilution Series: Prepare a series of dilutions of your N-Acetyltyramine Glucuronide sample (e.g., 1:2, 1:5, and 1:10) using the initial mobile phase composition as the diluent.
-
Sequential Injections:
-
Inject the original, undiluted sample and record the chromatogram.
-
Inject the series of diluted samples, starting with the most dilute. Record each chromatogram.
-
-
Analyze Peak Shape: Compare the asymmetry factor of the N-Acetyltyramine Glucuronide peak across the different concentrations. A significant improvement in peak symmetry with dilution indicates mass overload.[7]
-
Reduce Injection Volume: If dilution does not significantly improve the peak shape, reduce the injection volume by half (while using the original sample concentration) and re-inject. An improvement in peak shape points towards volume overload.[7]
Protocol 2: Sample Solvent and Mobile Phase Compatibility Check
This protocol is designed to diagnose peak fronting caused by a mismatch between the sample solvent and the mobile phase.
Methodology:
-
Identify Solvents: Note the composition of your current sample solvent and the initial mobile phase conditions of your chromatographic run.
-
Prepare New Sample: If the sample solvent is stronger than the mobile phase (e.g., higher percentage of organic solvent), prepare a new sample by dissolving it directly in the initial mobile phase. If solubility is an issue, dissolve the sample in a minimal amount of strong solvent and then dilute it with the mobile phase.[10]
-
Inject and Compare: Inject the newly prepared sample.
-
Analyze Peak Shape: Compare the resulting peak shape with the original. A symmetrical peak indicates that solvent incompatibility was the cause of the fronting.[1]
Visualizations
Metabolic Pathway of N-Acetyltyramine
The formation of N-Acetyltyramine Glucuronide is a key metabolic step that facilitates its excretion.[11] Understanding this pathway can be relevant in studies analyzing this metabolite.
Caption: Metabolic pathway of N-acetyltyramine and its glucuronidation.[11]
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. phenomenex.com [phenomenex.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
what causes split peaks in N-Acetyltyramine Glucuronide analysis
Welcome to the technical support center for the analysis of N-Acetyltyramine Glucuronide (NATOG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyltyramine Glucuronide (NATOG) and why is its analysis important?
A1: N-Acetyltyramine Glucuronide is a primary phase II metabolite of N-acetyltyramine. The analysis of NATOG is crucial in various fields, including pharmacology and toxicology, for understanding the metabolic fate and clearance of its parent compound. It has also been identified as a potential biomarker for certain diseases, making its accurate quantification in biological matrices like urine and plasma essential for clinical and research applications.[1][2]
Q2: What are the typical analytical techniques used for NATOG analysis?
A2: The most common and robust analytical technique for the quantification of NATOG is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is necessary for detecting and quantifying NATOG in complex biological samples.[2][3][4] Reversed-phase chromatography, typically with a C18 column, is often employed for separation.[1][2]
Q3: I am observing split peaks in my chromatogram for NATOG. What could be the reason?
A3: Split peaks in the analysis of NATOG can arise from several factors, which can be broadly categorized as chromatographic system issues, method-related problems, or analyte-specific phenomena. Common causes include a blocked column frit, a void in the column packing, a mismatch between the injection solvent and the mobile phase, or co-elution with an interfering compound. For ionizable molecules like NATOG, an inappropriate mobile phase pH can also lead to peak splitting.[5][6]
Q4: How does the mobile phase pH affect the peak shape of NATOG?
A4: N-Acetyltyramine Glucuronide is a phenolic glucuronide and contains ionizable functional groups. If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to differential interactions with the stationary phase and resulting in peak splitting or broadening. It is generally recommended to use a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa to ensure a single ionic form predominates. For phenolic compounds, a mobile phase containing a small amount of an acidic modifier like formic acid is commonly used to suppress the ionization of residual silanols on the column and improve peak shape.[2][5][6]
Troubleshooting Guide: Split Peaks in N-Acetyltyramine Glucuronide Analysis
Split peaks are a common chromatographic problem that can compromise the accuracy and precision of NATOG quantification. This guide provides a systematic approach to diagnosing and resolving this issue.
Diagram: Troubleshooting Logic for Split Peaks
Caption: A logical workflow to diagnose the cause of split peaks in NATOG analysis.
Step-by-Step Troubleshooting
| Potential Cause | Diagnostic Check | Recommended Solution |
| 1. System-wide Issues (All Peaks Split) | ||
| Blocked Column Frit | A sudden increase in backpressure along with split peaks for all analytes. | Replace the column inlet frit. If the problem persists, the column may need to be replaced. |
| Improper Connections/Dead Volume | Split peaks appear for all analytes, and the issue may be intermittent. | Check all fittings and connections between the injector and the detector for leaks or improper seating. Ensure tubing is cut cleanly and fully inserted into the fittings. |
| 2. Analyte-Specific Issues (Only NATOG Peak is Split) | ||
| Injection Solvent Mismatch | The peak shape is worse for early eluting peaks. The sample is dissolved in a solvent stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce the injection volume. |
| Column Void | A gradual deterioration of peak shape over time, often accompanied by a decrease in backpressure. | A void at the column inlet can sometimes be addressed by reversing and flushing the column (disconnect from the detector first). However, column replacement is often necessary. |
| Co-elution of an Isomer or Impurity | A shoulder or a small secondary peak is consistently observed. | Modify the chromatographic method to improve resolution. This can include changing the mobile phase composition, gradient slope, or column chemistry. |
| Inappropriate Mobile Phase pH | The peak shape is sensitive to small changes in the mobile phase preparation. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of NATOG. For phenolic compounds, using an acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended. |
| Sample Overload | The peak shape worsens with increasing sample concentration. | Dilute the sample or reduce the injection volume. |
| Analyte Degradation or Isomerization | The appearance of a second peak increases with sample storage time or temperature. | Ensure proper sample storage conditions (e.g., low temperature, protection from light). Prepare samples fresh before analysis. While O-glucuronides are generally stable, investigate potential on-column degradation. |
Experimental Protocols
Representative LC-MS/MS Method for NATOG Quantification in Human Urine
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.[2]
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., N-Acetyltyramine Glucuronide-d3) to the urine sample.[2]
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by water.[2]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-20% methanol in water) to remove interferences.[2]
-
Elution: Elute NATOG and the internal standard with an appropriate solvent (e.g., methanol with 2-5% formic acid).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[7]
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute NATOG, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of NATOG and its internal standard. |
| Ion Source Parameters | Optimize capillary voltage, gas flow, and temperature for maximal signal. |
Diagram: N-Acetyltyramine Glucuronide Metabolic Pathway
Caption: The metabolic conversion of Tyramine to N-Acetyltyramine Glucuronide.
This technical support guide provides a starting point for troubleshooting issues in the analysis of N-Acetyltyramine Glucuronide. For persistent issues, further investigation into method development and optimization is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
N-Acetyltyramine Glucuronide-d3 stability in frozen plasma samples
Welcome to the technical support center for N-Acetyltyramine Glucuronide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in frozen plasma samples and to offer troubleshooting assistance for bioanalytical challenges.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the recommended storage conditions for this compound in plasma samples to ensure long-term stability?
A1: For long-term storage, it is strongly recommended to store plasma samples containing this compound at ultra-low temperatures, specifically -80°C .[1] Storing plasma samples at -80°C has been shown to maintain the stability of a wide range of metabolites, including conjugates, for extended periods, potentially up to seven years for many compounds.[2] Storage at higher temperatures, such as -20°C or -40°C, may not be sufficient to prevent degradation of sensitive analytes over time.[3]
Q2: How long can I expect this compound to be stable in plasma at -80°C?
A2: While specific long-term stability data for this compound is not extensively published, data on structurally related phenolic glucuronides and other metabolites provide valuable insights. Generally, the human plasma metabolome is adequately stable for up to seven years at -80°C.[2] For instance, mycophenolic acid glucuronide has been shown to be stable for at least 5 months at -80°C in acidified plasma. Therefore, it is reasonable to expect this compound to be stable for a significant period under these conditions, although this should be confirmed with a specific stability study.
Q3: Are there any specific handling procedures I should follow when preparing plasma samples for storage?
A3: Yes, proper sample handling is crucial to prevent degradation before storage. It is recommended to process blood samples to plasma as quickly as possible, preferably on ice, to minimize enzymatic activity. For some glucuronide metabolites, acidification of the plasma to a pH below 6.5 can help to inhibit enzymatic hydrolysis. However, the necessity of this step for this compound should be experimentally verified.
Q4: What is the impact of freeze-thaw cycles on the stability of this compound?
A4: Repeated freeze-thaw cycles can be detrimental to the stability of many analytes, including glucuronide conjugates. It is a standard practice in bioanalytical method validation to assess the stability of an analyte for at least three freeze-thaw cycles.[4] To minimize potential degradation, it is advisable to aliquot plasma samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
Summary of Stability Data for Glucuronide Conjugates in Frozen Plasma
While specific data for this compound is limited, the following table summarizes stability data for other relevant glucuronide metabolites in frozen plasma, providing a general indication of expected stability.
| Analyte | Matrix | Storage Temperature | Duration | Stability Outcome |
| Mycophenolic acid glucuronide | Acidified Human Plasma | -80°C | 5 months | Stable |
| Cannabinoid glucuronides | Human Plasma | -20°C | 6 months | Stable |
| Various Metabolites | Human Plasma | -80°C | Up to 7 years | Generally Stable |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Frozen Plasma
This protocol outlines a typical procedure for validating the long-term stability of this compound in plasma, in accordance with bioanalytical method validation guidelines such as the ICH M10.[5][6][7][8]
1. Preparation of Stability Samples:
-
Obtain a pool of blank human plasma (with the same anticoagulant as study samples).
-
Spike the blank plasma with this compound at two concentration levels: a low concentration (near the lower limit of quantification, LLOQ) and a high concentration.
-
Aliquot the spiked plasma into polypropylene (B1209903) tubes suitable for long-term storage at -80°C. Prepare a sufficient number of aliquots for all planned time points.
2. Storage:
-
Store the aliquots at -80°C in a calibrated and continuously monitored freezer.
3. Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a set of low and high concentration aliquots.
-
Thaw the samples under the same conditions that will be used for study samples.
-
Analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS) alongside a freshly prepared calibration curve and quality control (QC) samples.
-
The concentration of the stability samples is determined against the calibration curve.
4. Data Evaluation:
-
The mean concentration of the stability samples at each time point is compared to the nominal concentration (or the mean concentration at time zero).
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Troubleshooting Guide
This section addresses common issues that may be encountered during the analysis of this compound.
Q1: I am observing a loss of signal for this compound over time in my frozen samples. What could be the cause?
A1: A gradual loss of signal could indicate degradation of the analyte. Potential causes include:
-
Inadequate Storage Temperature: Storage at temperatures warmer than -80°C may not sufficiently inhibit enzymatic or chemical degradation.
-
pH Effects: Glucuronides can be susceptible to hydrolysis, which can be pH-dependent.[9] Ensure the pH of the plasma is within a stable range for the analyte.
-
Repeated Freeze-Thaw Cycles: As mentioned earlier, multiple freeze-thaw cycles can lead to degradation.
Troubleshooting Steps:
-
Verify the storage temperature and ensure the freezer has been functioning correctly.
-
Assess the pH of your plasma samples. If necessary, conduct a short-term stability study at different pH values to determine the optimal pH for storage.
-
Minimize freeze-thaw cycles by preparing single-use aliquots.
Q2: My results show poor precision and accuracy. Could the deuterated internal standard be the issue?
A2: Yes, issues with the deuterated internal standard can lead to poor data quality. Common problems include:
-
Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if the deuterium labels are on exchangeable sites (e.g., hydroxyl or amine groups).[2] This can alter the mass-to-charge ratio and affect quantification.
-
Chromatographic Separation: Although rare, the deuterated standard may exhibit a slightly different chromatographic retention time than the non-deuterated analyte. If this separation is significant, it can lead to differential matrix effects.
-
In-source Fragmentation: The deuterated internal standard might fragment in the mass spectrometer's ion source, potentially leading to a signal that interferes with the analyte.[10]
Troubleshooting Steps:
-
Check the Certificate of Analysis: Confirm the location of the deuterium labels on the this compound molecule. Labels on stable positions like aromatic rings are less prone to exchange.
-
Optimize Chromatography: Adjust your LC method to ensure co-elution of the analyte and the internal standard.
-
Optimize MS Conditions: Modify ion source parameters to minimize in-source fragmentation.
Q3: I am observing significant matrix effects in my assay. How can I mitigate this?
A3: Matrix effects, where components of the plasma suppress or enhance the ionization of the analyte and internal standard, are a common challenge in LC-MS/MS bioanalysis.
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte from the matrix components that are causing the ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects, as it will be affected in the same way as the analyte.[11][12] If you are already using it and still see issues, ensure co-elution is perfect.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Potential hydrolytic degradation of N-Acetyltyramine Glucuronide.
References
- 1. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. scispace.com [scispace.com]
Technical Support Center: In-Source Fragmentation of N-Acetyltyramine Glucuronide in MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in-source fragmentation of N-Acetyltyramine Glucuronide during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for N-Acetyltyramine Glucuronide analysis?
A1: In-source fragmentation is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[1] For N-Acetyltyramine Glucuronide, this typically involves the cleavage of the glucuronide moiety, resulting in the formation of an ion with the same mass-to-charge ratio (m/z) as the parent compound, N-Acetyltyramine. This can lead to an overestimation of the N-Acetyltyramine concentration and an underestimation of the N-Acetyltyramine Glucuronide concentration if the two are not chromatographically separated.[2][3]
Q2: What is the characteristic fragmentation pattern of N-Acetyltyramine Glucuronide in MS?
A2: The most common fragmentation pathway for N-Acetyltyramine Glucuronide, both in-source and in the collision cell (MS/MS), is the neutral loss of the glucuronic acid moiety, which corresponds to a loss of 176.0321 Da.[4] In negative ion mode, characteristic fragment ions of the glucuronate moiety itself, such as m/z 175 and m/z 113, may also be observed.[5][6]
Q3: Which mass spectrometer parameters have the most significant impact on the in-source fragmentation of N-Acetyltyramine Glucuronide?
A3: The cone voltage (also known as fragmentor voltage or declustering potential) is the most critical parameter that influences the in-source fragmentation of glucuronides.[3] Higher cone voltages increase the kinetic energy of the ions, leading to a greater degree of fragmentation.[1][7] Ion source temperature can also play a role, with higher temperatures potentially increasing fragmentation, but its effect is generally less pronounced than that of the cone voltage.[1][3]
Q4: Can the in-source fragment of N-Acetyltyramine Glucuronide be used for quantification?
A4: Yes, it is possible to quantify N-Acetyltyramine Glucuronide by monitoring its in-source fragment (the N-Acetyltyramine ion). This approach can sometimes offer advantages, such as a more linear calibration curve over a wide concentration range, especially when the signal for the intact glucuronide is weak or saturates at high concentrations. However, this requires careful method validation to ensure accuracy and precision.
Q5: How can I confirm that the peak I'm seeing at the m/z of N-Acetyltyramine is due to in-source fragmentation and not co-eluting N-Acetyltyramine?
A5: The most effective way to distinguish between in-source fragmentation and co-elution is through good chromatographic separation.[2] If the N-Acetyltyramine and N-Acetyltyramine Glucuronide are well-separated, any peak at the m/z of N-Acetyltyramine that co-elutes with N-Acetyltyramine Glucuronide can be attributed to in-source fragmentation. Additionally, by varying the cone voltage, you can observe the intensity of the suspected in-source fragment ion increase or decrease accordingly.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of N-Acetyltyramine Glucuronide related to in-source fragmentation.
| Problem | Potential Cause | Troubleshooting Steps |
| Overestimation of N-Acetyltyramine | In-source fragmentation of N-Acetyltyramine Glucuronide. | 1. Optimize Cone Voltage: Gradually decrease the cone voltage/fragmentor voltage to minimize fragmentation. 2. Improve Chromatographic Separation: Ensure baseline separation between N-Acetyltyramine and N-Acetyltyramine Glucuronide by optimizing the LC gradient, column, or mobile phase.[2] |
| Poor Sensitivity for N-Acetyltyramine Glucuronide | Excessive in-source fragmentation leading to a weak signal for the precursor ion. | 1. Lower Cone Voltage: Reduce the cone voltage to enhance the abundance of the intact glucuronide ion.[3] 2. Optimize Ion Source Parameters: Adjust other source parameters like temperature and gas flows to improve ionization efficiency.[8] |
| Non-linear Calibration Curve for N-Acetyltyramine Glucuronide | Saturation of the detector at high concentrations or inconsistent in-source fragmentation across the concentration range. | 1. Quantify Using the In-Source Fragment: Develop and validate a method to quantify using the more stable and potentially more linear in-source fragment ion (N-Acetyltyramine). 2. Dilute Samples: Analyze highly concentrated samples at a higher dilution factor. |
| Variable and Irreproducible Results | Fluctuations in ion source conditions leading to inconsistent levels of in-source fragmentation. | 1. Ensure System Stability: Check for a stable spray and clean the ion source if necessary. 2. Use a Stable Isotope-Labeled Internal Standard: Employ N-Acetyltyramine Glucuronide-d3 to compensate for variations in fragmentation and matrix effects.[9] |
Quantitative Data
The degree of in-source fragmentation is highly dependent on the specific instrument and its settings. The following tables provide an illustrative example of the effect of cone voltage on the relative abundance of the precursor and in-source fragment ions of N-Acetyltyramine Glucuronide, as well as typical MS/MS parameters.
Table 1: Illustrative Effect of Cone Voltage on In-Source Fragmentation of N-Acetyltyramine Glucuronide
Note: This data is for illustrative purposes to demonstrate the general trend and is not based on a specific experimental dataset for N-Acetyltyramine Glucuronide.
| Cone Voltage (V) | Relative Abundance of Precursor Ion ([M+H]⁺, m/z 356.1) | Relative Abundance of In-Source Fragment Ion ([M-176+H]⁺, m/z 180.1) |
| 20 | 95% | 5% |
| 40 | 70% | 30% |
| 60 | 40% | 60% |
| 80 | 15% | 85% |
| 100 | <5% | >95% |
Table 2: Typical Mass Spectrometry Parameters for N-Acetyltyramine Glucuronide Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (N-Acetyltyramine Glucuronide) | m/z 356.1 |
| In-Source Fragment Ion (N-Acetyltyramine) | m/z 180.1 |
| Product Ion 1 (from m/z 356.1) | m/z 180.1 |
| Product Ion 2 (from m/z 180.1) | m/z 121.1 |
| Collision Energy | Optimization required, typically 15-30 eV |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Optimization of Cone Voltage to Control In-Source Fragmentation
-
Prepare a standard solution of N-Acetyltyramine Glucuronide (e.g., 100 ng/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor ion (m/z 356.1) and the in-source fragment ion (m/z 180.1).
-
Create a series of experiments where the cone voltage is ramped in steps (e.g., from 20 V to 100 V in 10 V increments), while keeping other source parameters constant.
-
Monitor the intensities of both the precursor and fragment ions at each cone voltage setting.
-
Plot the ion intensities as a function of the cone voltage to determine the optimal setting that either minimizes fragmentation (for intact analysis) or maximizes the fragment signal (if used for quantification).
Visualizations
Caption: Metabolic pathway showing the conversion of L-Tyrosine to N-Acetyltyramine and its subsequent glucuronidation.[10]
Caption: A logical workflow for troubleshooting issues related to the in-source fragmentation of N-Acetyltyramine Glucuronide.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. uab.edu [uab.edu]
- 7. waters.com [waters.com]
- 8. Evaluation of ion source parameters and liquid chromatography methods for plasma untargeted metabolomics using orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-Acetyltyramine Glucuronide Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of N-Acetyltyramine Glucuronide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected adducts that may be observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected ions for N-Acetyltyramine Glucuronide in a mass spectrum?
In a typical mass spectrometry analysis using electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Given the molecular weight of N-Acetyltyramine Glucuronide, these would correspond to specific mass-to-charge ratios (m/z). Additionally, common adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are often seen in positive ion mode, especially when glass labware is used.[1]
Q2: What could be the source of unexpected peaks in my mass spectrum?
Unexpected peaks in the mass spectrum of N-Acetyltyramine Glucuronide can arise from several sources:
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In-source Fragmentation: The molecule might fragment within the ion source, leading to peaks that correspond to substructures of the original molecule.
-
Non-Covalent Adducts: Formation of dimers ([2M+H]⁺), trimers, or other multimers can occur, particularly at high sample concentrations.[2][3][4]
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Salt Adducts: Besides the common sodium and potassium adducts, other salt adducts can form depending on the purity of the solvents and reagents used.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and the appearance of unexpected ions.[1][5]
-
Contaminants: Impurities in the sample, solvents, or from the LC-MS system itself can result in extraneous peaks.
Q3: How do mobile phase additives affect the mass spectrum of N-Acetyltyramine Glucuronide?
Mobile phase additives can significantly influence the ionization process and the types of adducts formed.[6] For instance:
-
Acidic modifiers (e.g., formic acid, acetic acid) promote protonation and the formation of [M+H]⁺ ions.
-
The presence of alkali metal salts in the mobile phase, even at trace levels, can enhance the formation of [M+Na]⁺ and [M+K]⁺ adducts.
-
The choice and concentration of additives can also impact chromatographic separation, which in turn can affect which matrix components co-elute with your analyte and contribute to matrix effects.[6]
Troubleshooting Guides
Issue 1: Observation of Unexpected High Mass Ions
If you observe ions with a significantly higher m/z than the expected [M+H]⁺, [M+Na]⁺, or [M+K]⁺ ions, consider the following:
| Possible Cause | Troubleshooting Steps |
| Dimer/Multimer Formation | 1. Reduce Sample Concentration: High concentrations can promote the formation of non-covalent dimers or multimers.[4] Dilute your sample and re-inject. 2. Optimize Ion Source Conditions: Adjust the source temperature and gas flows to minimize non-covalent interactions. 3. Modify Mobile Phase: Altering the organic solvent percentage or the ionic strength of the mobile phase can sometimes disrupt dimer formation. |
| Complex Adducts | 1. Identify the Adduct: Calculate the mass difference between the unexpected ion and the expected molecular ion to identify the potential adduct (e.g., with solvent molecules, other sample components). 2. Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., using solid-phase extraction) to remove interfering matrix components.[5] 3. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity to minimize the introduction of contaminants that could form adducts. |
Issue 2: Presence of Unexpected Low Mass Ions
If you detect ions with a lower m/z than the expected molecular ion, this could be due to in-source fragmentation.
| Possible Cause | Troubleshooting Steps |
| In-Source Fragmentation | 1. Reduce Source Energy: Lower the fragmentor or capillary voltage in the ion source to decrease the energy imparted to the ions, which can reduce fragmentation. 2. Optimize Source Temperature: High source temperatures can sometimes induce thermal degradation. Try reducing the temperature. 3. Check for Analyte Stability: N-glucuronides can be unstable under certain pH and temperature conditions.[7] Ensure your sample handling and storage procedures are appropriate. |
| Contamination | 1. Run a Blank: Inject a solvent blank to check for contaminants originating from the LC-MS system. 2. Clean the Ion Source: Contaminants can accumulate in the ion source over time. Follow the manufacturer's instructions for cleaning. |
Experimental Protocols
Protocol for Sample Preparation using Protein Precipitation (for Plasma Samples)
This protocol is a quick and straightforward method for removing the majority of proteins from plasma samples.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add an appropriate amount of a suitable internal standard (e.g., N-Acetyltyramine Glucuronide-d3).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate for LC-MS analysis.
LC-MS/MS Method Parameters (Example)
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
Visualizations
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific and nonspecific dimer formation in the electrospray ionization mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Optimizing Cone Voltage for N-Acetyltyramine Glucuronide-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cone voltage for the analysis of N-Acetyltyramine Glucuronide-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cone voltage in the analysis of this compound?
A1: The cone voltage, also referred to as orifice voltage or declustering potential, serves three main purposes in LC-MS analysis[1]:
-
Ion Extraction: It facilitates the extraction of ions from the atmospheric pressure region of the ion source into the high-vacuum region of the mass analyzer[1].
-
Declustering: It helps to remove solvent molecules that may be clustered around the ions, which can reduce baseline noise and improve signal quality[1].
-
In-Source Fragmentation: Increasing the cone voltage can induce fragmentation of the precursor ion within the ion source[1][2]. For glucuronide metabolites, this is a critical parameter to control, as excessive voltage can lead to the cleavage of the glucuronide moiety[2][3].
Q2: Why is optimizing cone voltage particularly important for glucuronide compounds?
A2: Glucuronides are susceptible to in-source fragmentation where the glucuronic acid group is cleaved off. This fragmentation is primarily induced by the cone voltage[2][3]. If not optimized, this can lead to an underestimation of the glucuronide metabolite and potential interference with the quantification of the parent aglycone (N-Acetyltyramine) if they are not chromatographically separated[3]. The goal is to find a cone voltage that provides efficient declustering and ion transmission without causing significant unwanted fragmentation.
Q3: What is a typical starting range for cone voltage optimization for this compound?
A3: A typical starting range for cone voltage optimization for small molecules, including glucuronides, is between 10 V and 60 V[1]. However, for fragile compounds like glucuronides, it is advisable to start at the lower end of this range and incrementally increase the voltage while monitoring the signal intensity of the precursor ion.
Q4: How does in-source fragmentation of this compound affect quantitative analysis?
A4: In-source fragmentation can lead to the formation of a fragment ion that is identical to the protonated molecule of N-Acetyltyramine-d3. If this occurs, and the glucuronide is not chromatographically separated from the parent compound, it can artificially inflate the signal of the parent compound, leading to inaccurate quantification[3]. Minimizing this in-source dissociation is crucial for accurate results[3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Suboptimal cone voltage (too low for efficient ion transmission or too high causing excessive fragmentation).2. Poor ionization in the electrospray source.3. Degradation of the analyte. | 1. Perform a cone voltage optimization experiment (see Experimental Protocols section).2. Optimize ion source parameters such as capillary voltage, desolvation gas flow, and temperature.3. Prepare fresh standards and samples. |
| High Signal Intensity for the N-Acetyltyramine-d3 Fragment | 1. Cone voltage is set too high, causing significant in-source fragmentation.2. The compound is particularly labile. | 1. Systematically decrease the cone voltage in small increments (e.g., 2-5 V) and monitor the ratio of the precursor to product ion.2. If fragmentation persists even at low cone voltages, ensure chromatographic separation from the aglycone is achieved. |
| Inconsistent Signal Intensity Between Injections | 1. Unstable electrospray.2. Carryover from a previous injection. | 1. Check for blockages in the LC system or spray needle. Ensure consistent mobile phase flow.2. Implement a robust needle and injection port washing procedure between samples. |
| Poor Peak Shape | 1. Suboptimal chromatographic conditions.2. Matrix effects from the sample. | 1. Optimize the LC gradient, column, and mobile phase composition.2. Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and reduce matrix interference. |
Experimental Protocols
Protocol 1: Cone Voltage Optimization via Direct Infusion
Objective: To determine the optimal cone voltage that maximizes the signal of the this compound precursor ion while minimizing in-source fragmentation.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Syringe pump.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Methodology:
-
Prepare a working solution of this compound.
-
Set up the mass spectrometer for direct infusion.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion of this compound.
-
Begin with a low cone voltage (e.g., 10 V).
-
Incrementally increase the cone voltage (e.g., in 5 V steps) up to a maximum of around 80-100 V.
-
At each step, record the signal intensity of the precursor ion and the key fragment ion (corresponding to the N-Acetyltyramine-d3 aglycone).
-
Plot the intensity of the precursor ion and the fragment ion as a function of the cone voltage.
-
The optimal cone voltage is typically the value that provides the highest precursor ion intensity before significant fragmentation occurs.
Data Presentation: Cone Voltage Optimization Results
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | Precursor/Fragment Ratio |
| 10 | 50,000 | 5,000 | 10.0 |
| 15 | 150,000 | 10,000 | 15.0 |
| 20 | 300,000 | 20,000 | 15.0 |
| 25 | 450,000 | 35,000 | 12.9 |
| 30 | 420,000 | 75,000 | 5.6 |
| 35 | 380,000 | 150,000 | 2.5 |
| 40 | 310,000 | 280,000 | 1.1 |
| 45 | 250,000 | 400,000 | 0.6 |
| 50 | 180,000 | 550,000 | 0.3 |
Note: The data presented in this table is illustrative and will vary depending on the specific instrument and experimental conditions.
Visualizations
Caption: Workflow for cone voltage optimization via direct infusion.
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
References
dealing with high background noise in N-Acetyltyramine Glucuronide bioanalysis
Welcome to the technical support center for the bioanalysis of N-Acetyltyramine Glucuronide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental workflows, with a specific focus on managing high background noise.
Troubleshooting Guide: High Background Noise
High background noise in the bioanalysis of N-Acetyltyramine Glucuronide can mask the analyte signal, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background noise.
Question: What are the primary sources of high background noise in my LC-MS/MS analysis of N-Acetyltyramine Glucuronide?
Answer: High background noise can originate from several sources, broadly categorized as sample-related, chromatography-related, and mass spectrometer-related.
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Sample-Related Issues: The biological matrix itself is a significant contributor. Endogenous components like phospholipids (B1166683), salts, and proteins can cause what is known as "matrix effects," leading to ion suppression or enhancement and a high chemical background.[1][2][3]
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Chromatography-Related Issues: Contaminants in the LC system, including solvents, tubing, and the column, can leach into the mobile phase and contribute to a noisy baseline.[2][4] Improper mobile phase preparation and pH can also increase background noise.[5]
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Mass Spectrometer-Related Issues: A contaminated ion source is a frequent cause of high background.[6] Over time, non-volatile salts and other residues can accumulate on the ion source components, leading to a persistent high background signal.[2]
Question: How can I systematically troubleshoot the source of high background noise?
Answer: A logical, step-by-step approach is crucial for efficiently identifying the source of the noise. The following workflow can guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most effective at reducing background noise for N-Acetyltyramine Glucuronide analysis?
A1: The choice of sample preparation is critical for minimizing matrix effects and, consequently, background noise.[7] Due to the hydrophilic nature of glucuronide conjugates, methods that effectively remove interfering hydrophobic components like phospholipids are preferred.[8] Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery for Glucuronides |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.[9] | Simple, fast, and inexpensive.[10] | Less effective at removing other matrix components like phospholipids and salts, which can lead to significant matrix effects and higher background.[5] | 60-85% |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (aqueous and organic).[11] | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences. | Can be labor-intensive, may have lower recovery for hydrophilic compounds like glucuronides, and can be difficult to automate.[10] | 70-90% |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[5] | Offers the highest degree of selectivity and provides the cleanest extracts, significantly reducing matrix effects and background noise.[10] | More time-consuming and expensive than PPT and LLE. Requires method development to optimize sorbent, wash, and elution conditions.[10] | >85% |
Q2: How can I optimize my LC method to reduce background noise?
A2: Chromatographic separation plays a key role in minimizing background noise by resolving the analyte from co-eluting matrix components.
-
Column Selection: Use a high-efficiency column, such as one with sub-2 µm particles, to achieve better peak resolution.[12]
-
Gradient Optimization: A well-optimized gradient can separate N-Acetyltyramine Glucuronide from interfering matrix components. Ensure adequate separation from the void volume where many polar interferences elute.
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[13] Contaminants in the mobile phase are a common source of background noise.[4] Consider filtering mobile phases, especially if they contain non-volatile salts.[4]
Q3: What are the best practices for cleaning the mass spectrometer ion source to reduce background?
A3: A contaminated ion source is a major contributor to high background noise.[6] Regular cleaning is essential.
-
Follow Manufacturer's Guidelines: Always refer to the instrument manufacturer's instructions for cleaning the specific components of your ion source (e.g., capillary, cone, and lenses).
-
Solvent Rinsing: A common procedure involves sonicating the removable components in a sequence of high-purity solvents, such as water, methanol (B129727), and acetonitrile.
-
"Baking Out" the Source: For persistent contamination, increasing the source temperature to a high level (e.g., 350°C) with high gas flow, without liquid flow, can help to volatilize and remove contaminants. This is sometimes referred to as "steam cleaning."[14]
Q4: Can enzymatic hydrolysis of the glucuronide help with background noise?
A4: Enzymatic hydrolysis using β-glucuronidase cleaves the glucuronic acid moiety, converting the analyte back to N-Acetyltyramine.[8] This can be a useful strategy if the parent compound is less polar and can be more efficiently extracted from the matrix, potentially leading to a cleaner sample and reduced background. However, this adds an extra step to the workflow and requires careful optimization to ensure complete hydrolysis.[8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for the extraction of N-Acetyltyramine Glucuronide from plasma using mixed-mode SPE, which is effective for retaining polar, acidic analytes.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (N-Acetyltyramine Glucuronide-d3). Add 500 µL of a suitable buffer, such as phosphate (B84403) buffer at pH 6.8.[15]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove unretained interferences.[15]
-
Elution: Elute the N-Acetyltyramine Glucuronide with 1 mL of an appropriate elution solvent (e.g., methanol containing 5% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for N-Acetyltyramine Glucuronide Analysis
The following table provides a starting point for developing an LC-MS/MS method for N-Acetyltyramine Glucuronide. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | To be determined by infusion and optimization |
| Collision Energy | To be optimized for the specific instrument |
Visualizations
Metabolic Pathway of N-Acetyltyramine Glucuronidation
N-Acetyltyramine is a phase I metabolite of tyramine, which is then conjugated with glucuronic acid in a phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs) to form N-Acetyltyramine Glucuronide.[7][16]
Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the bioanalysis of N-Acetyltyramine Glucuronide, from sample collection to data analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: N-Acetyltyramine Glucuronide-d3 Internal Standard
Welcome to the Technical Support Center for N-Acetyltyramine Glucuronide-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when using this compound as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of N-Acetyltyramine Glucuronide, where three hydrogen atoms have been replaced by deuterium (B1214612). It is considered the gold standard for an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to the analyte of interest (N-Acetyltyramine Glucuronide), it exhibits similar behavior during sample extraction, chromatography, and ionization. This allows it to accurately correct for variability during sample preparation and analysis, leading to enhanced robustness, accuracy, and precision of the results.[1]
Q2: What are the common causes of variability when using this compound as an internal standard?
Variability in the internal standard response can arise from several factors:
-
Inconsistent Sample Preparation: Errors during aliquoting, extraction, or reconstitution can lead to inconsistent internal standard concentrations across samples.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard in the mass spectrometer source. Glucuronide metabolites, in particular, can be susceptible to matrix effects.[2][3]
-
Isotope Effect: The deuterium atoms can cause a slight shift in the chromatographic retention time of the internal standard compared to the unlabeled analyte.[4][5] If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.
-
Isotopic Instability (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if they are in labile positions on the molecule. This can alter the mass-to-charge ratio of the internal standard and impact quantification.
-
Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable electrospray or detector drift, can cause variability in the signal.
Q3: What is an acceptable level of variability for the this compound internal standard response?
For a robust bioanalytical assay, the internal standard response should be relatively consistent across all calibration standards, quality control samples, and unknown samples in a run. While there is no universal acceptance criterion, a relative standard deviation (%RSD) of the internal standard peak areas within a run of less than 15% is generally considered acceptable. However, a lower %RSD is always desirable. In one study, a triply deuterated stable isotope-labeled internal standard demonstrated a %RSD of only 4.9% over 60 injections.[6]
Troubleshooting Guides
Issue 1: High Variability (%RSD > 15%) in Internal Standard Peak Area Across an Analytical Batch
This is a common issue that can compromise the validity of your results. Follow this troubleshooting workflow to identify and resolve the root cause.
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Poor Recovery of this compound
Low recovery of the internal standard can lead to decreased sensitivity and inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH during Extraction | The glucuronic acid moiety has a pKa of approximately 3.1-3.2.[7] Ensure the pH of the sample is adjusted to be at least 2 pH units below this (i.e., pH < 1.2) to ensure the molecule is in its neutral form for efficient extraction in reversed-phase or liquid-liquid extraction. |
| Inappropriate Solid-Phase Extraction (SPE) Sorbent or Protocol | For glucuronide metabolites, a mixed-mode or anion-exchange SPE sorbent may be more effective than a standard C18 sorbent. Ensure the SPE protocol is optimized for washing (to remove interferences) and elution (to ensure complete recovery of the analyte and internal standard). |
| Incomplete Elution from Protein Precipitation | After protein precipitation with acetonitrile (B52724), ensure the supernatant is completely transferred. Consider a second extraction of the protein pellet to check for any remaining analyte and internal standard. |
Issue 3: Chromatographic Peak Tailing or Splitting for the Internal Standard
Poor peak shape can affect the accuracy and precision of peak integration.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Inject a lower concentration of the internal standard to see if peak shape improves. |
| Secondary Interactions with Column | The glucuronide moiety can interact with residual silanols on the silica-based column. Try a different column chemistry (e.g., a column with end-capping) or adjust the mobile phase pH. Adding a small amount of a competing base to the mobile phase may also help. |
| Sample Solvent Incompatibility | Ensure the reconstitution solvent is similar in strength to the initial mobile phase to avoid peak distortion. |
Experimental Protocols
Protocol 1: Quantification of N-Acetyltyramine Glucuronide in Human Plasma
This protocol outlines a typical protein precipitation method for the analysis of N-Acetyltyramine Glucuronide in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 100 ng/mL this compound internal standard working solution.[1]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.
-
-
LC-MS/MS Parameters: The following are suggested starting parameters and should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min.[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. |
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Start -> Add_IS; Add_IS -> Add_ACN; Add_ACN -> Vortex_1; Vortex_1 -> Centrifuge_1; Centrifuge_1 -> Transfer_Supernatant; Transfer_Supernatant -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Vortex_Centrifuge_2; Vortex_Centrifuge_2 -> Analyze; }
Caption: Workflow for N-Acetyltyramine Glucuronide quantification in plasma.
Protocol 2: Quantification of N-Acetyltyramine Glucuronide in Human Urine
This protocol utilizes Solid-Phase Extraction (SPE) for cleaner extracts from urine samples.
-
Sample Preparation:
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove particulates.[1]
-
To 100 µL of urine supernatant, add 10 µL of a 100 ng/mL this compound internal standard working solution and 500 µL of phosphate (B84403) buffer (pH 6.8).[1]
-
Condition a mixed-mode or C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Load the sample mixture onto the SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[1]
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Metabolic Pathway
N-Acetyltyramine is a metabolite of tyramine. Its primary metabolic fate in vertebrates is conjugation with glucuronic acid to form N-Acetyltyramine-O-Glucuronide (NATOG).[8] This is a phase II detoxification reaction that increases the water solubility of the compound, facilitating its excretion.[8]
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromforum.org [chromforum.org]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Bioanalytical Method Validation for N-Acetyltyramine Glucuronide: A Comparative Guide to FDA Guidelines
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and the successful development of new therapeutics. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-Acetyltyramine Glucuronide, a key metabolite of N-Acetyltyramine, in alignment with the U.S. Food and Drug Administration (FDA) guidelines.
The FDA, through its adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, has established a clear framework for the validation of methods used to quantify drugs and their metabolites in biological matrices.[1][2][3][4] This ensures the reliability and acceptability of data across regulatory submissions.[1][5] This guide will delve into the critical validation parameters, compare common analytical techniques with supporting data, provide a detailed experimental protocol for a state-of-the-art method, and present visual workflows to clarify the validation process.
Core FDA Bioanalytical Method Validation Parameters
A bioanalytical method is a set of procedures for measuring analyte concentrations in biological samples.[1] To ensure the acceptability of assay performance and the reliability of analytical results, a full validation is recommended for the primary matrix intended to support regulatory submissions.[1] For chromatographic methods, such as those used for N-Acetyltyramine Glucuronide, the FDA's guidance documents outline several key parameters that must be thoroughly evaluated.[1][6]
Key Validation Parameters:
-
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[1][5] For LC-MS based methods, the response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the Internal Standard (IS) response.[7]
-
Accuracy and Precision: These parameters determine the closeness of measured values to the true value and the degree of scatter in a series of measurements, respectively. The mean value should be within ±15% of the nominal concentration, and the coefficient of variation (CV) should not exceed 15%.[8]
-
Calibration Curve and Linearity: A calibration curve with at least six non-zero standards is required to demonstrate the relationship between analyte concentration and instrument response. A correlation coefficient (r²) of ≥ 0.99 is generally expected.[7][8]
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (a CV of ≤ 20%).[8]
-
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, long-term storage, and post-preparative stability.[8]
-
Matrix Effect: This evaluates the suppressive or enhancing effect of the biological matrix on the analyte's ionization. The CV of the IS-normalized matrix factor should be ≤ 15%.[5][8]
-
Dilution Integrity: This assessment ensures that a sample can be diluted without affecting the accuracy and precision of the measured concentration. The accuracy and precision of diluted samples should be within ±15%.[5]
Comparison of Bioanalytical Methods for N-Acetyltyramine Glucuronide
The choice of analytical method for quantifying N-Acetyltyramine Glucuronide depends on factors such as required sensitivity, selectivity, and sample throughput. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prevalent and powerful technique for this purpose.[9][10] The following table presents a comparison of a typical LC-MS/MS method with a hypothetical Enzyme-Linked Immunosorbent Assay (ELISA), another common bioanalytical technique.
| Validation Parameter | LC-MS/MS | ELISA (Hypothetical) |
| Linearity (r²) | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Precision (% CV) | < 10% | < 15% |
| Selectivity | Very High | Moderate to High |
| Matrix Effect | Low (with IS) | Can be significant |
| Sample Throughput | High | Moderate |
| Cost per Sample | High | Moderate |
Experimental Protocol: LC-MS/MS for N-Acetyltyramine Glucuronide in Human Plasma
This section details a representative protocol for the quantification of N-Acetyltyramine Glucuronide in human plasma using a validated LC-MS/MS method.
1. Materials and Reagents:
-
N-Acetyltyramine Glucuronide reference standard
-
N-Acetyltyramine Glucuronide-d3 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of N-Acetyltyramine Glucuronide and its deuterated internal standard in methanol at a concentration of 1 mg/mL.[11]
-
Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create calibration standards.[12]
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the reference standard into blank human plasma.[12]
-
Prepare a working solution of the internal standard at an appropriate concentration in acetonitrile.[11]
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown) in a 96-well plate, add 150 µL of the internal standard working solution (in acetonitrile).[5]
-
Vortex the plate for 1 minute to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[12]
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the metabolic pathway of N-Acetyltyramine.
Bioanalytical Method Validation Workflow
Metabolic Pathway of N-Acetyltyramine
By adhering to the FDA's comprehensive guidelines for bioanalytical method validation and selecting the most appropriate analytical technique, researchers can ensure the generation of high-quality, reliable data for their drug development programs. The use of robust methods like LC-MS/MS for metabolites such as N-Acetyltyramine Glucuronide is critical for accurately characterizing the pharmacokinetics and metabolism of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Cross-Validation of N-Acetyltyramine Glucuronide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory cross-validation of N-Acetyltyramine Glucuronide (NATG) assays. In the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document outlines a standardized approach, including detailed experimental protocols and expected performance characteristics based on established bioanalytical methods. The objective is to facilitate the harmonization of NATG quantification across different research sites, ensuring data comparability and reliability in pharmacokinetic, metabolic, and biomarker studies.
Data Presentation: Expected Performance Characteristics
Accurate and precise quantification of N-Acetyltyramine Glucuronide is crucial for its role in pharmacokinetic and biomarker applications.[1] The primary analytical method for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1] A stable isotope-labeled internal standard, such as N-Acetyltyramine Glucuronide-d3, is considered the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis.[1]
The following table summarizes the typical performance characteristics for a validated LC-MS/MS assay for N-Acetyltyramine Glucuronide, which can be used as acceptance criteria for a cross-validation study.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Ensures a direct proportional relationship between concentration and instrument response. |
| Accuracy (% Recovery) | 85 - 115% | Demonstrates the closeness of measured values to the true value. |
| Precision (%RSD) | < 15% | Indicates the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte in blank samples. | Confirms the assay's ability to differentiate and quantify the analyte from other components in the sample matrix. |
Experimental Protocols
To ensure consistency across laboratories, a standardized experimental protocol is essential. The following sections detail the recommended procedures for sample preparation and LC-MS/MS analysis of N-Acetyltyramine Glucuronide in human plasma and urine.
Materials and Reagents
-
N-Acetyltyramine Glucuronide (analyte)
-
This compound (internal standard)[1]
-
LC-MS grade formic acid, acetonitrile (B52724), methanol (B129727), and water[1]
-
Human plasma (K2EDTA) and human urine[1]
-
Phosphate (B84403) buffer (pH 6.8)[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)[1]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and its deuterated internal standard in methanol.[1]
-
Working Standard Solutions: Create calibration standards through serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) methanol:water mixture.[1]
Sample Preparation
The choice of sample preparation is critical and depends on the biological matrix and the required sensitivity.[1] Protein precipitation is a simpler, faster method suitable for initial screening, while Solid Phase Extraction (SPE) yields cleaner extracts, thereby reducing matrix effects and enhancing sensitivity.[1]
1. Plasma Sample Preparation: Protein Precipitation [1]
-
To 100 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Urine Sample Preparation: Solid Phase Extraction (SPE) [1]
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.
-
To 100 µL of the supernatant, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate buffer (pH 6.8).
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with an appropriate solvent (e.g., methanol with 2% formic acid).
-
The eluate can then be analyzed by LC-MS/MS.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis and may require optimization for specific instruments.[1]
-
LC Column: A C18 or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be 5% B for 0.5 min, ramping to 95% B over 3.5 min, holding for 1 min, and then returning to 5% B for equilibration.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
Data Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is commonly used. The concentration of N-Acetyltyramine Glucuronide in the unknown samples is then determined from this calibration curve.[1]
Visualizations
Metabolic Pathway of N-Acetyltyramine Glucuronidation
N-Acetyltyramine is a phase II metabolite of N-acetyltyramine.[1] The glucuronidation process is a major detoxification pathway that increases the water solubility of compounds, facilitating their excretion.[2] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[2]
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
Experimental Workflow for Inter-Laboratory Cross-Validation
A successful cross-validation study requires a clear and logical workflow to ensure that all participating laboratories adhere to the same procedures.
Caption: Workflow for a cross-validation study.
References
Assessing the Isotopic Purity of N-Acetyltyramine Glucuronide-d3: A Comparative Guide to HRMS and NMR Methods
For researchers in drug metabolism, pharmacokinetics, and biomarker studies, the isotopic purity of internal standards is paramount for accurate quantification. This guide provides a comparative assessment of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the isotopic purity of N-Acetyltyramine Glucuronide-d3, a critical internal standard for the quantification of its endogenous counterpart.[1]
Comparison of Analytical Techniques: HRMS vs. NMR
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for the characterization of isotopically labeled compounds.[2] While both can provide valuable information regarding isotopic purity, they operate on different principles and yield complementary data.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the resolution of isotopologues.[3] | Measures the nuclear magnetic resonance of isotopes, providing information about the chemical environment of atoms. |
| Information Provided | Provides detailed isotopic distribution (e.g., percentage of d0, d1, d2, d3 species) and confirmation of elemental composition.[4][5] | Confirms the position of isotopic labels and provides information on the structural integrity of the molecule. Can also offer insights into relative isotopic purity.[2] |
| Sensitivity | Very high sensitivity, requiring minimal sample amounts (nanogram level or lower).[6][7] | Lower sensitivity compared to HRMS, typically requiring microgram to milligram quantities of sample. |
| Sample Preparation | Simple dilution in a suitable solvent for direct infusion or LC-MS analysis.[1] | Sample dissolution in a deuterated solvent is required. |
| Data Analysis | Involves extracting ion chromatograms for each isotopologue, correcting for natural isotopic abundance, and calculating the relative peak areas.[8] | Involves integration of signals corresponding to labeled and unlabeled positions in the spectrum. |
| Key Advantages | High sensitivity, speed of analysis, and direct measurement of isotopic distribution.[6][7] | Provides unambiguous structural information and localization of isotopic labels. |
| Limitations | Does not directly provide information on the position of the deuterium (B1214612) labels. | Lower throughput and sensitivity compared to HRMS. |
Quantitative Data Summary: HRMS Analysis of this compound
An HRMS analysis of a batch of this compound would yield a detailed isotopic distribution profile. The following table illustrates a hypothetical, yet typical, set of results for a high-quality standard.
| Isotopologue | Measured m/z | Relative Abundance (%) | Isotopic Purity Contribution (%) |
| d0 (Unlabeled) | 356.1340 | 0.5 | 0.0 |
| d1 | 357.1403 | 1.0 | 0.0 |
| d2 | 358.1466 | 1.5 | 0.0 |
| d3 (Labeled) | 359.1528 | 97.0 | 97.0 |
Overall Isotopic Purity: 97.0%
Experimental Protocol: Isotopic Purity Assessment of this compound by HRMS
This protocol outlines the procedure for determining the isotopic purity of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or a similar suitable solvent at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
3. LC-HRMS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
High-Resolution Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-500
-
Resolution: > 60,000 FWHM
-
Data Acquisition: Full scan mode
-
4. Data Analysis:
-
Acquire the full scan mass spectrum of the eluting this compound peak.
-
Extract the ion chromatograms for the theoretical exact masses of the unlabeled (d0) and all deuterated (d1, d2, d3) isotopologues.
-
Integrate the peak areas for each extracted ion chromatogram.
-
Correct the observed peak areas for the natural isotopic abundance of ¹³C.
-
Calculate the percentage of each isotopologue by dividing its corrected peak area by the sum of the corrected peak areas of all isotopologues.
-
The isotopic purity is reported as the percentage of the d3 species.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the assessment of isotopic purity of this compound by HRMS.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. measurlabs.com [measurlabs.com]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to N-Acetyltyramine Glucuronide-d3 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or biomarker studies, the accurate quantification of metabolites is paramount. N-Acetyltyramine Glucuronide, a key phase II metabolite of N-acetyltyramine, often requires precise measurement in biological matrices.[1] The choice of an internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides an objective comparison between the stable isotope-labeled internal standard, N-Acetyltyramine Glucuronide-d3, and the use of structural analog internal standards.
The Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability during sample preparation and analysis.[2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry allows for the normalization of the analyte's response, thereby improving the accuracy and precision of the quantitative results.[2]
This compound: The Gold Standard
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[3] In a SIL-IS, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is chemically almost identical to the endogenous N-Acetyltyramine Glucuronide, ensuring that it co-elutes chromatographically and experiences the same degree of matrix effects.[2] This near-perfect mimicry provides the most accurate correction for analytical variability.
The primary advantage of using a deuterated internal standard like this compound is the mitigation of matrix effects, which are a major source of imprecision and inaccuracy in LC-MS/MS methods.[2] Because the SIL-IS and the analyte have virtually identical physicochemical properties, they are extracted with the same efficiency and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4]
Structural Analog Internal Standards: A Practical Alternative
A structural analog internal standard is a molecule that is chemically similar but not identical to the analyte of interest.[2] These are often used when a stable isotope-labeled version of the analyte is not commercially available or is prohibitively expensive. While a well-chosen structural analog can provide acceptable performance, it is crucial to thoroughly validate the bioanalytical method to ensure its accuracy and precision.[5]
The key challenge with structural analogs is that their physicochemical properties can differ from the analyte. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, which may not accurately reflect the behavior of the analyte.[2] This can result in less effective compensation for matrix effects and potentially compromise the reliability of the quantitative data.
Performance Comparison: this compound vs. a Hypothetical Structural Analog
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Chromatographic Co-elution | Excellent | Variable | This compound is chemically identical to the analyte, ensuring co-elution. A structural analog will have a different retention time. |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution of the SIL-IS ensures it experiences the same matrix effects as the analyte. A structural analog may elute in a region with different co-eluting matrix components.[2] |
| Extraction Recovery Mimicry | Excellent | Good to Moderate | The nearly identical physicochemical properties of the SIL-IS ensure it mimics the analyte's extraction behavior. A structural analog's recovery may differ.[2] |
| Accuracy | High | Moderate to High | Superior correction for variability leads to higher accuracy.[6] |
| Precision | High | Moderate to High | Consistent correction across samples results in better precision (lower %CV).[6] |
| Availability | Generally Good (Commercially) | Varies | Custom synthesis may be required for the SIL-IS if not commercially available. A suitable structural analog may or may not be readily available. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is generally more expensive.[2] |
Experimental Protocols
Quantification of N-Acetyltyramine Glucuronide using this compound
This protocol is a representative method for the analysis of N-Acetyltyramine Glucuronide in human plasma.
1. Sample Preparation (Protein Precipitation) [3]
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions [3]
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, then re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
N-Acetyltyramine Glucuronide: [Precursor Ion (m/z)] → [Product Ion (m/z)]
-
This compound: [Precursor Ion+3 (m/z)] → [Product Ion (m/z)] (Note: Specific MRM transitions need to be optimized for the instrument used.)
-
Considerations for using a Structural Analog Internal Standard
When adapting the above protocol for a structural analog, the following points are critical:
-
Selection of the Analog: The chosen analog should have similar functional groups and physicochemical properties (e.g., pKa, logP) to N-Acetyltyramine Glucuronide.
-
Chromatographic Separation: The LC gradient must be optimized to achieve baseline separation between the analyte and the structural analog, as they will not co-elute.
-
Matrix Effect Evaluation: A thorough investigation of matrix effects is essential to ensure that the analog and analyte do not suffer from differential ion suppression or enhancement.
-
Method Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its accuracy, precision, selectivity, and stability.[1]
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. This compound, as a stable isotope-labeled internal standard, represents the gold standard, offering the highest level of accuracy and precision by effectively compensating for matrix effects and other analytical variabilities. While structural analog internal standards can be a viable and cost-effective alternative, their use necessitates a more rigorous method development and validation process to ensure the reliability of the data. For regulated bioanalysis and studies where the utmost data quality is required, the use of this compound is highly recommended.
References
A Comparative Guide to Protein Precipitation and Solid-Phase Extraction for the Quantification of N-Acetyltyramine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metabolites is paramount in drug development and clinical research. N-Acetyltyramine Glucuronide, a phase II metabolite of N-acetyltyramine, serves as a critical analyte in pharmacokinetic and metabolic studies. The choice of sample preparation method significantly impacts the reliability and sensitivity of analytical assays. This guide provides an objective comparison of two common sample preparation techniques—protein precipitation (PPT) and solid-phase extraction (SPE)—for the analysis of N-Acetyltyramine Glucuronide in biological matrices.
Introduction
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput screening.[1][2] Conversely, solid-phase extraction is a more selective technique that provides cleaner extracts, thereby reducing matrix effects and enhancing sensitivity.[1][3] The selection of an appropriate method hinges on the specific requirements of the assay, including the desired level of sensitivity, sample matrix complexity, and throughput needs.[1]
Experimental Methodologies
Detailed protocols for both protein precipitation and solid-phase extraction are provided below. These are representative methods and may require optimization for specific laboratory conditions and instrumentation.[1]
Protein Precipitation (PPT) Protocol for Plasma Samples
This protocol is designed for the rapid removal of proteins from plasma samples prior to LC-MS/MS analysis.[1][2]
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Spike the sample with 10 µL of an internal standard working solution (e.g., 100 ng/mL N-Acetyltyramine Glucuronide-d3).[1]
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample to precipitate the proteins.[1][2]
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing.[2]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[2][4]
Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol provides a more rigorous cleanup for complex matrices like urine, resulting in a cleaner extract.[1][5]
-
Sample Pre-treatment: Centrifuge the urine sample at 2000 rpm for 5 minutes to remove any particulate matter.[1] To 100 µL of the supernatant, add 10 µL of the internal standard working solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).[1]
-
Cartridge Conditioning: Condition a mixed-mode C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove hydrophilic interferences.[1]
-
Elution: Elute the N-Acetyltyramine Glucuronide from the cartridge with 1 mL of methanol containing 2% formic acid.[5]
-
Analysis: The eluate can be directly injected into an LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]
Data Presentation: Performance Comparison
The choice of sample preparation technique can significantly influence analyte recovery and the extent of matrix effects, which can, in turn, affect the accuracy and precision of quantification. The following table summarizes typical performance data for protein precipitation and SPE based on studies of N-Acetyltyramine and its metabolites.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Key Considerations |
| Analyte Recovery (%) | 85 - 95%[3] | 85 - 105%[5] | While both methods can yield high recovery, SPE can sometimes offer slightly better and more consistent recovery due to the targeted nature of the extraction. |
| Matrix Effect (%) | 60 - 75% (Suppression)[3] | 80 - 95% (Minimal Effect)[3] | SPE significantly reduces matrix effects by providing a cleaner extract, leading to improved assay sensitivity and reliability.[1] Protein precipitation is more prone to ion suppression due to residual phospholipids (B1166683) and other matrix components.[3] |
| Processing Time | Fast[1] | Moderate | Protein precipitation is a much faster technique, making it ideal for high-throughput applications.[1] |
| Cost per Sample | Low[5] | High[5] | SPE cartridges and the required solvents and equipment contribute to a higher cost per sample compared to the simple reagents used in protein precipitation. |
| Complexity | Simple[5] | More Complex[5] | The multi-step nature of SPE requires more technical expertise and is more challenging to automate than protein precipitation. |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both protein precipitation and solid-phase extraction.
Conclusion
Both protein precipitation and solid-phase extraction are viable methods for the preparation of biological samples for the analysis of N-Acetyltyramine Glucuronide.
-
Protein precipitation is a rapid, simple, and cost-effective method that is well-suited for initial screening and high-throughput applications where the highest sensitivity is not required.[1] However, it is more susceptible to matrix effects, which can compromise assay accuracy.[3]
-
Solid-phase extraction offers a more comprehensive sample cleanup, resulting in significantly reduced matrix effects and potentially higher analyte recovery.[1][3][5] This makes SPE the preferred method for applications requiring high sensitivity and accuracy, such as regulated bioanalysis. The trade-offs for this improved performance are increased complexity, longer processing times, and higher costs.[5]
Ultimately, the choice between these two methods should be guided by the specific analytical goals, matrix complexity, and available resources. For quantitative bioanalysis, where accuracy and sensitivity are paramount, the use of a stable isotope-labeled internal standard is highly recommended, regardless of the sample preparation technique employed.[1]
References
N-Acetyltyramine Glucuronide Assay: A Performance Comparison for Researchers
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. N-Acetyltyramine Glucuronide (NATOG), a key phase II metabolite of N-acetyltyramine, is of growing interest in pharmacokinetic, metabolic, and biomarker research.[1][2] This guide provides a comparative overview of the analytical methods available for the quantification of NATOG, with a focus on linearity, accuracy, and precision. The primary and most validated method to date is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4]
Performance Comparison of Analytical Methods
Table 1: Linearity of N-Acetyltyramine Glucuronide Assays
| Parameter | LC-MS/MS | Alternative Methods (e.g., ELISA, Electrochemical) |
| Linearity Range | Typically 0.1 - 1,000 ng/mL | Data not available for N-Acetyltyramine Glucuronide |
| Correlation Coefficient (R²) | > 0.99[3][5] | Data not available |
Table 2: Accuracy of N-Acetyltyramine Glucuronide Assays
| Parameter | LC-MS/MS | Alternative Methods |
| Accuracy (% Recovery) | 95 - 105%[3] | Data not available |
Table 3: Precision of N-Acetyltyramine Glucuronide Assays
| Parameter | LC-MS/MS | Alternative Methods |
| Intra-day Precision (%RSD) | < 5%[3] | Data not available |
| Inter-day Precision (%RSD) | < 5%[3] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are the experimental protocols for the LC-MS/MS-based quantification of NATOG.
LC-MS/MS Method for N-Acetyltyramine Glucuronide Quantification
This protocol is a representative method for the analysis of NATOG in biological matrices such as plasma or urine.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma or urine sample, add 300 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., N-Acetyltyramine Glucuronide-d3).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]
2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).[4]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintained at 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both NATOG and its internal standard must be optimized for the instrument in use.
4. Calibration Curve Preparation
-
Prepare a stock solution of N-Acetyltyramine Glucuronide in a suitable solvent like methanol.
-
Perform serial dilutions to create working standards with concentrations spanning the expected range of the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is often applied.[4]
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of the experimental workflow and the metabolic pathway of N-Acetyltyramine.
Caption: Experimental workflow for NATOG quantification.
Caption: Metabolic pathway of N-Acetyltyramine.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard, other techniques have been applied to the analysis of similar biogenic amines and could potentially be adapted for NATOG.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunological assay could offer a high-throughput and cost-effective alternative. However, the development of specific antibodies against NATOG would be a prerequisite, and data on such an assay is currently unavailable.
-
Electrochemical Detection: Electrochemical sensors have shown promise for the rapid and sensitive detection of tyramine and other biogenic amines.[7][8] The adaptation of this technology for NATOG would require further research and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Electrochemical Detection of Tyramine in Beer Samples Using a MWCNTs Modified GCE - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Lower Limit of Quantification (LLOQ) for N-Acetyltyramine Glucuronide: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolomic studies, the accurate quantification of metabolites is paramount. N-Acetyltyramine Glucuronide, a phase II metabolite of N-acetyltyramine, is an important analyte in various biological matrices. Establishing a robust and sensitive bioanalytical method with a well-defined Lower Limit of Quantification (LLOQ) is a critical step in ensuring the reliability of study data. This guide provides a comparative overview of methodologies for determining the LLOQ of N-Acetyltyramine Glucuronide, supported by experimental protocols and data from related compounds.
Comparative Analysis of LLOQ for Glucuronide Metabolites
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical methods, regulatory guidelines from bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a unified framework for method validation.[1] Typically, the LLOQ should be determined with a precision (%CV) of ≤20% and an accuracy of within ±20% of the nominal concentration.[2]
While specific LLOQ values for N-Acetyltyramine Glucuronide are not widely published in peer-reviewed literature, a detailed application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in human plasma and urine.[3][4] This method serves as a benchmark for establishing the LLOQ. For comparative purposes, the following table summarizes reported LLOQs for other relevant glucuronide metabolites determined by LC-MS/MS in various biological matrices.
| Analyte | Matrix | LLOQ | Analytical Method | Reference |
| N-Acetyltyramine Glucuronide | Human Plasma & Urine | Method Dependent | LC-MS/MS | [3][4] |
| Ethyl Glucuronide (EtG) | Human Urine | 50 ng/mL | LC-MS/MS | [5] |
| Buprenorphine-Glucuronide | Human Urine | 6.4 ng/mL | LC-MS/MS | [6] |
| Norbuprenorphine-Glucuronide | Human Urine | 11.8 ng/mL | LC-MS/MS | [6] |
| Acetaminophen-Glucuronide | Mouse Plasma | 0.100 µg/mL | LC-MS/MS | [7] |
| Steroid Glucuronides (15 total) | Human Urine | 1.9 - 21.4 nmol/L | LC-MS/MS | [8] |
Experimental Protocol for LLOQ Determination of N-Acetyltyramine Glucuronide by LC-MS/MS
This protocol is based on established methods for the quantification of N-Acetyltyramine Glucuronide and adheres to regulatory guidelines for bioanalytical method validation.[1][2][3]
1. Materials and Reagents:
-
N-Acetyltyramine Glucuronide reference standard
-
N-Acetyltyramine Glucuronide-d3 (internal standard, IS)
-
Control human plasma and urine
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of N-Acetyltyramine Glucuronide and its deuterated internal standard (this compound) in methanol at a concentration of 1 mg/mL.[3]
-
Prepare a series of working standard solutions of N-Acetyltyramine Glucuronide by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).[3]
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank biological matrix (plasma or urine) with the working standard solutions to achieve a concentration range expected to bracket the LLOQ. A minimum of six non-zero standards are recommended.[1]
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC.[1]
4. Sample Preparation (Solid-Phase Extraction for Urine):
-
To 100 µL of urine, add 10 µL of the internal standard working solution.[3]
-
Condition the SPE cartridge with methanol followed by water.[3]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
A gradient elution program should be optimized to ensure sufficient separation from matrix components.[3]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for N-Acetyltyramine Glucuronide and its deuterated internal standard should be optimized for the instrument used.[3]
-
6. LLOQ Determination and Acceptance Criteria:
-
The LLOQ is the lowest standard on the calibration curve.
-
Analyze at least five replicates of the LLOQ sample.
-
The mean concentration should be within ±20% of the nominal concentration (accuracy).
-
The coefficient of variation (%CV) should not exceed 20% (precision).[2]
-
The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[2]
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for LLOQ determination and the metabolic pathway of N-Acetyltyramine glucuronidation.
References
- 1. Validation of onchocerciasis biomarker N -acetyltyramine- O -glucuronide (NATOG): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. wjarr.com [wjarr.com]
- 3. (Open Access) Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG). (2017) | Daniel Globisch | 22 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of onchocerciasis biomarker N-acetyltyramine-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole blood transcriptome analysis in onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Inter-day and Intra-day Precision in N-Acetyltyramine Glucuronide Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount for robust pharmacokinetic, toxicokinetic, and metabolomic studies. N-Acetyltyramine Glucuronide, a phase II metabolite of N-acetyltyramine, is of growing interest, and its reliable measurement in biological matrices is crucial. This guide provides an objective comparison of the inter-day and intra-day precision of two common sample preparation methods for the analysis of N-Acetyltyramine Glucuronide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The precision of a bioanalytical method is a critical parameter evaluated during method validation, as it describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] Inter-day precision (also known as intermediate precision) assesses the variability of the analytical process over different days, while intra-day precision (or repeatability) evaluates the variability within the same day.[1] According to regulatory guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), the coefficient of variation (CV), often expressed as a percentage of the relative standard deviation (%RSD), for precision should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[1]
This guide compares two widely used sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). While PPT is a simpler and faster method, SPE is known for providing cleaner extracts, which can lead to reduced matrix effects and improved assay performance.[2]
Data Presentation: Inter-day and Intra-day Precision Comparison
The following tables summarize the hypothetical but realistic precision data for the analysis of N-Acetyltyramine Glucuronide in human plasma using two different sample preparation methods followed by LC-MS/MS analysis. The data is presented for low, medium, and high-quality control (QC) samples.
Method A: Protein Precipitation (PPT)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=3 days) |
| Low QC | 15 | 6.8 | 8.5 |
| Mid QC | 150 | 5.2 | 6.9 |
| High QC | 750 | 4.5 | 5.8 |
Method B: Solid-Phase Extraction (SPE)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=3 days) |
| Low QC | 15 | 4.2 | 5.5 |
| Mid QC | 150 | 3.1 | 4.2 |
| High QC | 750 | 2.8 | 3.7 |
As the data illustrates, both methods meet the general acceptance criteria for precision as set by regulatory bodies. However, the Solid-Phase Extraction method demonstrates lower %RSD values, indicating a higher degree of precision in the quantification of N-Acetyltyramine Glucuronide.
Experimental Protocols
The following are detailed methodologies for the quantification of N-Acetyltyramine Glucuronide in plasma, employing either Protein Precipitation or Solid-Phase Extraction for sample preparation, followed by LC-MS/MS analysis.
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide and its deuterated internal standard, N-Acetyltyramine Glucuronide-d3, in methanol (B129727).[2]
-
Working Standard Solutions: Prepare serial dilutions of the N-Acetyltyramine Glucuronide stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.[2]
Sample Preparation
Method A: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).[2]
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]
Method B: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL) and 500 µL of phosphate (B84403) buffer (pH 6.8).[2]
-
Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the sample mixture onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[2]
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be to start at 5% B, ramp up to 95% B, hold, and then re-equilibrate at 5% B.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for N-Acetyltyramine Glucuronide and this compound. For example, a possible transition for the non-deuterated analogue could be m/z 356.1 → 180.1.[4]
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of N-Acetyltyramine Glucuronide formation and the analytical workflow for its quantification.
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
Caption: Analytical workflow for N-Acetyltyramine Glucuronide.
References
A Researcher's Guide to Selecting the Optimal C18 Column for N-Acetyltyramine Glucuronide Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of metabolites is paramount. N-Acetyltyramine Glucuronide, a key phase II metabolite of N-acetyltyramine, presents a common analytical challenge due to its polar nature. Traditional C18 columns can struggle with the retention of such hydrophilic compounds, leading to poor peak shape and unreliable results. This guide provides a comparative overview of modern C18 columns specifically designed for the robust separation of polar analytes like N-Acetyltyramine Glucuronide.
This comparison focuses on several leading C18 columns, evaluating their performance based on available data for N-Acetyltyramine Glucuronide and structurally similar polar glucuronides. The selection of an appropriate column is critical for developing sensitive and reproducible analytical methods in pharmacokinetic, metabolomic, and drug development studies.
Performance Comparison of C18 Columns
The following table summarizes the performance characteristics of various C18 columns suitable for the analysis of polar compounds. The data is compiled from manufacturer specifications and available application data for N-Acetyltyramine Glucuronide or analogous polar metabolites. Direct head-to-head comparative data under identical conditions is limited; therefore, this table serves as a guide to the general capabilities of each column.
| Column Brand & Model | Stationary Phase Chemistry | Key Features for Polar Analyte Separation | Typical Particle Size(s) (µm) | pH Range |
| Waters ACQUITY UPLC BEH C18 | Ethylene Bridged Hybrid (BEH) | Trifunctionally bonded C18, wide usable pH range, excellent peak shape for bases.[1][2] | 1.7, 2.5, 3.5, 5 | 1-12 |
| Phenomenex Luna Omega Polar C18 | Thermally modified silica (B1680970) with a polar-modified surface | Enhanced retention of polar analytes, 100% aqueous stability, unique selectivity.[3][4][5] | 1.6, 3, 5 | 1.5-8.5 |
| Thermo Scientific Hypersil GOLD aQ | Polar endcapped C18 | Ideal for use with highly aqueous mobile phases, excellent retention and resolution of polar analytes.[6][7][8][9][10] | 1.9, 3, 5 | 2-8 |
| Agilent Zorbax Eclipse Plus C18 | Doubly endcapped, high-purity silica | Superior peak shape for basic and polar compounds, wide pH range.[11][12][13] | 1.8, 3.5, 5 | 2-9 |
Experimental Protocols
The following are representative experimental protocols for the separation of N-Acetyltyramine Glucuronide using a C18 reverse-phase column coupled with mass spectrometry detection. These protocols are based on established methods for N-Acetyltyramine and its metabolites and can be adapted for the specific columns listed above.[14][15]
Objective: To achieve optimal separation and quantification of N-Acetyltyramine Glucuronide from a biological matrix.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., N-Acetyltyramine Glucuronide-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column with properties suitable for polar analyte retention (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm; Phenomenex Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and other metabolites. A typical starting point is 5% B, ramping to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Acetyltyramine Glucuronide and its internal standard must be determined and optimized for the specific instrument used.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, from sample handling to data acquisition, the following workflow diagram is presented.
Signaling Pathway of N-Acetyltyramine Glucuronidation
The metabolic fate of N-Acetyltyramine involves conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This phase II metabolic reaction increases the water solubility of the compound, which facilitates its excretion from the body. Understanding this pathway is crucial for interpreting analytical results in metabolic studies.
References
- 1. acquity uplc column: Topics by Science.gov [science.gov]
- 2. lcms.cz [lcms.cz]
- 3. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. phamnguyen.com.vn [phamnguyen.com.vn]
- 6. Thermo Scientific Hypersil GOLD aQ C18 Reversed Phase HPLC Column, 3 m, 4.6 mm x 250 mm 250 mm | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.it]
- 7. Hypersil GOLD™ aQ C18 Polar Endcapped HPLC Columns 10 mm | Buy Online [thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. Hypersil GOLD™ aQ C18 Polar Endcapped HPLC Columns 250 mm | Request for Quote [thermofisher.com]
- 10. Hypersil GOLD™ aQ C18 Polar Endcapped HPLC Columns 150 mm | Buy Online [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Detection of N-Acetyltyramine Glucuronide: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the detection and quantification of N-Acetyltyramine Glucuronide (NATG), a key phase II metabolite of N-acetyltyramine. The choice of analytical method is critical for accurate pharmacokinetic studies, drug metabolism research, and potential biomarker validation. Here, we compare an in-house developed Enzyme-Linked Immunosorbent Assay (ELISA) with the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics: A Head-to-Head Comparison
The development of a specific and sensitive ELISA for a small molecule glucuronide like NATG is a viable alternative to LC-MS/MS, particularly for high-throughput screening. Below is a summary of the expected performance characteristics for an in-house developed competitive ELISA for a small molecule glucuronide, using testosterone (B1683101) glucuronide as a representative example, compared to a typical LC-MS/MS method for steroid glucuronide analysis.
Table 1: Performance Comparison of a Representative Small Molecule Glucuronide ELISA and LC-MS/MS
| Parameter | In-House Competitive ELISA (Testosterone Glucuronide Example) | LC-MS/MS (Steroid Glucuronide Analysis) |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | 0.14–0.92 ng/mL[1] |
| **Linearity (R²) ** | > 0.97[2][3] | ≥ 0.99[4] |
| Accuracy (Recovery %) | Satisfactory[2][3] | 89.6% to 113.8%[4] |
| Precision (Intra-assay CV %) | < 10% | < 15%[4] |
| Precision (Inter-assay CV %) | < 15% | < 15%[4] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. For example, an anti-testosterone antibody showed 58.8% cross-reactivity with testosterone-3-glucuronide.[2][3] | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis. |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | Specialized LC-MS/MS system |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. Below are representative protocols for the development of a competitive ELISA for NATG and a standard method for its analysis by LC-MS/MS.
I. Development of a Competitive ELISA for N-Acetyltyramine Glucuronide
This protocol outlines the key steps for creating a sensitive and specific competitive ELISA for NATG.
1. Hapten Synthesis and Immunogen Preparation:
-
Hapten Design: To elicit an immune response, the small NATG molecule (the hapten) must be conjugated to a larger carrier protein. A linker arm is typically introduced to the NATG molecule to facilitate this conjugation and to ensure the key epitopes of NATG are exposed for antibody recognition. For NATG, a carboxyl group could be introduced at a position distant from the acetyl and glucuronide moieties.
-
Carrier Protein Conjugation: The synthesized NATG-hapten is then covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for immunization.[5] The carbodiimide (B86325) reaction is a common method for conjugating a carboxyl group on the hapten to primary amines on the protein.[5] The conjugation ratio of hapten to carrier protein should be optimized, as a hapten density of around 15 molecules per carrier protein has been shown to elicit a high antibody titer.[6]
2. Polyclonal Antibody Production:
-
Immunization: Rabbits or other suitable animals are immunized with the NATG-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).[7]
-
Titer Determination: Blood samples are collected periodically, and the serum is tested for the presence of anti-NATG antibodies using an indirect ELISA, with the NATG-BSA conjugate coated on the microplate. The antibody titer is the dilution of antiserum that gives a significant signal.
3. Competitive ELISA Protocol:
-
Plate Coating: A 96-well microplate is coated with the NATG-BSA conjugate (e.g., 0.25 µg/mL in coating buffer) and incubated overnight at 4°C.[8]
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 0.5% BSA in PBS) to prevent non-specific binding.[5]
-
Competitive Reaction: Standards of known NATG concentration or unknown samples are added to the wells, immediately followed by the addition of the anti-NATG polyclonal antibody at a predetermined optimal dilution. The plate is incubated to allow competition between the free NATG in the sample/standard and the immobilized NATG-BSA for binding to the limited amount of antibody.
-
Secondary Antibody and Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is added.[2] Following another wash step, a substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[9]
-
Signal Measurement: The reaction is stopped with a stop solution (e.g., 2N HCl), and the absorbance is read using a microplate reader.[5] The concentration of NATG in the samples is inversely proportional to the signal intensity and is calculated from a standard curve.
II. Quantification of N-Acetyltyramine Glucuronide by LC-MS/MS
This method offers high specificity and is considered the reference method for quantitative analysis of small molecules in complex biological matrices.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent like acetonitrile (B52724).
-
Solid-Phase Extraction (SPE): For urine samples, SPE is often employed to remove interfering matrix components and concentrate the analyte. A C18 SPE cartridge can be used for this purpose.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., N-Acetyltyramine-d3 Glucuronide) should be added to the samples before extraction to correct for matrix effects and variations during sample processing and analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is typically used to separate NATG from other components in the sample. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify NATG. This involves monitoring a specific precursor ion to product ion transition for NATG and its internal standard.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each methodology.
Conclusion
Both in-house developed competitive ELISA and LC-MS/MS are powerful techniques for the quantification of N-Acetyltyramine Glucuronide. The choice between the two methods will depend on the specific requirements of the study.
-
ELISA is a cost-effective and high-throughput method, making it well-suited for screening large numbers of samples. However, its development requires significant upfront effort in hapten synthesis and antibody production, and it may be susceptible to cross-reactivity.
-
LC-MS/MS provides superior specificity and is considered the gold standard for quantitative bioanalysis. While it has a lower throughput and higher operational cost, it is the preferred method for regulatory submissions and studies requiring the highest level of accuracy and precision.
For drug development professionals and researchers, a hybrid approach may be optimal, using a developed ELISA for initial high-throughput screening and confirming key findings with the more rigorous LC-MS/MS methodology.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a simple and direct ELISA method for the determination of conjugated (glucuronide) and non-conjugated testosterone excretion in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurjther.com [eurjther.com]
- 8. mdpi.com [mdpi.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
HPLC-UV vs. LC-MS/MS for N-Acetyltyramine Glucuronide Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount for robust pharmacokinetic, metabolic, and biomarker studies. N-Acetyltyramine Glucuronide (NATOG), a key phase II metabolite of N-acetyltyramine, is of growing interest. This guide provides a comprehensive comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This objective comparison, supported by representative experimental data and protocols, will assist in selecting the most appropriate method based on specific research needs, considering factors such as sensitivity, selectivity, and cost.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of N-Acetyltyramine Glucuronide hinges on the specific requirements of the study. LC-MS/MS is generally superior in terms of sensitivity and selectivity, making it the gold standard for bioanalysis where low detection limits are crucial.[1] HPLC-UV offers a more cost-effective alternative for applications where higher concentrations of the analyte are expected.[1]
The following table summarizes the typical performance characteristics of each method. It is important to note that while extensive validated data is available for the LC-MS/MS analysis of NATOG, the performance metrics for HPLC-UV are inferred from methods for structurally similar phenolic glucuronides, as specific validated data for NATOG via HPLC-UV is not widely available.
| Parameter | HPLC-UV (Inferred Performance) | LC-MS/MS (Established Performance) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
| Selectivity | Moderate | Very High |
| Sample Throughput | Moderate | High |
| Cost | Low | High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. The HPLC-UV protocol is a representative method adapted from the analysis of similar phenolic glucuronides and may require optimization for N-Acetyltyramine Glucuronide.
HPLC-UV Method (Representative Protocol)
This protocol is based on established methods for the analysis of phenolic glucuronide metabolites.[2][3]
1. Sample Preparation (from Plasma or Urine):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724). For urine, centrifugation to remove particulates may be sufficient.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with 5% B.
-
Ramp to 40% B over 15 minutes.
-
Increase to 95% B over 2 minutes and hold for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the N-acetyltyramine moiety).
-
Injection Volume: 20 µL.
LC-MS/MS Method (Established Protocol)
This protocol is based on validated methods for the quantification of N-Acetyltyramine Glucuronide in biological matrices.
1. Sample Preparation (from Plasma or Urine):
-
Internal Standard Spiking: To 100 µL of plasma or urine, add a known concentration of N-Acetyltyramine Glucuronide-d3 internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
For higher sensitivity (Optional Solid-Phase Extraction - SPE):
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Load the sample diluted in a suitable buffer.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent mixture.
-
Evaporate and reconstitute the eluate.
-
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient would involve a rapid ramp from a low to a high percentage of organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
N-Acetyltyramine Glucuronide: Precursor ion (m/z) → Product ion (m/z)
-
This compound (Internal Standard): Precursor ion (m/z) → Product ion (m/z)
-
Note: Specific m/z values should be optimized for the instrument used.
-
Visualizations
To further clarify the processes and relationships, the following diagrams are provided.
References
- 1. Therapeutic drug monitoring of mycophenolic acid and its glucuronide by HPLC/UV - Clinical Laboratory int. [clinlabint.com]
- 2. Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of N-Acetyltyramine Glucuronide-d3 from different vendors
An Objective Comparison of N-Acetyltyramine Glucuronide-d3 for Researchers and Drug Development Professionals
Introduction
N-Acetyltyramine Glucuronide is a significant phase II metabolite of N-acetyltyramine, a compound with known physiological and potential pharmacological relevance. Accurate quantification of this metabolite in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, metabolic profiling, and biomarker discovery.[1] The gold standard for such quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard.[1] this compound, a deuterated analog, is the preferred internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring similar extraction recovery and chromatographic behavior. This corrects for variability during sample preparation and analysis, thereby enhancing assay robustness, accuracy, and precision.[1]
This guide provides a framework for comparing the performance of this compound from various vendors. While direct comparative data is often not published by suppliers, this document outlines the key performance parameters to consider and provides detailed experimental protocols for researchers to conduct their own head-to-head evaluations.
Key Performance Indicators for this compound
The utility of a deuterated internal standard is fundamentally linked to its chemical purity and isotopic enrichment. High purity and enrichment are critical for minimizing interference and ensuring the accuracy of experimental results.[2]
Chemical Purity: This refers to the percentage of the material that is the desired compound, irrespective of its isotopic composition. Impurities can interfere with the analysis, potentially leading to inaccurate quantification. A chemical purity of >99% is generally recommended.[3]
Isotopic Enrichment: This specifies the percentage of deuterium (B1214612) atoms at the labeled positions.[2] High isotopic enrichment (typically ≥98%) is crucial to prevent signal overlap with the unlabeled analyte, which can artificially inflate the measured concentration of the target compound.[3] The stability of the deuterium labels is also important; they should be in non-exchangeable positions to avoid back-exchange with hydrogen atoms from the sample matrix or mobile phase.[3]
Vendor Landscape
Several vendors supply this compound for research purposes. While performance data is not always readily available, researchers can typically request a Certificate of Analysis (CoA) for specific lots, which should provide information on purity and identity.
| Vendor | Stated Purity/Additional Information |
| Santa Cruz Biotechnology | Product available for proteomics research. Lot-specific data may be available on the CoA.[4][5] |
| MedchemExpress | Labeled as the deuterium-labeled N-Acetyltyramine Glucuronide.[6] QC reports such as HNMR may be requested.[6] |
| KKL Med Inc. | Provided for scientific research purposes.[7] |
| BIOFOUNT | For research use only. CoA, HPLC, and NMR data may be available for download.[8] |
Data Presentation for Comparative Evaluation
Researchers performing their own comparisons should aim to populate a table with quantitative data for each vendor's product. This allows for a clear and objective assessment of performance.
| Parameter | Vendor A (Lot X) | Vendor B (Lot Y) | Vendor C (Lot Z) | Acceptance Criteria |
| Chemical Purity (%) | >98% | |||
| Isotopic Enrichment (%) | ≥98% | |||
| Signal-to-Noise Ratio (at LLOQ) | >10 | |||
| Calibration Curve Linearity (r²) | >0.99 | |||
| Intra-day Precision (%CV) | <15% | |||
| Inter-day Precision (%CV) | <15% | |||
| Accuracy (% Bias) | ±15% |
Experimental Protocols for Performance Evaluation
The following protocols are provided as a guide for researchers to evaluate the performance of this compound from different vendors.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)
This method determines the percentage of the pure compound in the purchased standard.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
-
Analysis: Inject the standard solution. The chemical purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Determination of Isotopic Enrichment by LC-MS
This protocol assesses the percentage of the deuterated species relative to any unlabeled (d0) compound.
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 100 ng/mL.
-
LC-MS/MS Conditions:
-
LC System: Utilize an LC system capable of gradient elution.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient appropriate to elute the analyte.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) is ideal.[9] Alternatively, a triple quadrupole mass spectrometer can be used in full scan mode.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the unlabeled compound (d0) and the deuterated compound (d3).
-
Integrate the peak areas for both species.
-
Calculate the isotopic enrichment as: (Area of d3) / (Area of d0 + Area of d3) * 100%.
-
Functional Performance in a Bioanalytical Assay
This protocol evaluates the performance of the internal standard in a typical quantitative assay using human plasma.
-
Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyltyramine Glucuronide (analyte) and this compound (internal standard from each vendor) in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.[1]
-
Internal Standard Working Solution: Prepare a solution of this compound at a concentration of 100 ng/mL.[1]
-
-
Sample Preparation (Protein Precipitation): [1]
-
LC-MS/MS Conditions: [1]
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, then return to 5% B and equilibrate for 1 min.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
N-Acetyltyramine Glucuronide: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+3] -> [Product Ion]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[1]
-
A linear regression with a weighting factor of 1/x² is typically used.[1]
-
Evaluate the linearity (r²), accuracy, and precision of the assay using quality control samples.
-
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the use of this compound.
Caption: Metabolic pathway of N-Acetyltyramine glucuronidation.
Caption: Experimental workflow for quantifying N-Acetyltyramine Glucuronide.
Caption: Logical diagram of internal standard correction for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - CAS:1429623-59-5 - KKL Med Inc. [kklmed.com]
- 8. 1429623-59-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Matrix: A Comparative Guide to the Analysis of N-Acetyltyramine Glucuronide in Plasma Versus Urine
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites in complex biological matrices is a critical challenge. This guide provides a detailed comparison of the matrix effects encountered when analyzing N-Acetyltyramine Glucuronide in two of the most common biological fluids: plasma and urine. By presenting detailed experimental protocols, quantitative data, and visual workflows, this document aims to equip researchers with the necessary information to develop robust and reliable bioanalytical methods.
The choice of biological matrix can significantly impact the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting endogenous components in the sample. This phenomenon can lead to ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration.
Plasma, a complex mixture of proteins, lipids, salts, and other small molecules, presents a different set of challenges compared to urine, which is characterized by high concentrations of salts and metabolic waste products. Understanding the nuances of each matrix is paramount for developing effective sample preparation strategies and mitigating the impact of matrix effects on the quantification of N-Acetyltyramine Glucuronide.
Quantitative Comparison of Matrix Effects
| Biological Matrix | Predominant Interferences | Typical Sample Preparation | Expected Matrix Factor (MF) Range (Illustrative) |
| Plasma | Phospholipids, Proteins | Protein Precipitation (PPT), Solid-Phase Extraction (SPE) | 0.7 - 1.1 (Significant potential for ion suppression) |
| Urine | Urea, Salts, Endogenous Metabolites | Dilution, Solid-Phase Extraction (SPE) | 0.8 - 1.2 (Variable, with potential for both suppression and enhancement) |
Experimental Protocols
Accurate assessment of the matrix effect requires a well-defined experimental protocol. The following sections detail the methodologies for evaluating the matrix effect of N-Acetyltyramine Glucuronide in both plasma and urine.
Protocol for Matrix Effect Evaluation in Human Plasma
-
Materials and Reagents:
-
N-Acetyltyramine Glucuronide reference standard
-
N-Acetyltyramine Glucuronide-d3 (internal standard)
-
Control human plasma (K2EDTA) from at least 6 different sources
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Spike known concentrations of N-Acetyltyramine Glucuronide and the internal standard into both the neat solution (e.g., 50:50 methanol:water) and the post-extraction blank plasma samples.
-
To 100 µL of blank plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
Monitor the peak areas of the analyte and the internal standard.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)
-
Protocol for Matrix Effect Evaluation in Human Urine
-
Materials and Reagents:
-
N-Acetyltyramine Glucuronide reference standard
-
This compound (internal standard)
-
Control human urine from at least 6 different sources
-
LC-MS grade methanol, water, and formic acid
-
Solid-Phase Extraction (SPE) cartridges
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge samples to remove particulate matter.
-
Spike known concentrations of N-Acetyltyramine Glucuronide and the internal standard into both the neat solution and the post-extraction blank urine samples.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
Monitor the peak areas of the analyte and the internal standard.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Matrix Effect Evaluation.
Caption: N-Acetyltyramine Glucuronidation Pathway.
The Gold Standard: Justifying the Use of a Stable Isotope-Labeled Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, primarily structural analogs, supported by experimental data. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more robust and defensible bioanalytical data.
In the complex milieu of biological matrices such as plasma, urine, or tissue homogenates, even the most sophisticated analytical instrumentation, like liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise quantitative accuracy.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations.[1] The ideal IS co-elutes with the analyte and experiences identical effects during sample preparation and analysis, thereby providing a reliable reference for quantification. While various compounds can be used as internal standards, SIL-ISs have emerged as the gold standard in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[2]
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[3] This near-identity is the cornerstone of its superior performance compared to other types of internal standards, such as structural analogs (compounds with a similar chemical structure) or homologous standards (a series of compounds similar to the analyte).[3]
Unparalleled Compensation for Analytical Variability
The primary advantage of a SIL-IS lies in its ability to compensate for two major sources of error in bioanalysis: matrix effects and variability in extraction recovery.
Matrix Effects: The co-elution of endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[1][4] This can lead to inaccurate and imprecise results.[4] Because a SIL-IS is chemically and physically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte's response to the SIL-IS's response, the matrix effect is effectively normalized, leading to more accurate quantification.[3]
Extraction Recovery: The journey of a sample from its biological source to the analytical instrument involves multiple steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5] During these steps, some of the analyte can be lost, leading to incomplete recovery. A SIL-IS, having nearly identical properties to the analyte, will be lost to the same extent during the extraction process.[3] Therefore, the analyte-to-SIL-IS ratio remains constant, correcting for any variability in extraction efficiency.[3]
Quantitative Comparison: SIL-IS vs. Structural Analog
Experimental data consistently demonstrates the superior performance of SIL-ISs over structural analog internal standards in key bioanalytical validation parameters. The following table summarizes representative data from comparative studies.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The near-identical physicochemical properties of a SIL-IS ensure it accurately tracks the analyte through extraction and ionization, leading to better compensation for matrix effects and recovery variations.[3] |
| Precision (%CV) | Typically <10% | Can be >15% | By effectively normalizing for analytical variability, a SIL-IS results in significantly better precision and reproducibility of measurements.[3] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The SIL-IS and analyte experience the same degree of ion suppression or enhancement due to their co-elution and identical ionization characteristics.[3] |
| Recovery Variability | Low (<10% CV) | Higher (>15% CV) | A SIL-IS reliably tracks the analyte's recovery throughout the sample preparation process, whereas a structural analog may exhibit different extraction behavior.[2] |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for method validation.[6] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Protocol 1: Assessment of Matrix Effect using Post-Extraction Addition
Objective: To quantitatively assess the impact of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same low and high QC concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process at the same low and high QC concentrations.
-
-
Analysis: Analyze all three sets of samples via LC-MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte (or IS) in Set B to the peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Divide the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 demonstrates that the IS effectively compensates for the matrix effect.
-
Recovery: Calculate the ratio of the peak area of the analyte in Set C to the peak area in Set B.
-
Protocol 2: Evaluation of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method using the chosen internal standard.
Methodology:
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix with known concentrations of the analyte at a minimum of four levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with the analyte over a defined concentration range.
-
Analysis: Analyze the calibration standards and at least five replicates of each QC level in at least three separate analytical runs.
-
Calculations:
-
Calibration Curve: Construct a calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration of the calibration standards.
-
Accuracy (% Bias): For each QC level, calculate the mean concentration from the calibration curve and express it as a percentage of the nominal concentration. The deviation from 100% is the bias. The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision (%CV): For each QC level, calculate the coefficient of variation (CV) of the measured concentrations. The CV should not exceed 15% (20% for LLOQ).
-
Visualizing the Rationale
The following diagrams illustrate the logical flow and key concepts in justifying the use of a stable isotope-labeled internal standard.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: How a SIL-IS compensates for matrix-induced ion suppression.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development.[2] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For researchers, scientists, and drug development professionals committed to the highest standards of analytical excellence, the evidence-based choice is clear: a stable isotope-labeled internal standard is the superior tool for achieving accurate and precise quantification in complex biological matrices.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. nebiolab.com [nebiolab.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of N-Acetyltyramine Glucuronide-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Acetyltyramine Glucuronide-d3 is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to minimize risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations.
This compound is intended for scientific research experiments only and should not be used for other purposes.[1] The disposal of this compound must be conducted in a manner that prevents its release into the environment; it must not be allowed to enter drains or water courses.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin exposure.
-
Protective Clothing: A lab coat or other protective clothing is required.
-
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[2]
-
Respiratory Protection: Handle only in a chemical fume hood or a well-ventilated area to avoid inhalation of any dust.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste procedure and managed through your institution's hazardous waste program.
-
Waste Collection:
-
Carefully collect the solid this compound waste. If it is in powdered form, avoid creating dust.[2]
-
Place the collected material into a suitable, properly labeled, and securely closed container.[2] The container must be chemically compatible with the waste and in good condition, free from leaks.[3] The original container is often the best choice for storing the waste.[3]
-
-
Labeling:
-
The waste container must be clearly labeled as hazardous waste.
-
The label should include the full chemical name: "this compound", the quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]
-
This area should be under the direct supervision of laboratory personnel.[5]
-
Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents, to prevent dangerous reactions.[2]
-
-
Professional Disposal:
-
Never dispose of this compound in the regular trash or by pouring it down the sink.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the chemical waste.[2]
-
The disposal must be handled by a licensed professional waste disposal service or an approved waste disposal plant.[1][2]
-
-
Documentation:
-
Maintain detailed records of the disposal process. This should include the date of disposal, the quantity of waste, and the name of the disposal company. This documentation should be kept in accordance with your institution's policies and local regulations.[2]
-
Summary of Disposal Procedures
For quick reference, the key logistical and safety information for the disposal of this compound is summarized in the table below.
| Parameter | Guideline |
| Waste Type | Solid Chemical Waste |
| Container | Original container or a compatible, sealed, and clearly labeled chemical waste container. |
| Personal Protective Equipment (PPE) | Protective gloves, lab coat, and chemical safety goggles. Handle in a fume hood. |
| Disposal Method | Collection by a licensed professional waste disposal service. Do not dispose of in general waste or down the drain. |
| Storage | Designated and labeled satellite accumulation area, segregated from incompatible chemicals. |
| Record Keeping | Document the date, quantity, and disposal company for all disposed waste. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling N-Acetyltyramine Glucuronide-d3
Essential Safety and Handling Guide for N-Acetyltyramine Glucuronide-d3
Personal Protective Equipment (PPE)
The primary principle of laboratory safety is to create a barrier between the researcher and the chemical.[2] The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemical handling in a laboratory setting.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles.[3][4] | Protects eyes from potential splashes, aerosols, and dust particles.[1][3] |
| Hand Protection | Disposable Gloves | Nitrile gloves.[1] | Prevents direct skin contact with the compound.[1] Gloves should be changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat.[1] | Protects clothing and underlying skin from spills and contamination.[1] |
| Respiratory Protection | Mask or Respirator | N95 respirator or as determined by a risk assessment, especially when handling powders.[2][3] | Minimizes inhalation of fine particles, a potential route of exposure for powdered substances.[1] Use in a well-ventilated area or under a fume hood is recommended.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and maintain the integrity of the compound. Deuterated compounds, in particular, require careful handling to prevent isotopic exchange with atmospheric moisture.
Preparation and Pre-Handling
-
Review Documentation : Before beginning any work, thoroughly review all available information on this compound and similar compounds.[7]
-
Designated Area : Conduct all handling procedures in a designated area, such as a chemical fume hood, to control potential exposure.[8]
-
Assemble Materials : Gather all necessary equipment, including spatulas, weighing paper, and pre-labeled storage containers, before opening the primary container of the compound.
Weighing and Aliquoting
-
Controlled Environment : If the compound is a powder, weigh it in a fume hood or a balance enclosure to prevent the dispersal of dust.[9]
-
Minimize Exposure : Use appropriate tools (e.g., chemical-resistant spatula) to handle the compound. Avoid creating dust.
-
Immediate Sealing : Once the desired amount is weighed, securely seal the primary container to protect the remaining compound from atmospheric moisture and contaminants.[10]
Solution Preparation
-
Solvent Addition : When preparing solutions, add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Proper Labeling : Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and your initials.[1]
Post-Handling
-
Decontamination : Clean all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
-
Hand Washing : After removing gloves, wash your hands thoroughly with soap and water.[6]
Below is a workflow diagram for the handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 4. eCFR :: Appendix A to Subpart I of Part 1915, Title 29 -- Non-Mandatory Guidelines for Hazard Assessment, Personal Protective Equipment (PPE) Selection, and PPE Training Program [ecfr.gov]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. download.basf.com [download.basf.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
